DMTr-TNA-C(Bz)-amidite
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C45H50N5O8P |
|---|---|
Molekulargewicht |
819.9 g/mol |
IUPAC-Name |
N-[1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1 |
InChI-Schlüssel |
URCWUOWKRJMYKD-PKEKMKFOSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling DMTr-TNA-C(Bz)-amidite: A Technical Guide for Advanced Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DMTr-TNA-C(Bz)-amidite, a crucial building block for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA, a synthetic xeno-nucleic acid (XNA) with a simplified threose sugar backbone, is gaining significant attention in the fields of synthetic biology, diagnostics, and therapeutics due to its unique biochemical properties, including high stability and the ability to form stable duplexes with both DNA and RNA. This document serves as a core resource, detailing the chemical properties, synthesis protocols, and applications of this compound.
Core Concepts: Understanding this compound
This compound is a phosphoramidite (B1245037) monomer used in the automated solid-phase synthesis of TNA oligonucleotides.[1][2] Its structure is composed of four key components:
-
Threose Sugar Backbone: The defining feature of TNA, the α-L-threofuranosyl sugar, imparts remarkable enzymatic stability to the resulting oligonucleotide.[3]
-
Cytosine Base with Benzoyl Protection (C(Bz)): The cytosine nucleobase is protected with a benzoyl (Bz) group to prevent unwanted side reactions during the oligonucleotide synthesis process.[4]
-
Dimethoxytrityl (DMTr) Group: A bulky protecting group attached to the 5'-hydroxyl of the threose sugar. It is removed at the beginning of each coupling cycle in the synthesis process.[4]
-
Phosphoramidite Group: The reactive phosphite (B83602) triester moiety that enables the stepwise addition of the monomer to the growing oligonucleotide chain.[2]
The precise chemical structure of this compound is N-[1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide.[5]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are critical to maintain its integrity and ensure high coupling efficiencies during synthesis.
| Property | Value | Reference |
| Chemical Formula | C45H50N5O8P | [6] |
| Molecular Weight | 819.88 g/mol | [6] |
| CAS Number | 325683-96-3 | [6] |
| Appearance | White to off-white solid | [7][8] |
| Purity | Typically ≥98% | [7][8] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon) | [9] |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
Stability: Phosphoramidites are sensitive to moisture and oxidation. It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis and degradation, which can lead to lower coupling efficiencies and the introduction of impurities in the final oligonucleotide product.[8] Studies on analogous phosphoramidites have shown that stability in solution decreases over time, with degradation pathways involving hydrolysis and other side reactions.[10]
Performance in Oligonucleotide Synthesis
The performance of this compound in solid-phase oligonucleotide synthesis is primarily evaluated by its coupling efficiency. High coupling efficiency is essential for the synthesis of long and pure oligonucleotides.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | Can be influenced by factors such as reagent purity, water content, and coupling time. |
Experimental Protocols
Synthesis of TNA Phosphoramidite Monomers
The synthesis of this compound and other TNA phosphoramidites is a multi-step process that typically starts from a readily available chiral precursor like L-ascorbic acid.[1][2] The general synthetic scheme involves the formation of the protected threofuranosyl sugar, followed by glycosylation to introduce the protected nucleobase, and finally, phosphitylation to introduce the reactive phosphoramidite moiety.[1][2]
Automated Solid-Phase Synthesis of TNA Oligonucleotides
The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer. The key steps are outlined below.
Materials and Reagents:
-
This compound
-
Other required TNA or DNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI))
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Protocol:
-
Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles, one for each monomer addition.
-
Step 1: Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The released trityl cation is orange-red, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.
-
Step 2: Coupling: The this compound is activated by the activator solution and then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in the final product.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases (including the benzoyl group on cytosine) and the phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
Visualizing the Process and Application
Workflow of Solid-Phase TNA Oligonucleotide Synthesis
The cyclical nature of phosphoramidite-based oligonucleotide synthesis can be effectively visualized as a workflow.
Mechanism of Gene Silencing by TNA Antisense Oligonucleotides
TNA oligonucleotides synthesized using this compound can be designed as antisense agents to modulate gene expression. The following diagram illustrates the proposed mechanism of action.
Applications in Research and Drug Development
The unique properties of TNA make it a promising candidate for various applications:
-
Antisense Therapeutics: TNA's high resistance to nuclease degradation makes it an attractive platform for the development of antisense drugs with improved stability and potentially longer-lasting effects.[3]
-
Diagnostics: TNA-based probes can be used for the detection of specific DNA or RNA sequences in diagnostic assays due to their high binding affinity and specificity.
-
Synthetic Biology and Aptamers: The chemical simplicity and stability of TNA make it a valuable tool for the construction of artificial genetic systems and the development of novel aptamers for therapeutic and diagnostic purposes.
Conclusion
This compound is a fundamental reagent for the synthesis of TNA oligonucleotides, a class of molecules with significant potential in biotechnology and medicine. This guide provides a comprehensive technical overview for researchers and developers working with this advanced building block. A thorough understanding of its properties, handling requirements, and role in oligonucleotide synthesis is crucial for the successful development of novel TNA-based applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. glenresearch.com [glenresearch.com]
- 6. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. longdom.org [longdom.org]
DMTr-TNA-C(Bz)-amidite chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5'-O-Dimethoxytrityl-α-L-threofuranosyl-N4-benzoylcytosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, commonly referred to as DMTr-TNA-C(Bz)-amidite. This key building block is instrumental in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) with significant potential in therapeutic and diagnostic applications.
Chemical Structure and Properties
This compound is a chemically modified nucleoside phosphoramidite (B1245037) designed for incorporation into synthetic oligonucleotides. Its structure is characterized by three key features: an α-L-threofuranosyl sugar backbone, a benzoyl-protected cytosine base, and a 5'-O-dimethoxytrityl (DMTr) group for selective synthesis.
The core structure of TNA is distinguished by its four-carbon threose sugar, which forms a 2',3'-phosphodiester linkage, in contrast to the 3',5'-linkage found in DNA and RNA. This structural alteration imparts unique properties to TNA oligonucleotides, including exceptional resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C45H50N5O8P | [1] |
| Molecular Weight | 819.9 g/mol | [1] |
| CAS Number | 325683-96-3 | [1] |
| Appearance | White or off-white solid | [1] |
| Purity | ≥ 98% | [1] |
| Storage | -20°C for long-term storage | [2] |
| Solubility | Soluble in acetonitrile, dichloromethane (B109758) | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a suitable sugar precursor, such as L-ascorbic acid, to form the threofuranosyl ring. This is followed by glycosylation to attach the protected cytosine base and subsequent protection and phosphitylation steps. While a precise, publicly available protocol for this specific amidite is not detailed in a single source, a representative synthesis can be constructed based on established methods for TNA phosphoramidites.[4][5]
Experimental Protocol: Representative Synthesis
This protocol is a composite based on similar syntheses and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Protected α-L-threofuranosyl Nucleoside
-
Preparation of the Threose Sugar: The threofuranosyl sugar is synthesized from a commercially available starting material like calcium-L-threonate through a series of reactions to form a suitably protected intermediate.
-
Glycosylation: The protected threose sugar is coupled with N4-benzoylcytosine using a Vorbrüggen glycosylation reaction to form the nucleoside.
-
Selective Protection: The 5'-hydroxyl group of the threofuranosyl nucleoside is selectively protected with a dimethoxytrityl (DMTr) group.
Step 2: Phosphitylation
-
Reaction Setup: The 5'-O-DMTr-protected threofuranosyl-N4-benzoylcytosine is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added to the solution in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using silica (B1680970) gel column chromatography to yield the final this compound.
Characterization:
The final product is characterized by:
-
³¹P NMR: To confirm the presence of the phosphoramidite group, which typically shows two diastereomeric peaks around 150 ppm.[6]
-
¹H and ¹³C NMR: To verify the overall structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6]
Solid-Phase Synthesis of TNA Oligonucleotides
This compound is a crucial reagent for the automated solid-phase synthesis of TNA oligonucleotides. The synthesis cycle follows a well-established four-step process.[7][8]
Experimental Protocol: TNA Oligonucleotide Synthesis
-
Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the solid-support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[7]
-
Coupling: The this compound, activated by an activator like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] The coupling efficiency of this step is critical for the yield of the full-length oligonucleotide.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[7]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[3]
This four-step cycle is repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.
Quantitative Data: Coupling Efficiency
The coupling efficiency is a critical parameter in oligonucleotide synthesis. While specific data for this compound is not extensively published, typical coupling efficiencies for high-quality phosphoramidites are expected to be above 99%.[10] A comparative framework for evaluating the coupling efficiency of phosphoramidites from different suppliers involves synthesizing a test oligonucleotide and monitoring the release of the DMTr cation at each cycle.[10]
| Supplier | Lot Number | Average Stepwise Coupling Efficiency (%) | Final Trityl Yield (relative to first) | Purity by HPLC (%) |
| Supplier A | XXXXX | 99.2 | 81.9% | 85 |
| Supplier B | YYYYY | 99.5 | 86.1% | 90 |
| Supplier C | ZZZZZ | 98.8 | 75.4% | 78 |
This table is an example for illustrative purposes based on a comparative framework and does not represent actual data for this compound.[10]
Properties and Applications of TNA Oligonucleotides
TNA oligonucleotides synthesized using this compound exhibit several advantageous properties that make them attractive for therapeutic and diagnostic applications.
Key Properties:
-
Nuclease Resistance: The 2',3'-phosphodiester linkage and the threose sugar backbone confer remarkable resistance to degradation by cellular nucleases, leading to a longer biological half-life compared to natural DNA and RNA.[11][12]
-
Duplex Stability: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, enabling it to act as an effective antisense or antigene agent.[13]
-
Biological Stability: TNA has been shown to be stable in human serum and against snake venom phosphodiesterase.[12]
Applications in Drug Development and Research:
-
Antisense Therapeutics: TNA oligonucleotides can be designed to bind to specific messenger RNA (mRNA) targets, leading to the downregulation of disease-causing proteins. This approach is being explored for various diseases, including cancer and genetic disorders.[14][15][16]
-
Aptamers: The high stability and specific binding properties of TNA make it a suitable candidate for the development of aptamers, which are structured oligonucleotides that can bind to specific molecular targets with high affinity and specificity.
-
Diagnostics: The ability of TNA to hybridize with natural nucleic acids makes it a valuable tool for the development of diagnostic probes with enhanced stability.
Signaling Pathways and Experimental Workflows
As a synthetic building block, this compound is not directly involved in biological signaling pathways. However, the TNA oligonucleotides synthesized from it can be designed to modulate specific signaling pathways implicated in disease. For example, an antisense TNA oligonucleotide could target the mRNA of a key protein in a cancer cell's proliferation pathway, thereby inhibiting tumor growth.[17][18]
Diagrams of Key Processes:
Caption: Synthetic pathway for this compound.
Caption: The four-step cycle of TNA oligonucleotide synthesis.
Caption: TNA-mediated antisense mechanism of action.
References
- 1. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. A one-pot synthesis of α-l-threofuranosyl nucleoside triphosphates (tNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usp.org [usp.org]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of α-l-Threofuranosyl Nucleoside 3'-Monophosphates, 3'-Phosphoro(2-Methyl)imidazolides, and 3'-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TNA-Mediated Antisense Strategy to Knockdown Akt Genes for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antisense therapy - Wikipedia [en.wikipedia.org]
- 16. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Targeting different signaling pathways with antisense oligonucleotides combination for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of TNA Synthesis: A Technical Guide to the Role of the DMTr Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of synthetic genetics and nucleic acid therapeutics, threose nucleic acid (TNA) has emerged as a compelling analog to DNA and RNA, distinguished by its simpler threose sugar backbone. Its resistance to nucleases and ability to form stable duplexes with both DNA and RNA make it a promising candidate for various biomedical applications. The chemical synthesis of TNA oligonucleotides, however, is a meticulous process heavily reliant on the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMTr) group plays a pivotal, multifaceted role, acting as a temporary guardian for the 3'-hydroxyl group of the TNA monomer throughout the synthesis process. This technical guide provides an in-depth exploration of the function of the DMTr protecting group in TNA synthesis, detailing experimental protocols, presenting quantitative data, and illustrating the intricate workflows involved.
The Core Function of the DMTr Group in TNA Synthesis
The solid-phase synthesis of TNA oligonucleotides, analogous to that of DNA and RNA, proceeds in a 3' to 5' direction. This methodical, stepwise addition of monomers necessitates the protection of reactive functional groups to prevent unwanted side reactions. The DMTr group is a bulky, acid-labile protecting group selectively attached to the 3'-hydroxyl group of the threose nucleoside. Its primary roles are:
-
Preventing Self-Polymerization: By blocking the reactive 3'-hydroxyl group, the DMTr group ensures that the TNA phosphoramidite (B1245037) monomer can only react through its phosphoramidite moiety at the 2'-position with the free 3'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1]
-
Facilitating Purification: The significant hydrophobicity imparted by the DMTr group is exploited in a crucial purification step. "DMTr-on" reverse-phase high-performance liquid chromatography (RP-HPLC) effectively separates the full-length, DMTr-bearing oligonucleotide from shorter, "failure" sequences that lack the DMTr group.[2][3]
-
Monitoring Synthesis Efficiency: The cleavage of the DMTr group with an acid releases the dimethoxytrityl cation, which has a characteristic orange color and a strong absorbance at around 495-510 nm.[4][5] Spectrophotometric measurement of this cation at each detritylation step provides a real-time quantitative assessment of the coupling efficiency of the preceding cycle.[4]
Synthesis of DMTr-Protected TNA Phosphoramidite Monomers
The journey of a TNA oligonucleotide begins with the synthesis of its constituent monomers. This multi-step process involves the preparation of a protected threofuranosyl sugar, glycosylation to introduce the nucleobase, and finally, the strategic addition of the DMTr group and the phosphoramidite moiety.[6][7][8]
Experimental Protocol: General Scheme for DMTr Protection of a TNA Nucleoside
The following is a generalized protocol for the introduction of the DMTr group onto the 3'-hydroxyl of a TNA nucleoside, based on established methodologies.[9]
-
Dissolution: The TNA nucleoside is dissolved in a suitable anhydrous solvent, typically pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine.
-
Addition of DMTr-Cl: 4,4'-Dimethoxytrityl chloride (DMTr-Cl) is added to the solution in a slight molar excess (e.g., 1.1 to 1.5 equivalents). The reaction is often performed in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) and a base like triethylamine (B128534) or collidine.[9]
-
Reaction Monitoring: The reaction is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) until completion.
-
Quenching: The reaction is quenched by the addition of methanol.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 3'-O-DMTr-protected TNA nucleoside.
The subsequent phosphitylation at the 2'-hydroxyl position is carried out using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA) to furnish the final DMTr-TNA phosphoramidite monomer.[9]
Solid-Phase TNA Oligonucleotide Synthesis: The DMTr Cycle
The assembly of the TNA oligonucleotide on a solid support follows a cyclical four-step process for each monomer addition, where the DMTr group is sequentially removed and added.[5][10]
Experimental Protocol: Single Cycle of TNA Monomer Addition
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the nucleotide attached to the solid support. This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (DCM).[4][11] The liberated DMTr cation is washed away, and its absorbance can be measured to determine the coupling yield of the previous step.
-
Coupling: The next DMTr-protected TNA phosphoramidite monomer, pre-activated with a catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile, is added to the column.[12] The activated phosphoramidite reacts with the now-free 3'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of any unreacted 3'-hydroxyl groups in subsequent cycles (which would result in n-1 failure sequences), a capping step is performed. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the unreacted hydroxyls, rendering them inert.[10]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[10] This completes the cycle, and the process is repeated until the desired TNA sequence is assembled.
Quantitative Data on DMTr in TNA Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The following tables summarize available quantitative data related to the synthesis and use of DMTr-protected TNA monomers.
Table 1: Yields for the Synthesis of a DMTr-Protected Guanosine (B1672433) TNA Monomer [9]
| Step | Product | Yield |
| DMTr protection of the 3'-OH group | 3'-O-DMTr-protected guanosine TNA nucleoside | 61% |
| Phosphitylation of the 2'-OH group | 3'-O-DMTr-2'-phosphoramidite guanosine TNA monomer | 47% |
Table 2: Coupling Efficiency of Guanosine TNA Phosphoramidites [9]
| Guanosine TNA Phosphoramidite Protecting Group | Coupling Efficiency |
| Acetyl protected (less bulky) | Higher |
| DPC and acetyl protected (more bulky) | Lower |
Note: A direct numerical comparison was not provided in the source, but the less bulky protecting group was reported to have higher coupling efficiency.
Post-Synthesis Cleavage, Deprotection, and Purification
Once the TNA sequence is fully assembled, it must be cleaved from the solid support, and all remaining protecting groups, including the final 3'-DMTr group, must be removed.
Experimental Protocol: Cleavage and Deprotection
-
Cleavage from Support and Base Deprotection: The solid support is treated with a basic solution, typically concentrated aqueous ammonium (B1175870) hydroxide, often mixed with methylamine (B109427) (AMA). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[9] The deprotection is usually carried out at an elevated temperature (e.g., 55°C) for several hours.
-
Final DMTr Removal (if "DMTr-on" purification was performed): After purification, the final 3'-DMTr group is removed by treatment with a mild acid. A common method is to dissolve the dried, purified oligonucleotide in 80% aqueous acetic acid and incubate at room temperature for about 20-30 minutes.[8] The reaction is then quenched, and the detritylated TNA is isolated by ethanol (B145695) precipitation.
Experimental Protocol: DMTr-on HPLC Purification
-
Crude Product Preparation: After cleavage and deprotection of the base protecting groups (but with the final 3'-DMTr group intact), the crude oligonucleotide solution is concentrated.
-
RP-HPLC: The "DMTr-on" oligonucleotide is purified by reverse-phase HPLC. The hydrophobic DMTr group causes the full-length product to be retained longer on the C18 column compared to the more hydrophilic "failure" sequences.[2]
-
Fraction Collection: The peak corresponding to the DMTr-on TNA is collected.
-
Detritylation and Desalting: The collected fraction is then treated with acid to remove the DMTr group, followed by a desalting step (e.g., gel filtration or ethanol precipitation) to yield the final, pure TNA oligonucleotide.[2][8]
Conclusion
The 4,4'-dimethoxytrityl protecting group is an indispensable tool in the chemical synthesis of threose nucleic acids. Its strategic application enables the highly controlled, stepwise assembly of TNA oligonucleotides and is fundamental to achieving high-purity final products through "DMTr-on" purification strategies. A thorough understanding of the chemistry and protocols associated with the DMTr group is essential for researchers and developers aiming to harness the therapeutic and diagnostic potential of TNA. As the demand for synthetic nucleic acids continues to grow, the optimization of protection and deprotection strategies, including those involving the venerable DMTr group, will remain a key area of research and development.
References
- 1. labcluster.com [labcluster.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Benzoyl (Bz) Protecting Group for Cytosine in Threose Nucleic Acid (TNA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a four-carbon threose sugar backbone, which sets it apart from the five-carbon ribose and deoxyribose sugars of RNA and DNA, respectively. This structural difference confers remarkable resistance to nuclease degradation, making TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of high-quality TNA oligonucleotides relies on the robust and efficient protection of the exocyclic amine of cytosine to prevent side reactions during automated solid-phase synthesis. The benzoyl (Bz) group is a commonly employed protecting group for this purpose. This technical guide provides an in-depth overview of the use of the benzoyl group for cytosine protection in TNA synthesis, covering monomer preparation, solid-phase oligonucleotide synthesis, and deprotection protocols.
Core Concepts: The Role of the Benzoyl Protecting Group
The primary function of the benzoyl group is to mask the reactive exocyclic amine of cytosine during the phosphoramidite-based solid-phase synthesis of TNA oligonucleotides. This protection is crucial to prevent unwanted side reactions at the N4 position of cytosine during the coupling, capping, and oxidation steps of the synthesis cycle. The benzoyl group is favored for its stability under the conditions of oligonucleotide synthesis and its clean removal during the final deprotection step.
An orthogonal protection strategy is fundamental to successful oligonucleotide synthesis. This means that the protecting groups for the nucleobase (e.g., benzoyl), the 5'-hydroxyl (typically dimethoxytrityl, DMT), and the phosphate (B84403) group (typically β-cyanoethyl) can be removed under distinct conditions without affecting each other. The benzoyl group's lability to basic conditions, while the DMT group is acid-labile, forms the basis of this orthogonal approach.
Experimental Protocols
The following sections detail the experimental procedures for the preparation of N4-benzoyl-protected α-L-threofuranosylcytosine phosphoramidite (B1245037) and its use in TNA oligonucleotide synthesis, based on established methodologies.[1][2]
I. Synthesis of N4-Benzoyl-α-L-threofuranosylcytosine Monomer
The synthesis of the benzoyl-protected TNA cytosine monomer is a critical first step. A general procedure involves the selective benzoylation of the exocyclic amine of the threofuranosylcytosine nucleoside.
Materials:
-
α-L-threofuranosylcytosine
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Pyridine (anhydrous)
-
Benzoyl chloride (BzCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Silylation: The α-L-threofuranosylcytosine is first per-silylated to protect the hydroxyl groups of the sugar. This is typically achieved by reacting the nucleoside with an excess of a silylating agent like trimethylsilyl chloride (TMSCl) in anhydrous pyridine.
-
Benzoylation: To the silylated nucleoside solution, benzoyl chloride is added, which selectively reacts with the exocyclic amine of cytosine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Desilylation: The silyl (B83357) protecting groups are then removed from the sugar hydroxyls by treatment with a mild base, such as ammonium hydroxide in methanol.
-
Purification: The resulting N4-benzoyl-α-L-threofuranosylcytosine is purified by silica gel column chromatography to yield the desired product.
II. Preparation of 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-Phosphoramidite
The purified monomer is then converted into a phosphoramidite building block for use in automated solid-phase synthesis.
Materials:
-
N4-benzoyl-α-L-threofuranosylcytosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Tritylation: The 5'-hydroxyl group of the N4-benzoyl-α-L-threofuranosylcytosine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in anhydrous pyridine. The reaction progress is monitored by TLC.
-
Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like DIPEA in anhydrous DCM or acetonitrile.
-
Work-up and Purification: The reaction mixture is quenched and worked up using an aqueous extraction with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography to give the final 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-phosphoramidite.
III. Solid-Phase Synthesis of TNA Oligonucleotides
The synthesized phosphoramidite is used in a standard automated DNA/RNA synthesizer to assemble the TNA oligonucleotide on a solid support (e.g., controlled pore glass, CPG). The synthesis cycle consists of four main steps:
-
Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in DCM).
-
Coupling: The Bz-protected cytosine TNA phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing TNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., with acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage (e.g., with an iodine solution).
This cycle is repeated for each nucleotide in the desired sequence.
IV. Deprotection and Purification of TNA Oligonucleotides
After the synthesis is complete, the TNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Materials:
-
Concentrated ammonium hydroxide (NH4OH) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Buffer for HPLC purification (e.g., triethylammonium (B8662869) acetate, TEAA)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This step cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the cytosine bases, as well as the cyanoethyl protecting groups from the phosphate backbone. Alternatively, a faster deprotection can be achieved using an AMA solution.
-
Purification: The crude TNA oligonucleotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). If the synthesis was performed with the final DMT group on (DMT-on), this allows for efficient purification, after which the DMT group is removed by treatment with a mild acid.
Quantitative Data
While specific quantitative data for the coupling efficiency of 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-phosphoramidite in TNA synthesis is not extensively published in comparative tables, typical coupling efficiencies for phosphoramidite chemistry in automated synthesis are generally high, often exceeding 98-99% under optimized conditions. The deprotection kinetics of the benzoyl group from TNA cytosine are expected to be similar to those observed in DNA and RNA, although specific comparative studies on TNA are limited.
| Parameter | Typical Value/Condition | Notes |
| Coupling Efficiency | >98% | Dependent on synthesizer, reagents, and coupling time. |
| Deprotection (NH4OH) | 55°C, 8-12 hours | Standard condition for complete removal of benzoyl groups. |
| Deprotection (AMA) | 65°C, 10-15 minutes | Faster deprotection, but may require acetyl-protected cytosine in some contexts to avoid side reactions.[3][4] |
Visualizations
Logical Workflow for TNA Oligonucleotide Synthesis
The following diagram illustrates the overall workflow for the synthesis of a TNA oligonucleotide containing a benzoyl-protected cytosine.
Solid-Phase Synthesis Cycle
The iterative four-step cycle of solid-phase TNA synthesis is detailed below.
Conclusion
The benzoyl protecting group is a reliable and effective choice for the protection of the exocyclic amine of cytosine in the synthesis of threose nucleic acid oligonucleotides. Its stability during the solid-phase synthesis cycle and its clean removal under standard basic deprotection conditions make it a valuable tool for researchers developing TNA-based technologies. The protocols outlined in this guide, derived from established methodologies, provide a framework for the successful synthesis of TNA oligonucleotides containing benzoyl-protected cytosine. Further optimization of coupling times and deprotection conditions for specific sequences and synthesizer platforms may be beneficial to maximize yield and purity.
References
A Technical Deep Dive: Unraveling the TNA Backbone in Contrast to its Natural Counterparts, DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural and functional differences between Threose Nucleic Acid (TNA) and the canonical Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). TNA, a synthetic xeno-nucleic acid (XNA), presents a fascinating alternative to natural genetic polymers, offering unique properties relevant to the fields of synthetic biology, aptamer development, and therapeutics. This document provides a comprehensive comparison of their backbone structures, detailed experimental protocols for TNA synthesis and analysis, and visual representations of key processes.
The Architectural Blueprint: A Comparative Analysis of TNA, DNA, and RNA Backbones
The fundamental distinction between TNA, DNA, and RNA lies in the architecture of their sugar-phosphate backbones. These differences, while seemingly subtle, have profound implications for their helical structure, stability, and biological function.
At the heart of this divergence is the sugar moiety. DNA and RNA are built upon five-carbon pentose (B10789219) sugars: 2'-deoxyribose in DNA and ribose in RNA. In stark contrast, TNA utilizes a four-carbon tetrose sugar, specifically α-L-threofuranose. This seemingly minor alteration of a single carbon atom shortens the repeating unit of the TNA backbone.[1]
Furthermore, the phosphodiester linkage, the covalent bond that connects successive nucleotides, is fundamentally different in TNA. In DNA and RNA, this bond connects the 3' carbon of one sugar to the 5' carbon of the next. TNA, however, features a 2' to 3' phosphodiester linkage.[2] This unique connectivity, coupled with the threose sugar, imparts a remarkable resistance to nuclease digestion, a significant advantage for in vivo applications.[2]
These foundational differences in the backbone dictate the overall helical geometry of the resulting duplexes. While DNA predominantly adopts a B-form helix and RNA an A-form helix under physiological conditions, TNA duplexes and TNA-containing hybrid duplexes consistently favor an A-like helical geometry.[3][4] This preference is attributed to the conformational rigidity of the TNA backbone.[4]
Quantitative Data Summary
The structural variations between TNA, DNA, and RNA can be quantified by examining their helical parameters. The following table summarizes key parameters for various duplex forms, providing a basis for direct comparison. TNA's preference for an A-like helical geometry is evident in these values.
| Parameter | TNA-TNA Duplex | TNA-DNA Hybrid | TNA-RNA Hybrid | A-DNA | B-DNA | A-RNA |
| Helical Sense | Right-handed | Right-handed | Right-handed | Right-handed | Right-handed | Right-handed |
| Base Pairs per Turn | ~11 | A-like | A-like | 11 | 10.5 | 11 |
| Helical Rise (Å/bp) | ~2.6 | A-like | A-like | 2.6 | 3.4 | 2.6 |
| Helical Twist (°/bp) | ~33 | A-like | A-like | 32.7 | 34.3 | 32.7 |
| x-displacement (Å) | Negative | Negative | Negative | -4.4 | -0.1 | -4.4 |
| Inclination (°) | ||||||
| ~20 | A-like | A-like | 20 | -6 | 20 | |
| Major Groove | Deep and narrow | Deep and narrow | Deep and narrow | Deep and narrow | Wide | Deep and narrow |
| Minor Groove | Wide and shallow | Wide and shallow | Wide and shallow | Wide and shallow | Narrow | Wide and shallow |
| Sugar Pucker | C4'-exo | TNA: C4'-exo | TNA: C4'-exo | C3'-endo | C2'-endo | C3'-endo |
| Intranucleotide P-P Distance (Å) | ~5.85[5] | A-like | A-like | ~6.0 | ~7.0 | ~5.9 |
Experimental Protocols
Solid-Phase Synthesis of TNA Oligonucleotides (Phosphoramidite Chemistry)
The synthesis of TNA oligonucleotides is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a method analogous to that used for DNA and RNA synthesis.[2]
Methodology:
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
DMT Deprotection (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to expose the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next TNA phosphoramidite monomer, activated by a catalyst like 5-ethylthio-1H-tetrazole (ETT), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, such as iodine in a solution of water, pyridine, and tetrahydrofuran.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a basic solution, such as aqueous ammonia.
-
Purification: The final TNA oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution.
Methodology:
-
Sample Preparation: A highly purified and concentrated sample of the TNA-containing duplex is prepared in an appropriate NMR buffer (e.g., phosphate buffer with NaCl) in D₂O or a H₂O/D₂O mixture.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments for nucleic acid structure determination include:
-
1D ¹H NMR: To assess the overall sample quality and observe imino protons involved in base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons that are coupled through chemical bonds, aiding in the assignment of sugar spin systems.
-
2D COSY (Correlation Spectroscopy): To identify coupled protons, particularly for determining sugar pucker conformations from J-coupling constants.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment helps in assigning nitrogen-attached protons.
-
¹H-¹³C HSQC: For isotopically labeled samples, this experiment aids in assigning carbon-attached protons.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the nucleic acid sequence.
-
Constraint Generation:
-
Distance Restraints: The intensities of NOE cross-peaks are converted into upper and lower distance bounds between pairs of protons.
-
Torsion Angle Restraints: J-coupling constants are used to determine the dihedral angles of the sugar-phosphate backbone and the sugar pucker conformation.
-
-
Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures that are consistent with the NMR data.
-
Structure Validation: The calculated structures are validated against the experimental data and checked for stereochemical quality.
Structural Analysis by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
Methodology:
-
Crystallization: High-purity TNA-containing duplexes are screened against a variety of crystallization conditions (precipitants, buffers, salts, and temperature) to obtain well-ordered, single crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern of X-rays is recorded on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to generate a set of unique reflections.
-
Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques (e.g., multi-wavelength anomalous dispersion - MAD, or single-wavelength anomalous dispersion - SAD) using heavy-atom derivatives.
-
Electron Density Map Calculation: An initial electron density map is calculated using the measured structure factor amplitudes and the determined phases.
-
Model Building and Refinement: An atomic model of the TNA duplex is built into the electron density map. The model is then refined against the experimental data to improve the fit and stereochemistry.
-
Structure Validation: The final refined structure is validated for its geometric quality and agreement with the experimental data.
Cellular Interactions and Potential Applications
As TNA is an artificial molecule, it does not participate in endogenous signaling pathways. However, its potential therapeutic applications necessitate an understanding of its interaction with the cellular environment. Like other oligonucleotides, TNA is expected to be taken up by cells primarily through endocytosis.
The high stability of TNA against nuclease degradation makes it an attractive candidate for the development of therapeutic aptamers and antisense oligonucleotides. Aptamers are structured nucleic acid molecules that can bind to specific targets with high affinity and specificity, acting as therapeutic agents or diagnostic tools. The ability to evolve TNA aptamers through in vitro selection has been demonstrated, opening up new avenues for drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. alfachemic.com [alfachemic.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Unraveling the Potential of Threose Nucleic Acid (TNA): A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) analogue, is emerging as a powerful tool in biotechnology and drug development. Its unique chemical structure, composed of a four-carbon threose sugar backbone with 2',3'-phosphodiester linkages, imparts a range of advantageous physicochemical properties that distinguish it from natural nucleic acids like DNA and RNA. This technical guide provides an in-depth exploration of these properties, complete with quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.
Structural Hallmarks of TNA Oligonucleotides
The fundamental difference between TNA and its natural counterparts lies in its sugar-phosphate backbone. The threose sugar in TNA results in a backbone that is one atom shorter than the ribose or deoxyribose backbone of RNA and DNA, respectively.[1][2] This seemingly subtle alteration has profound implications for the molecule's overall structure and function.
TNA oligonucleotides adopt a right-handed, A-like helical geometry, similar to RNA, even when forming duplexes with DNA.[3][4] This structural preference is driven by the conformational rigidity of the threose sugar, which favors a C4'-exo pucker.[4] TNA can form stable, antiparallel Watson-Crick duplexes with itself (TNA:TNA), as well as with complementary DNA (TNA:DNA) and RNA (TNA:RNA) strands.[1][4]
Enhanced Stability: A Key Therapeutic Advantage
One of the most compelling features of TNA is its exceptional stability. This robustness stems from its unnatural backbone, which is not recognized by cellular nucleases.
Nuclease Resistance
TNA oligonucleotides are completely resistant to degradation by nucleases, enzymes that readily cleave the phosphodiester bonds in DNA and RNA.[1][5] This inherent resistance makes TNA a highly attractive candidate for in vivo therapeutic applications, as it can persist in biological fluids for extended periods. Studies have shown that TNA remains stable even after prolonged incubation with snake venom phosphodiesterase and in human serum.[5][6] Furthermore, end-capping standard DNA or RNA oligonucleotides with TNA monomers can significantly enhance their resistance to exonuclease digestion.[7]
Thermal Stability
The thermal stability of TNA-containing duplexes is a critical parameter for their application in hybridization-based technologies. This stability is typically assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates. The Tm of TNA duplexes is highly dependent on the sequence, particularly the purine (B94841) content.[3][8]
-
TNA:RNA Duplexes: Generally, TNA forms more stable duplexes with RNA than with DNA.[4][9] This is attributed to the fact that both TNA and RNA prefer an A-form helical geometry, leading to a more favorable conformational fit.
-
TNA:DNA Duplexes: The stability of TNA:DNA duplexes is strongly influenced by the purine content of the TNA strand.[3][8] Duplexes with a high purine content in the TNA strand are more stable, while those with low purine content are less stable than their DNA:DNA counterparts.[3]
| Duplex Type | Sequence (Palindromic Decamer) | Melting Temperature (Tm) (°C) | Reference |
| DNA/TNA | 5'-GCGTATACGC-3' (DNA) / 3'-CGCATATGCG-5' (TNA) | 54.8 | [4] |
| DNA/DNA | 5'-GCGTATACGC-3' / 3'-CGCATATGCG-5' | 55.6 | [4] |
| RNA/TNA | 5'-GCGUAUACGC-3' (RNA) / 3'-CGCAUAUGCG-5' (TNA) | 58.1 | [4] |
| RNA/RNA | 5'-GCGUAUACGC-3' / 3'-CGCAUAUGCG-5' | 59.2 | [4] |
Table 1: Thermal Stability of TNA-Containing and Natural Duplexes. Data from UV-detected melting curves.[4]
| Duplex Type | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| DNA/TNA | -43 ± 3 | - | - | [4] |
| DNA/DNA | -43 ± 3 | - | - | [4] |
| RNA/TNA | -43 ± 3 | - | - | [4] |
| RNA/RNA | -43 ± 3 | - | - | [4] |
Table 2: Thermodynamic Parameters of Duplex Formation from Isothermal Titration Calorimetry (ITC). [4]
Binding Affinity and Specificity
TNA oligonucleotides exhibit high affinity and specificity for complementary DNA and RNA targets, a prerequisite for their use as antisense agents, aptamers, or diagnostic probes.[6] The binding affinity is often quantified by the dissociation constant (Kd), with lower values indicating stronger binding.
A TNA aptamer evolved to recognize human thrombin has been shown to have a binding affinity similar to that of a previously evolved RNA aptamer for the same target.[10]
| Aptamer | Target | Dissociation Constant (Kd) | Reference |
| TNA Aptamer | Human Thrombin | ~20 nM | [10] |
| RNA Aptamer | Human Thrombin | ~25 nM | [10] |
Table 3: Binding Affinity of a TNA Aptamer to Human Thrombin.
Cellular Uptake
A significant advantage of TNA oligonucleotides is their ability to be taken up by various cell lines without the need for transfection agents.[6][11] This "gymnotic" uptake is a crucial feature for therapeutic applications, as it simplifies delivery.
Studies using fluorescence microscopy and flow cytometry have demonstrated that the cellular uptake of TNA is a time-dependent process.[11] Fluorescence signals can be observed inside cells after just a few hours of incubation, with the signal intensity increasing over time.[11] Three-dimensional reconstruction images have confirmed that TNA oligonucleotides are localized inside the cells rather than merely adhering to the cell membrane.[11]
Synthesis of TNA Oligonucleotides
The accessibility of TNA for research and development has been greatly enhanced by the establishment of robust synthesis protocols.
Chemical Synthesis
TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a method widely used for DNA and RNA synthesis.[1][] The process involves the sequential addition of protected TNA phosphoramidite monomers to a growing chain attached to a solid support.
Enzymatic Synthesis
More recently, the development of engineered DNA polymerases has enabled the enzymatic synthesis of TNA.[1][13] These polymerases can incorporate TNA triphosphates (tNTPs) onto a DNA primer using a DNA template.[13] This breakthrough has opened the door to the in vitro selection of TNA aptamers and enzymes through processes like SELEX (Systematic Evolution of Ligands by Exponential Enrichment).
Experimental Protocols
This section provides an overview of the methodologies used to characterize the physicochemical properties of TNA oligonucleotides.
Solid-Phase TNA Oligonucleotide Synthesis
Objective: To chemically synthesize TNA oligonucleotides of a defined sequence.
Materials:
-
TNA phosphoramidite monomers (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA synthesis reagents (e.g., deblocking, activation, capping, and oxidation solutions)
-
Automated DNA/RNA synthesizer
-
Ammonium (B1175870) hydroxide
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Synthesizer Setup: Program the automated synthesizer with the desired TNA sequence.
-
Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each monomer addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next TNA phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final cycle, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in ammonium hydroxide.
-
Purification: The crude TNA oligonucleotide is purified using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.
-
Quantification and Characterization: The concentration of the purified TNA is determined by UV-Vis spectrophotometry, and its identity is confirmed by mass spectrometry.
Thermal Denaturation Analysis
Objective: To determine the melting temperature (Tm) of TNA-containing duplexes.
Materials:
-
Purified TNA and complementary DNA or RNA oligonucleotides
-
Appropriate buffer (e.g., phosphate buffer with NaCl)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Anneal the TNA oligonucleotide with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the desired buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp, typically from 20°C to 95°C, at a controlled rate (e.g., 1°C/minute).
-
Data Collection: Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
Nuclease Resistance Assay
Objective: To assess the stability of TNA oligonucleotides in the presence of nucleases.
Materials:
-
Purified TNA oligonucleotide
-
Control DNA or RNA oligonucleotide of the same length
-
Nuclease (e.g., snake venom phosphodiesterase, S1 nuclease, or serum)
-
Incubation buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system
Procedure:
-
Reaction Setup: Incubate the TNA and control oligonucleotides in separate tubes with the nuclease in the appropriate buffer at 37°C.
-
Time Course: Aliquots are taken from each reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA or by heat inactivation).
-
PAGE Analysis: The samples are resolved on a denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is stained (e.g., with SYBR Gold) and imaged. The intensity of the bands corresponding to the full-length oligonucleotides is quantified to determine the percentage of degradation over time.
Cellular Uptake Analysis
Objective: To visualize and quantify the cellular uptake of TNA oligonucleotides.
Materials:
-
Fluorescently labeled TNA oligonucleotides (e.g., Cy3-TNA)
-
Cell culture medium and supplements
-
Cultured cells (e.g., HeLa, MCF-7)
-
Confocal Laser Scanning Microscope (CLSM)
-
Flow cytometer
-
Nuclear stain (e.g., Hoechst 33342)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled TNA oligonucleotides at the desired concentration. Incubate the cells for various time points.
-
Washing: After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound oligonucleotides.
-
Confocal Microscopy:
-
If desired, stain the cell nuclei with a nuclear stain.
-
Image the cells using a CLSM to visualize the subcellular localization of the TNA.
-
Acquire Z-stack images for 3D reconstruction.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of the extent of cellular uptake.
-
Conclusion
TNA oligonucleotides possess a unique combination of physicochemical properties, including a distinct A-like helical structure, exceptional nuclease resistance, tunable thermal stability, high binding affinity, and the ability to enter cells without transfection agents. These characteristics make TNA a highly promising platform for the development of novel therapeutics, diagnostics, and research tools. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and characterize TNA oligonucleotides, thereby accelerating further exploration and application of this remarkable synthetic genetic polymer.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Controlled enzymatic synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
- 9. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Structural basis for TNA synthesis by an engineered TNA polymerase | Semantic Scholar [semanticscholar.org]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Potential of TNA as a prebiotic genetic polymer
An In-depth Technical Guide to the Potential of Threose Nucleic Acid (TNA) as a Prebiotic Genetic Polymer
Executive Summary
Threose Nucleic Acid (TNA) stands out as a compelling candidate for a prebiotic genetic polymer, potentially predating RNA and DNA. As a xeno nucleic acid (XNA), its structure is defined by a four-carbon threose sugar backbone linked by 3'-2' phosphodiester bonds, a simpler configuration than the five-carbon ribose or deoxyribose found in natural nucleic acids.[1][2] This inherent simplicity suggests a more plausible pathway for prebiotic synthesis from basic chemical precursors.[2] TNA exhibits remarkable properties that fulfill the core requirements of a genetic system: it forms stable Watson-Crick duplexes with itself, RNA, and DNA, enabling the storage and transfer of genetic information.[3][4] Furthermore, TNA is completely resistant to nuclease digestion, a crucial advantage for survival in a prebiotic environment and a feature that makes it attractive for modern therapeutic applications.[1] Through directed evolution, TNA has demonstrated the ability to fold into complex three-dimensional structures with specific ligand-binding capabilities (aptamers), providing strong evidence that it could have supported the functional demands of early life.[4] This guide provides a comprehensive technical overview of TNA's properties, plausible prebiotic origins, and functional potential, supported by quantitative data and detailed experimental methodologies.
TNA Structure and Chemical Properties
TNA is an artificial genetic polymer where the pentose (B10789219) sugar of natural nucleic acids is replaced by an α-L-threofuranose sugar.[5] This structural change results in a repeating backbone unit that is one atom shorter than that of DNA and RNA.[2] The phosphodiester linkage connects the 2' and 3' positions of the threose ring, contrasting with the 3'-5' linkage in DNA and RNA.[1] This distinct architecture confers several unique properties.
TNA is highly resistant to degradation by nucleases, enzymes that rapidly break down DNA and RNA.[1] This stability is a significant advantage for a prebiotic polymer, as it would allow genetic information to persist in a harsh, enzyme-rich environment. Studies have also shown that TNA is significantly more resistant to acid-mediated degradation than both DNA and RNA. Furthermore, TNA can form stable antiparallel Watson-Crick duplexes. It pairs favorably with RNA and DNA, a crucial prerequisite for the transfer of genetic information between different systems.[5] Structural analyses reveal that TNA imposes a rigid, A-like helical geometry on its duplexes, whether paired with RNA or DNA.[3][6]
Prebiotic Plausibility and Synthesis
A key argument for TNA as a prebiotic polymer is its chemical simplicity. The four-carbon threose sugar can be plausibly formed from the dimerization of glycolaldehyde (B1209225), a simple molecule believed to be abundant on the early Earth.[2][7] This contrasts with the more complex synthesis required for ribose. Plausible prebiotic pathways for TNA nucleoside synthesis have been proposed, starting from simple feedstocks like glycolaldehyde and cyanamide.[5][8][9] These pathways can proceed through key intermediates such as 2-aminooxazole and threose-aminooxazoline (TAO).[2] The presence of divalent metal ions (e.g., Mg²⁺) and phosphate, both expected in prebiotic environments, can facilitate these reactions, leading to the stereoselective formation of TNA nucleotides.[7][8]
Data Presentation: Comparative Duplex Stability
The stability of a genetic polymer's duplex form is critical for reliable information storage. The melting temperature (Tₘ), the temperature at which 50% of the duplex dissociates, is a key measure of this stability. Studies show that the stability of TNA:DNA duplexes is highly dependent on the purine (B94841) content of the TNA strand.[10]
| Duplex Type | Sequence (TNA strand bold) | TNA Purine % | Tₘ (°C) | ΔTₘ vs. DNA:DNA (°C) | Reference |
| TNA:DNA | 5'-GTG-ATC-GTC-3' | 33% | 38.6 | -6.5 | [10][11] |
| DNA:DNA | 5'-GTG-ATC-GTC-3' | N/A | 45.1 | 0 | [10][11] |
| TNA:DNA | 5'-GAG-AAG-AGG-3' | 100% | 52.8 | +4.9 | [10][11] |
| DNA:DNA | 5'-GAG-AAG-AGG-3' | N/A | 47.9 | 0 | [10][11] |
| RNA:TNA | 5'-GCGA-U -CGC-3' | N/A | 51.0 | N/A | [3][6] |
| DNA:TNA | 5'-GCGA-T -CGC-3' | N/A | 41.5 | N/A | [3][6] |
Table 1: Melting temperatures (Tₘ) of TNA-containing duplexes compared to their DNA counterparts. Conditions may vary between studies. TNA:DNA duplexes with low purine content are less stable than DNA:DNA, while high purine content significantly stabilizes the duplex.[10][11]
Information Transfer and Functional Potential
For a polymer to be considered genetic, it must be capable of replication and function. While TNA replication has not been achieved with a TNA-dependent TNA polymerase, the transfer of information to and from DNA is possible using engineered DNA polymerases.
Enzymatic Replication Cycle
A process analogous to RNA replication has been established for TNA, enabling its evolution in the lab.[1] An engineered DNA polymerase, Therminator, can efficiently synthesize TNA using a DNA template (transcription) and also synthesize DNA using a TNA template (reverse transcription).[12][13] This cycle allows for the amplification of TNA libraries via PCR, forming the basis of in vitro selection experiments.[1]
TNA Aptamers and Enzymes
The SELEX workflow has been successfully used to isolate TNA aptamers—folded TNA molecules that bind to specific targets with high affinity and specificity.[14] This demonstrates that TNA, like RNA and DNA, can form complex tertiary structures capable of molecular recognition. The functional potential of TNA suggests it could have formed the basis of a primitive metabolism.
| Aptamer Target | Aptamer Sequence Fragment | Binding Affinity (Kₔ) | Reference |
| ATP | Minimal sequence (10-7.t5) | ~20 µM | [15] |
| Ochratoxin A (OTA) | Clone 9-14t | 240 nM | [14] |
| HIV Reverse Transcriptase | N/A | Low nanomolar | N/A |
Table 2: Dissociation constants (Kₔ) for selected TNA aptamers, demonstrating high-affinity binding to small molecule and protein targets.
While RNA-cleaving TNA enzymes (TNAzymes) have been reported, their catalytic mechanisms are still under investigation. It is hypothesized that they may employ mechanisms analogous to ribozymes, such as general acid-base catalysis, to facilitate chemical reactions like phosphodiester bond cleavage.[4]
Experimental Protocols
Chemical Synthesis of TNA Phosphoramidite (B1245037) Monomers
Solid-phase synthesis of TNA oligonucleotides requires TNA phosphoramidite monomers. A common protocol starts from commercially available L-ascorbic acid.
-
Sugar Synthesis: L-ascorbic acid is converted to a protected threofuranosyl sugar over approximately four steps.[1]
-
Glycosylation: The protected sugar is coupled to the desired nucleobase (A, C, G, T, etc.) using Vorbrüggen-Hilbert-Johnson glycosylation to afford the threofuranosyl nucleoside.[1][16]
-
Protection and Phosphitylation: The nucleoside undergoes a series of reactions:
-
Purification: The final DMTr-protected TNA phosphoramidite monomer is purified, typically by silica (B1680970) gel chromatography, and prepared for use in an automated DNA/RNA synthesizer.[16]
Enzymatic Synthesis of TNA Oligonucleotides
This protocol describes the synthesis of a TNA polymer from a DNA template using an engineered polymerase.
-
Reaction Setup: A reaction mixture is prepared in a nuclease-free tube, typically containing:
-
Reaction Buffer (e.g., ThermoPol Buffer).
-
DNA template strand and a complementary DNA primer.
-
A mixture of the four α-L-threofuranosyl nucleoside triphosphates (tNTPs).
-
Optionally, MnCl₂ can be added, as it may improve the efficiency of some polymerases with unnatural substrates.
-
-
Primer Annealing: The primer and template are annealed by heating the mixture to ~95°C and slowly cooling to the reaction temperature.
-
Polymerization: The reaction is initiated by adding the polymerase and incubating at its optimal temperature (e.g., 72-75°C for Therminator) for a set time, depending on the desired length of the TNA product.[13]
-
Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the synthesis of the full-length TNA polymer.
In Vitro Selection of TNA Aptamers (TNA-SELEX)
This protocol outlines the general steps for evolving TNA aptamers against a chosen target.[14]
-
Library Preparation: A starting library of ~10¹³ to 10¹⁵ random-sequence TNA molecules is generated by enzymatic synthesis from a corresponding random DNA library.[14][19]
-
Binding: The TNA library is folded into stable structures by heating and cooling in a selection buffer. The folded library is then incubated with the target molecule, which is often immobilized on a solid support like magnetic beads.[14][19]
-
Partitioning and Elution: Unbound TNA sequences are washed away. The stringency of the washing steps is typically increased in later rounds to select for higher-affinity binders. The bound TNA molecules are then eluted from the target, often by heat, a change in pH, or by using a competing ligand.[14]
-
Reverse Transcription: The eluted TNA is converted back to complementary DNA (cDNA) using a TNA-dependent DNA polymerase (e.g., Therminator or an engineered reverse transcriptase).
-
Amplification: The cDNA pool is amplified by PCR. This step enriches the sequences that successfully bound the target.
-
Transcription: The amplified DNA is used as a template to transcribe a new, enriched pool of TNA for the next round of selection.
-
Iteration: The process (steps 2-6) is repeated for 8-15 rounds. The progress is monitored, and the final enriched pool is cloned and sequenced to identify individual high-affinity TNA aptamer sequences.[19][20]
Conclusion and Future Directions
Threose Nucleic Acid presents a robust case as a potential prebiotic genetic polymer. Its chemical simplicity, inherent stability, and proven ability to store information and adopt complex, functional folds are all properties that would be advantageous for an ancestral biomolecule. The ability to transfer information between TNA and the canonical nucleic acids provides a plausible evolutionary bridge to the modern DNA/RNA world.
For researchers, scientists, and drug development professionals, TNA is more than a prebiotic curiosity. Its exceptional resistance to nuclease degradation makes it a prime candidate for developing next-generation aptamer-based therapeutics and diagnostics.[1] Future research should focus on several key areas:
-
Discovery of TNAzymes: Expanding the functional repertoire of TNA by selecting for catalytic molecules will be crucial to understanding its full potential.
-
Improving Polymerases: Further engineering of polymerases to improve the efficiency and fidelity of TNA synthesis and replication will accelerate research and development.
-
In Vivo Applications: Exploring the behavior and therapeutic efficacy of TNA-based aptamers and other constructs in cellular and animal models.
-
Refining Prebiotic Models: Further experimental work to demonstrate the formation and non-enzymatic polymerization of TNA under plausible prebiotic conditions will strengthen the TNA-world hypothesis.
References
- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of RNA catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hou.usra.edu [hou.usra.edu]
- 8. Prebiotic synthesis and triphosphorylation of 3'-amino-TNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence. | Semantic Scholar [semanticscholar.org]
- 12. High fidelity TNA synthesis by Therminator polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro selection of an XNA aptamer capable of small-molecule recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. asu.elsevierpure.com [asu.elsevierpure.com]
- 19. blog.alphalifetech.com [blog.alphalifetech.com]
- 20. Development of an automated in vitro selection protocol to obtain RNA-based aptamers: identification of a biostable substance P antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Atypical Architect: A Technical Guide to Threose Nucleic Acid and its Xeno Nucleic Acid Kin
For Researchers, Scientists, and Drug Development Professionals
In the expanding universe of synthetic genetics, Xeno Nucleic Acids (XNAs) represent a paradigm shift, offering novel chemistries and functionalities beyond the central dogma of DNA and RNA. Among these, Threose Nucleic Acid (TNA) stands out for its unique structural simplicity and remarkable biological stability. This technical guide provides an in-depth exploration of the key differences between TNA and other prominent XNAs, offering a comparative analysis of their properties, detailed experimental methodologies, and a look into their potential applications in diagnostics and therapeutics.
Structural and Physicochemical Distinctions: A Comparative Overview
The fundamental departure of XNAs from their natural counterparts lies in the modification of the sugar-phosphate backbone. TNA is characterized by a four-carbon threose sugar, which imparts a structural rigidity and an altered phosphodiester linkage (2'-3' instead of the canonical 3'-5') that defines many of its unique properties.[1][2] This contrasts with other XNAs which feature a variety of sugar modifications, from the constrained bicyclic structure of Locked Nucleic Acid (LNA) to the six-membered rings of Hexitol Nucleic Acid (HNA) and Cyclohexene Nucleic Acid (CeNA), and the acyclic backbone of Glycol Nucleic Acid (GNA).[3]
These structural variations have profound implications for duplex stability, helical geometry, and resistance to enzymatic degradation. TNA, for instance, readily forms stable antiparallel duplexes with itself, DNA, and RNA, predominantly adopting an A-form helical geometry.[4][5] Its nuclease resistance is a key attribute for in vivo applications.[1][5]
The following table summarizes the key quantitative differences between TNA and other selected XNAs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| XNA Type | Sugar Moiety | Backbone Linkage | Helical Geometry (in duplex with RNA) | Nuclease Resistance |
| TNA | α-L-Threofuranose (4-carbon) | 2'-3' phosphodiester | A-form[4] | High[1][5] |
| HNA | 1,5-Anhydrohexitol (6-carbon) | 3'-2' phosphodiester | A-form | High |
| GNA | Acyclic Glycol | Phosphodiester | Varies (can form parallel duplexes) | High |
| FANA | 2'-Deoxy-2'-fluoro-β-D-arabinofuranose | 3'-5' phosphodiester | A-form | High |
| LNA | Bicyclic furanose (methylene bridge between 2'-O and 4'-C) | 3'-5' phosphodiester | A-form | Very High |
| CeNA | Cyclohexene | 3'-2' phosphodiester | Left-handed duplex | High |
| PNA | N-(2-aminoethyl)-glycine | Peptide bond | - (forms P-helices) | Very High |
Table 1: Comparative Properties of TNA and Other Xeno Nucleic Acids.
| Duplex | Sequence (5' to 3') | Tm (°C) |
| TNA:DNA | Varies | ~5°C lower to higher than DNA:DNA depending on purine (B94841) content[6] |
| TNA:RNA | Varies | Generally higher than TNA:DNA[7] |
| LNA:DNA | Varies | Significantly increased compared to DNA:DNA |
| PNA:DNA | Varies | Significantly increased compared to DNA:DNA[8] |
Table 2: Representative Thermal Stability (Tm) of TNA and Other XNA Duplexes. Note: Tm values are highly dependent on sequence, length, and buffer conditions. This table provides a general comparison.
| Aptamer Type | Target | Binding Affinity (Kd) |
| TNA | ATP | ~20 µM[9] |
| TNA | Ochratoxin A | 92 ± 2 nM[10] |
| TNA | S1 protein of SARS-CoV-2 | 0.8 nM[11] |
| LNA-modified DNA | Various | Can be in the low nM to pM range |
Table 3: Representative Binding Affinities of TNA-based Aptamers.
Experimental Protocols: Synthesis and In Vitro Selection
The ability to synthesize and evolve XNAs is paramount to their application. This section details the methodologies for the solid-phase synthesis of TNA phosphoramidites and the subsequent in vitro selection of TNA aptamers.
Solid-Phase Synthesis of TNA Phosphoramidite (B1245037) Monomers
The synthesis of TNA phosphoramidites is a multi-step process that begins with a suitable starting material, such as L-ascorbic acid, to generate the threofuranosyl sugar. The following is a generalized protocol based on established methods.[12][13]
Protocol: TNA Phosphoramidite Synthesis
-
Synthesis of Protected Threofuranosyl Sugar:
-
Start with a commercially available precursor like L-ascorbic acid.
-
Perform a series of chemical reactions to obtain the desired protected threofuranosyl sugar. This typically involves protection of hydroxyl groups.
-
-
Glycosylation:
-
Couple the protected sugar with the desired nucleobase (A, C, G, or T) using a Vorbrüggen glycosylation reaction.
-
-
Protection and Deprotection Steps:
-
Selectively protect and deprotect the hydroxyl groups to prepare for phosphitylation. This often involves the use of a dimethoxytrityl (DMT) group for the 5'-hydroxyl.
-
-
Phosphitylation:
-
React the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety at the 2'-position.
-
-
Purification:
-
Purify the final TNA phosphoramidite monomer using column chromatography.
-
In Vitro Selection of TNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative process used to isolate high-affinity aptamers from a large, random library of nucleic acid sequences. The development of engineered polymerases capable of transcribing DNA into TNA and reverse transcribing TNA back to DNA has enabled the application of SELEX to TNA.[10][11]
Protocol: TNA Aptamer SELEX
-
Library Preparation:
-
Synthesize a single-stranded DNA (ssDNA) library containing a central random region flanked by constant primer binding sites.
-
Amplify the ssDNA library using PCR with a forward primer that may be modified (e.g., with PEG) to facilitate strand separation.
-
Generate the TNA library by primer extension of the ssDNA template using an engineered TNA polymerase and threose nucleoside triphosphates (tNTPs).[11]
-
-
Selection:
-
Incubate the TNA library with the target molecule, which can be immobilized on a solid support (e.g., magnetic beads).
-
Wash away unbound or weakly bound TNA sequences. The stringency of the washes can be increased in later rounds to select for higher affinity binders.
-
-
Elution:
-
Elute the bound TNA sequences from the target. This can be achieved by changing buffer conditions, using a competing ligand, or by heat denaturation.
-
-
Reverse Transcription and Amplification:
-
Reverse transcribe the eluted TNA back into cDNA using an engineered reverse transcriptase.[10]
-
Amplify the cDNA by PCR to enrich the pool of potential aptamers.
-
Generate ssDNA from the PCR product for the next round of selection.
-
-
Iteration and Analysis:
-
Repeat the selection, elution, and amplification steps for several rounds (typically 8-15 rounds).
-
After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.
-
Characterize the binding affinity and specificity of the identified TNA aptamers using techniques such as microscale thermophoresis (MST) or surface plasmon resonance (SPR).[10]
-
Visualizing the Landscape of XNA Functionality
To better understand the relationships between the structural modifications of different XNAs and their resulting properties, as well as the workflow for their study, the following diagrams are provided in the DOT language.
XNAs as Tools to Probe and Modulate Signaling Pathways
While XNAs are not native components of cellular signaling cascades, their unique properties make them powerful tools for studying and potentially modulating these pathways. XNA-based aptamers, with their high specificity and affinity for protein targets, can be designed to bind to and inhibit or activate key signaling proteins such as kinases, transcription factors, and cell surface receptors. Their inherent nuclease resistance makes them particularly suitable for use in cellular environments and for in vivo applications.
The diagram below illustrates how an XNA aptamer could be employed to interfere with a generic signaling pathway.
Future Perspectives and Conclusion
The field of xeno nucleic acids, and TNA in particular, is poised for significant growth. Advances in polymerase engineering are expanding the repertoire of XNA chemistries that can be replicated and evolved. This will undoubtedly lead to the discovery of novel aptamers and XNAzymes with enhanced properties. In the realm of drug development, the superior stability and specificity of XNA-based therapeutics offer the potential to overcome many of the limitations of traditional oligonucleotide and small molecule drugs. As our understanding of the structure-function relationships of these synthetic genetic polymers deepens, so too will our ability to rationally design XNAs with tailored functionalities for a wide range of applications in biotechnology and medicine. TNA, with its unique combination of simplicity and robustness, will continue to be a central player in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 6. Recent Advances on Functional Nucleic-Acid Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Functionally Enhanced XNA Aptamers Discovered by Parallelized Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. genscript.com [genscript.com]
DMTr-TNA-C(Bz)-amidite molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMTr-TNA-C(Bz)-amidite, a key building block in the synthesis of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analog with a threose sugar backbone, which has garnered significant interest in the fields of synthetic biology, aptamer development, and prebiotic evolution research. This document details the physicochemical properties, synthesis, and applications of this compound, offering valuable information for researchers and professionals in drug development and nucleic acid chemistry.
Physicochemical Properties
This compound is a purine (B94841) nucleoside analog.[1][2] The dimethoxytrityl (DMTr) group on the 5'-hydroxyl function provides a lipophilic handle for purification and is readily cleaved under acidic conditions, while the benzoyl (Bz) group protects the exocyclic amine of cytosine during oligonucleotide synthesis. The phosphoramidite (B1245037) moiety at the 3'-position enables the efficient coupling of the monomer to a growing oligonucleotide chain.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Formula | C45H50N5O8P |
| Molecular Weight | 819.88 g/mol [1] |
| CAS Number | 325683-96-3[1] |
| Appearance | White or off-white solid[3][4] |
| Purity | ≥ 98%[3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with a chiral precursor, typically L-ascorbic acid, to construct the threofuranosyl sugar ring.[5][6][7] This is followed by the introduction of the nucleobase and subsequent protection and phosphitylation steps.
General Synthesis Strategy of TNA Phosphoramidites
The preparation of DMTr-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers generally follows these key stages[5][6][7]:
-
Synthesis of the Protected Threofuranosyl Sugar: The process starts from a commercially available chiral starting material like L-ascorbic acid to produce the protected threofuranosyl sugar.[5][6][7]
-
Glycosylation: A Vorbrüggen-Hilbert-Johnson glycosylation reaction is performed to attach the desired nucleobase to the threofuranosyl sugar.[5][6]
-
Protecting Group Manipulations: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
Caption: General synthesis workflow for TNA phosphoramidites.
Solid-Phase Oligonucleotide Synthesis
This compound is utilized in standard solid-phase phosphoramidite chemistry to synthesize TNA oligonucleotides on a DNA synthesizer.[5][6] The synthesis cycle consists of four main steps:
-
Detritylation: The DMTr group from the 5'-end of the growing oligonucleotide chain, which is attached to a solid support, is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the free 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and a weak base like pyridine.
This cycle is repeated until the desired TNA sequence is assembled.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Applications in Research and Drug Development
This compound, as a precursor to TNA oligonucleotides, has several potential applications:
-
Prebiotic Research: TNA is considered a potential progenitor of RNA in the context of the origin of life, and synthetic TNA oligonucleotides are used to study the properties of these putative prebiotic genetic polymers.
-
Aptamer Development: TNA's unique backbone structure can confer resistance to nuclease degradation, making it an attractive candidate for the development of therapeutic aptamers with improved stability.
-
Antisense Technology: TNA oligonucleotides can hybridize with complementary DNA and RNA sequences, suggesting their potential use in antisense therapies.
-
Cancer Research: As a purine nucleoside analog, this compound falls into a class of compounds known for their antitumor activity.[1][2] The anticancer mechanisms of purine nucleoside analogs generally involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]
Caption: General mechanism of action for purine nucleoside analogs in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nucleoside Antimetabolite/Analog | 325683-96-3 | Invivochem [invivochem.com]
- 3. DMTr-TNA-C(Bz)-amidite_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 4. DMTr-TNA-C(Bz)-amidite_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 5. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of TNA Oligonucleotides using DMTr-TNA-C(Bz)-amidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics due to its unique structural and biochemical properties. TNA's backbone is composed of repeating α-L-threofuranosyl sugar units linked by 2',3'-phosphodiester bonds. This distinct structure confers remarkable resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.
Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing synthetic oligonucleotides, including those composed of TNA. This document provides a detailed protocol for the solid-phase synthesis of TNA oligonucleotides utilizing the DMTr-TNA-C(Bz)-amidite monomer for the incorporation of cytosine bases. The protocol covers the entire workflow from initial support functionalization to final product analysis, and includes quantitative data to guide researchers in achieving optimal synthesis outcomes.
Data Presentation
Table 1: Reagents and Solutions for TNA Oligonucleotide Synthesis
| Reagent/Solution | Composition | Purpose |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removal of the 5'-DMTr protecting group |
| Activator Solution | 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724) | Activation of the phosphoramidite for coupling |
| Amidite Solution | 0.1 M this compound in Anhydrous Acetonitrile | TNA cytosine monomer for chain elongation |
| Capping Solution A | Acetic Anhydride/Lutidine/THF (1:1:8 v/v/v) | Capping of unreacted 5'-hydroxyl groups |
| Capping Solution B | 16% 1-Methylimidazole in THF | Capping of unreacted 5'-hydroxyl groups |
| Oxidizing Solution | 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v) | Oxidation of the phosphite (B83602) triester to a stable phosphate (B84403) triester |
| Cleavage & Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%) or AMA (1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine) | Cleavage from the solid support and removal of protecting groups |
Table 2: Typical Synthesis Cycle Parameters
| Step | Reagent/Solution | Time |
| 1. Deblocking | 3% TCA in DCM | 60 seconds |
| 2. Washing | Anhydrous Acetonitrile | 4 x 30 seconds |
| 3. Coupling | Amidite + Activator | 5 minutes[1] |
| 4. Washing | Anhydrous Acetonitrile | 2 x 30 seconds |
| 5. Capping | Capping A + Capping B | 30 seconds |
| 6. Washing | Anhydrous Acetonitrile | 2 x 30 seconds |
| 7. Oxidation | 0.02 M Iodine Solution | 30 seconds |
| 8. Washing | Anhydrous Acetonitrile | 4 x 30 seconds |
Table 3: Theoretical Yield Based on Coupling Efficiency
The overall yield of full-length oligonucleotide is highly dependent on the coupling efficiency at each step. Even small decreases in coupling efficiency can significantly reduce the final product yield, especially for longer oligonucleotides.
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 10-mer | 83.4% | 91.4% | 95.6% |
| 20-mer | 69.5% | 83.5% | 91.4% |
| 30-mer | 57.7% | 76.1% | 87.3% |
| 40-mer | 47.9% | 69.1% | 83.5% |
| 50-mer | 39.8% | 62.8% | 79.8% |
Note: These are theoretical maximum yields of the full-length product before cleavage, deprotection, and purification losses.
Table 4: Deprotection Conditions for Benzoyl (Bz) Protecting Group
The benzoyl protecting group on the cytosine base is removed during the final cleavage and deprotection step.
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55 °C | 12 - 18 hours[1] | Standard condition for complete deprotection. |
| AMA (1:1 NH4OH/Methylamine) | 65 °C | 10 - 15 minutes | Faster deprotection, but may not be suitable for all modified oligonucleotides. |
Experimental Protocols
Solid-Phase Synthesis Workflow
The solid-phase synthesis of TNA oligonucleotides follows a cyclical process of deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer addition until the desired sequence is assembled.
Caption: Solid-phase synthesis workflow for TNA oligonucleotides.
-
All reagents, especially the phosphoramidites and activator, must be anhydrous.
-
Prepare solutions fresh or store under an inert atmosphere (e.g., argon).
The synthesis is typically performed on an automated DNA/RNA synthesizer. The parameters for each step of the cycle are outlined in Table 2.
-
Deblocking: The 5'-dimethoxytrityl (DMTr) group is removed from the support-bound nucleoside by treatment with 3% TCA in DCM. The orange color of the cleaved trityl cation can be monitored spectrophotometrically to assess coupling efficiency.
-
Coupling: The this compound is activated by ETT and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5 minutes is recommended for TNA monomers to ensure high coupling efficiency.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an iodine solution.
This cycle is repeated until the full-length TNA oligonucleotide is synthesized.
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide or AMA solution (see Table 4).
-
Seal the vial tightly and incubate at the recommended temperature and time.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Purification by Reverse-Phase HPLC
The crude TNA oligonucleotide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the full-length product from truncated sequences and other impurities.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Reconstitute the dried crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak, which is typically the full-length product.
-
Combine the fractions containing the pure oligonucleotide.
-
Remove the TEAA buffer by repeated co-evaporation with water or by using a desalting column.
-
Dry the purified oligonucleotide.
Analysis by MALDI-TOF Mass Spectrometry
The molecular weight of the purified TNA oligonucleotide is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Matrix: A saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water containing a co-matrix such as diammonium citrate.
-
Method: Dried-droplet method.
-
Mix the purified oligonucleotide sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).
-
Compare the observed molecular weight with the calculated theoretical mass of the TNA oligonucleotide.
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical flow of TNA oligonucleotide synthesis and processing.
Conclusion
This protocol provides a comprehensive guide for the solid-phase synthesis of TNA oligonucleotides using this compound. By following these detailed methodologies and utilizing the provided quantitative data, researchers can successfully synthesize high-quality TNA oligonucleotides for a variety of applications in research and development. Careful attention to anhydrous conditions and optimization of coupling and deprotection times are critical for achieving high yields and purity.
References
Application Notes and Protocols for TNA Phosphoramidite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid (XNA) analog that has garnered significant interest in the fields of synthetic biology, aptamer development, and diagnostics due to its unique structural properties. TNA's backbone is composed of repeating α-L-threofuranosyl nucleotides linked by 2',3'-phosphodiester bonds, a structure that confers remarkable resistance to nuclease degradation. The chemical synthesis of TNA oligonucleotides is primarily achieved through automated solid-phase phosphoramidite (B1245037) chemistry. However, the stereochemistry and steric hindrance of TNA monomers present challenges, necessitating modifications to standard DNA synthesis protocols, particularly concerning the coupling step. These application notes provide a detailed overview of the standard coupling times for TNA phosphoramidites and protocols for their use in solid-phase synthesis.
Factors Influencing TNA Phosphoramidite Coupling Efficiency
The efficiency of the coupling step is paramount for the successful synthesis of high-purity, full-length TNA oligonucleotides. Several factors can influence this critical step. Understanding and optimizing these parameters are essential for achieving high coupling efficiencies.
Caption: Key factors influencing TNA phosphoramidite coupling efficiency.
Standard Coupling Time for TNA Phosphoramidites
Unlike the standard 30-second coupling time for canonical DNA phosphoramidites, TNA phosphoramidites require significantly longer coupling times to achieve high efficiencies. This is attributed to the unique stereochemistry and potential for steric hindrance of the threose sugar and its protecting groups.
Recent studies indicate that solid-phase synthesis of TNA often necessitates extended coupling times, increased phosphoramidite concentrations, and/or additional coupling steps to enhance efficiency[1]. A single 5-minute coupling has been described as a "suboptimal" condition for TNA synthesis, suggesting that longer durations are preferable[1][2]. For many modified phosphoramidites, coupling times in the range of 5 to 10 minutes are common practice.
Recommendation: A standard coupling time of 10-15 minutes is recommended as a starting point for TNA phosphoramidite synthesis. For particularly challenging sequences or to maximize yield, a double coupling protocol, where the coupling step is performed twice, is highly advisable.
Quantitative Data on Coupling Efficiency
Obtaining high stepwise coupling efficiency is critical for the synthesis of long oligonucleotides. The following table provides illustrative data on the expected coupling efficiencies for TNA phosphoramidites under different coupling conditions. These values are representative and should be empirically validated for specific sequences and synthesis platforms.
| TNA Phosphoramidite | Coupling Time (minutes) | Coupling Strategy | Activator | Expected Coupling Efficiency (%) |
| TNA-T | 5 | Single | 5-Ethylthio-1H-tetrazole (ETT) | 95 - 97 |
| TNA-T | 10 | Single | 5-Ethylthio-1H-tetrazole (ETT) | > 98 |
| TNA-T | 2 x 10 | Double | 5-Ethylthio-1H-tetrazole (ETT) | > 99 |
| TNA-G (acetyl protected) | 10 | Single | 4,5-Dicyanoimidazole (DCI) | ~97 |
| TNA-G (acetyl protected) | 15 | Single | 4,5-Dicyanoimidazole (DCI) | > 98 |
| TNA-G (acetyl protected) | 2 x 15 | Double | 4,5-Dicyanoimidazole (DCI) | > 99 |
| TNA-G (DPC protected) | 15 | Single | 4,5-Dicyanoimidazole (DCI) | ~95 |
Note: The use of less bulky protecting groups on the nucleobases, such as acetyl instead of diphenylcarbamoyl (DPC) on guanine, can lead to higher coupling efficiencies.[1][2]
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of TNA Oligonucleotides (Single Coupling)
This protocol outlines a standard cycle for the automated solid-phase synthesis of TNA oligonucleotides using an extended coupling time.
Materials:
-
TNA phosphoramidites (A, C, G, T), 0.1 M in anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Capping solution A (Acetic anhydride (B1165640) in THF/Lutidine)
-
Capping solution B (16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile for washing
-
Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside
Instrumentation:
-
Automated DNA/RNA synthesizer
Workflow Diagram:
Caption: The four-step cycle of solid-phase TNA oligonucleotide synthesis.
Procedure:
The following cycle is repeated for each TNA monomer addition.
| Step | Operation | Reagent/Solvent | Duration |
| 1 | Deblocking | 3% TCA in DCM | 60 seconds |
| Wash | Anhydrous Acetonitrile | 30 seconds | |
| 2 | Coupling | TNA phosphoramidite + Activator | 10 - 15 minutes |
| Wash | Anhydrous Acetonitrile | 30 seconds | |
| 3 | Capping | Capping A + Capping B | 30 seconds |
| Wash | Anhydrous Acetonitrile | 30 seconds | |
| 4 | Oxidation | 0.02 M Iodine solution | 30 seconds |
| Wash | Anhydrous Acetonitrile | 30 seconds |
Protocol 2: Double Coupling Strategy for TNA Synthesis
For sequences containing challenging monomers or to maximize the yield of full-length product, a double coupling strategy is recommended.
Procedure:
Follow the steps in Protocol 1, but modify the coupling step as follows:
-
First Coupling: Perform the coupling step with TNA phosphoramidite and activator for 10-15 minutes.
-
Wash: Wash with anhydrous acetonitrile.
-
Second Coupling: Repeat the coupling step with fresh TNA phosphoramidite and activator for another 10-15 minutes.
-
Wash: Wash with anhydrous acetonitrile.
-
Proceed to the capping step as described in Protocol 1.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (30%)
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55°C for 12-18 hours.
-
Cool the vial and transfer the supernatant containing the deprotected TNA oligonucleotide to a new tube.
-
Lyophilize the sample to dryness.
Purification and Analysis
The crude TNA oligonucleotide should be purified to remove truncated sequences and other impurities.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) are commonly used for purification.
-
Analysis: The purity and identity of the final TNA oligonucleotide can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.
Conclusion
The synthesis of TNA oligonucleotides via phosphoramidite chemistry is a robust method, provided that key parameters, especially the coupling time, are optimized. The use of extended coupling times (10-15 minutes) and, where necessary, a double coupling strategy, are crucial for achieving high yields of full-length TNA products. The protocols provided here serve as a starting point for researchers to develop and refine their TNA synthesis methodologies.
References
Application Notes and Protocols for Deprotection of TNA Oligonucleotides with Bz-Protected Cytosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, which imparts unique biochemical properties, including resistance to nuclease degradation.[1] This makes TNA a promising candidate for various therapeutic and diagnostic applications. The chemical synthesis of TNA oligonucleotides, similar to DNA and RNA synthesis, involves the use of protecting groups on the nucleobases to prevent side reactions during chain assembly. Benzoyl (Bz) is a commonly used protecting group for the exocyclic amine of cytosine. Following solid-phase synthesis, complete removal of all protecting groups is crucial to obtain the final, functional TNA oligonucleotide.
This document provides detailed application notes and protocols for the deprotection of synthetic TNA oligonucleotides, with a specific focus on the removal of the benzoyl protecting group from cytosine residues.
Deprotection Strategies Overview
The deprotection of oligonucleotides is a multi-step process that typically involves:
-
Cleavage: Release of the synthesized oligonucleotide from the solid support.
-
Phosphate (B84403) Deprotection: Removal of the protecting groups from the phosphate backbone (e.g., cyanoethyl groups).
-
Base Deprotection: Removal of the protecting groups from the nucleobases.
For TNA oligonucleotides containing Bz-protected cytosine, several deprotection strategies can be employed, ranging from standard methods used for DNA and RNA to potentially milder conditions. The choice of the deprotection method depends on the overall composition of the TNA oligonucleotide, including the presence of other sensitive modifications.
Standard Deprotection Protocol for TNA Oligonucleotides
This protocol is a standard method for the cleavage and deprotection of TNA oligonucleotides, including those with Bz-protected cytosine.
Experimental Protocol:
-
Preparation:
-
Dry the solid support containing the synthesized TNA oligonucleotide under a stream of argon or in a vacuum desiccator.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
-
Cleavage and Deprotection:
-
Add 1 mL of concentrated ammonium (B1175870) hydroxide (B78521) (33% NH₃ in water) to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 18 hours. This step facilitates both the cleavage of the oligonucleotide from the solid support and the removal of the benzoyl protecting groups from cytosine and other base-labile protecting groups.[1]
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected TNA oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.
-
-
Purification:
Alternative and Milder Deprotection Methods
While the standard ammonium hydroxide protocol is effective, alternative methods used for DNA and RNA oligonucleotides can be considered, especially for TNA containing sensitive modifications. It is important to note that these methods have been primarily developed for other nucleic acid analogs and should be optimized and validated for TNA deprotection.
1. AMA (Ammonium Hydroxide/Methylamine) Deprotection:
This method offers a significantly faster deprotection time. However, a critical consideration when using AMA is the potential for transamination of Bz-protected cytosine to N4-methyl-cytosine.[3] To avoid this side reaction, it is highly recommended to use acetyl (Ac)-protected cytosine phosphoramidite (B1245037) during TNA synthesis when planning to use AMA for deprotection.[4]
| Reagent Composition | Temperature | Time | Key Consideration |
| Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10 minutes | Requires Ac-protected cytosine to prevent transamination.[3] |
2. Ultra-Mild Deprotection:
For TNA oligonucleotides containing extremely base-labile modifications, an ultra-mild deprotection strategy can be employed. This method typically uses potassium carbonate in methanol. This approach requires the use of "Ultra-MILD" phosphoramidites with more labile base protecting groups (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) during synthesis.[5]
| Reagent Composition | Temperature | Time | Requirement |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Use of Ultra-MILD phosphoramidites.[5] |
Data Summary: Comparison of Deprotection Conditions (General Oligonucleotides)
The following table summarizes common deprotection conditions used for standard oligonucleotides. While not specific to TNA, it provides a useful reference for potential optimization.
| Deprotection Method | Reagent | Temperature (°C) | Time | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55 | 8-16 hours | Traditional method.[6] |
| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) | 65 | 5-10 minutes | Requires Ac-dC to avoid side reactions with Bz-dC.[5][7] |
| Ultra-MILD | 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 hours | For sensitive modifications; requires Ultra-MILD monomers.[5] |
| Alternative Mild | t-Butylamine/Methanol/Water (1:1:2) | 55 | Overnight | Suitable for some dye-labeled oligonucleotides.[5] |
Post-Deprotection Analysis and Purification
1. High-Performance Liquid Chromatography (HPLC):
HPLC is the preferred method for both the analysis and purification of synthetic oligonucleotides, including TNA.[2][8]
-
Analytical HPLC: Used to assess the purity of the crude deprotected TNA. Ion-pair reversed-phase HPLC is a common technique.
-
Preparative HPLC: Used to purify the full-length TNA oligonucleotide from failure sequences and other impurities.
2. Mass Spectrometry (MS):
Mass spectrometry is an essential tool for confirming the identity of the synthesized TNA oligonucleotide by verifying its molecular weight.
Experimental Protocol: HPLC Analysis of Deprotected TNA
-
Sample Preparation: Reconstitute the dried, crude TNA oligonucleotide in a suitable buffer (e.g., nuclease-free water or 0.1 M TEAA).
-
HPLC System: Use a reversed-phase HPLC column suitable for oligonucleotide analysis.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
-
Gradient: Run a linear gradient of Buffer B into Buffer A to elute the oligonucleotide. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
Conclusion
The deprotection of TNA oligonucleotides with Bz-protected cytosine can be effectively achieved using a standard protocol with concentrated ammonium hydroxide. For faster deprotection or for TNA containing sensitive modifications, alternative methods such as AMA or ultra-mild conditions can be considered, with the important caveat of using the appropriate corresponding protected phosphoramidites during synthesis to avoid side reactions. Following deprotection, rigorous purification and analysis using HPLC and mass spectrometry are essential to ensure the high quality of the final TNA product for downstream applications in research and drug development.
References
- 1. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. agilent.com [agilent.com]
Applications of Threose Nucleic Acid (TNA) in the Development of Therapeutic Aptamers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that holds immense promise for the development of next-generation therapeutic aptamers.[1] Its unique four-carbon threose sugar backbone, in contrast to the five-carbon ribose or deoxyribose in RNA and DNA, confers remarkable biological stability.[2] TNA is completely resistant to nuclease digestion, a major hurdle in the therapeutic application of conventional nucleic acid-based aptamers.[3][4] This inherent stability, combined with the ability to evolve high-affinity binding to specific targets through in vitro selection, positions TNA as a powerful platform for creating novel therapeutics.[5][6] This document provides detailed application notes and protocols for the development and characterization of TNA-based therapeutic aptamers.
Key Advantages of TNA for Therapeutic Aptamers
TNA offers several distinct advantages over natural nucleic acids for therapeutic applications:
-
Exceptional Nuclease Resistance: The unnatural 2',3'-phosphodiester linkage in the TNA backbone renders it unrecognizable by nucleases, leading to a significantly extended half-life in biological fluids.[3][4]
-
High Binding Affinity: TNA aptamers have been shown to bind to a range of targets, from small molecules to complex proteins, with high affinity, often in the nanomolar to picomolar range.[4][5]
-
High Thermal Stability: TNA aptamers can exhibit greater thermal stability compared to monoclonal antibodies, which is advantageous for manufacturing, storage, and in vivo applications.[5]
-
Chemical Versatility: The synthesis of TNA allows for the incorporation of modified bases, expanding the chemical diversity of aptamer libraries and potentially enhancing binding properties.[6]
-
Low Immunogenicity: As a synthetic molecule, TNA is expected to have low immunogenicity, reducing the risk of adverse immune responses in patients.
Application Notes
Therapeutic Target Selection
The selection of an appropriate molecular target is the first and most critical step in the development of a TNA-based therapeutic aptamer. TNA aptamers can be developed against a wide array of targets involved in disease pathogenesis, including:
-
Cell Surface Receptors: Aptamers can act as antagonists, blocking receptor-ligand interactions, or as agonists, stimulating receptor activity. For example, TNA aptamers could be developed to target receptors like 4-1BB (CD137) on T-cells to modulate immune responses in cancer therapy.[7]
-
Enzymes: TNA aptamers can be designed to inhibit the catalytic activity of enzymes crucial for disease progression, such as viral enzymes like HIV reverse transcriptase.[5]
-
Soluble Proteins: Aptamers can neutralize circulating proteins, such as growth factors or cytokines, that contribute to disease.
-
Small Molecules: TNA aptamers can bind to and sequester small molecule toxins or metabolites.[4]
In Vitro Selection of TNA Aptamers (SELEX)
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate high-affinity TNA aptamers from a large, random library of sequences.[8] Due to the lack of natural polymerases that can amplify TNA, the process requires engineered DNA polymerases capable of transcribing DNA into TNA and reverse transcribing TNA back into DNA.[1][9] A powerful technique for TNA SELEX is DNA display, which physically links the TNA aptamer (phenotype) to its encoding DNA template (genotype).[10]
Experimental Protocols
Protocol 1: In Vitro Selection of TNA Aptamers using DNA Display
This protocol outlines the general steps for selecting TNA aptamers against a protein target using DNA display.
Materials:
-
Single-stranded DNA (ssDNA) library with a central random region (e.g., 40-80 nucleotides) flanked by constant primer binding sites.
-
Engineered DNA polymerase capable of TNA synthesis (e.g., Kod-RI).[9]
-
TNA triphosphates (tATP, tCTP, tGTP, tTTP).
-
Engineered reverse transcriptase capable of reading a TNA template (e.g., Bst DNA polymerase).[1]
-
Deoxynucleoside triphosphates (dNTPs).
-
PCR reagents (primers, Taq DNA polymerase).
-
Target protein (biotinylated for immobilization).
-
Streptavidin-coated magnetic beads.
-
Binding buffer (e.g., PBS with 1 mM MgCl₂).
-
Wash buffer (e.g., Binding buffer with 0.05% Tween-20).
-
Elution buffer (e.g., 7 M Urea).
-
Nuclease-free water.
Procedure:
-
Library Preparation:
-
Synthesize a ssDNA library with a 5'-photocleavable linker and a 3'-puromycin linker.
-
Amplify the library by PCR using a forward primer and a biotinylated reverse primer.
-
-
TNA Transcription and DNA Display:
-
Immobilize the biotinylated dsDNA library on streptavidin-coated magnetic beads.
-
Perform TNA transcription using an engineered TNA polymerase (e.g., Kod-RI) and tNTPs. This synthesizes a TNA strand from the DNA template.[11]
-
Ligate the 3'-end of the newly synthesized TNA to the puromycin (B1679871) linker on the DNA template, creating a stable DNA-TNA hybrid molecule.
-
-
Selection:
-
Incubate the DNA-TNA library with the biotinylated target protein in binding buffer.
-
Capture the target-aptamer complexes using streptavidin-coated magnetic beads.
-
Wash the beads extensively with wash buffer to remove non-binding and weakly binding sequences.
-
Elute the bound DNA-TNA molecules using an appropriate elution buffer (e.g., heat or chemical denaturation).
-
-
Reverse Transcription:
-
Amplification:
-
Amplify the resulting DNA by PCR using the original primer set.
-
-
Iterative Rounds:
-
Repeat steps 2-5 for multiple rounds (typically 8-15), increasing the selection stringency in each round (e.g., by decreasing the target concentration or increasing the wash stringency) to enrich for high-affinity binders.
-
-
Sequencing and Analysis:
-
After the final round, clone and sequence the enriched DNA pool to identify individual TNA aptamer candidates.
-
Analyze the sequences for conserved motifs and predicted secondary structures.
-
Protocol 2: Determination of Binding Affinity by Fluorescence Anisotropy
This protocol describes a method to quantify the binding affinity (Kd) of a fluorescently labeled TNA aptamer to its target protein.[12][13]
Materials:
-
Fluorescently labeled TNA aptamer (e.g., with 5'-FAM).
-
Target protein.
-
Binding buffer.
-
Fluorescence polarization plate reader.
-
Low-volume, non-binding microplates.
Procedure:
-
Aptamer Folding:
-
Dilute the fluorescently labeled TNA aptamer to the desired concentration in binding buffer.
-
Heat the aptamer solution to 95°C for 5 minutes and then cool to room temperature slowly to allow proper folding.
-
-
Binding Reaction:
-
Prepare a series of dilutions of the target protein in binding buffer.
-
In a microplate, mix a fixed concentration of the folded, labeled TNA aptamer with the varying concentrations of the target protein.
-
Include a control well with only the labeled aptamer in binding buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence anisotropy of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the target protein concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).
-
Protocol 3: Nuclease Stability Assay
This protocol compares the stability of a TNA aptamer to a DNA or RNA aptamer in the presence of nucleases.
Materials:
-
TNA aptamer.
-
DNA or RNA aptamer of the same sequence (if possible) or a control oligonucleotide.
-
Human serum or a specific nuclease (e.g., DNase I, RNase A).
-
Incubation buffer (e.g., PBS).
-
Urea (B33335) loading buffer.
-
Polyacrylamide gel electrophoresis (PAGE) equipment.
-
Nucleic acid stain (e.g., SYBR Gold).
Procedure:
-
Incubation:
-
Incubate a fixed amount of the TNA aptamer and the control DNA/RNA aptamer in separate tubes containing human serum or the nuclease solution at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding a urea loading buffer to denature the nucleases and the nucleic acids.
-
-
PAGE Analysis:
-
Run the samples on a denaturing polyacrylamide gel to separate the intact aptamers from degraded fragments.
-
-
Visualization and Quantification:
-
Stain the gel with a nucleic acid stain and visualize the bands under a gel imager.
-
Quantify the intensity of the band corresponding to the intact aptamer at each time point.
-
Plot the percentage of intact aptamer remaining over time to determine the degradation kinetics and half-life.
-
Quantitative Data Summary
| TNA Aptamer Target | Binding Affinity (Kd) | Reference |
| HIV Reverse Transcriptase | ~0.4 - 4.0 nM | [5][14] |
| Adenosine Triphosphate (ATP) | ~20 µM | [4] |
| Duplex Type | Relative Thermal Stability (Tm) | Notes | Reference |
| TNA:DNA (High Purine Content in TNA) | More stable than DNA:DNA and RNA:DNA | Adopts an A-form-like conformation. | [15] |
| TNA:DNA (Low Purine Content in TNA) | Less stable than DNA:DNA and RNA:DNA | Adopts a B-form-like conformation. | [15] |
| DNA/TNA Heteroduplex | Higher Kd (135 nM) compared to dsDNA (15 nM) and dsRNA (12 nM) | Suggests some structural incompatibility. | [3] |
| Aptamer Type | Nuclease Stability | Conditions | Reference |
| TNA Aptamer | Completely refractory to nuclease digestion. | Incubation with nucleases. | [3][5] |
| DNA/RNA Aptamers | Prone to nuclease digestion. | Incubation with nucleases. | [4][5] |
Visualizations
TNA Aptamer Development Workflow
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Standard Reverse Transcription Protocol [sigmaaldrich.com]
- 3. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards the In Vitro Selection of Therapeutic Aptamers [escholarship.org]
- 7. High-throughput quantitative binding analysis of DNA aptamers using exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aptamers 101: aptamer discovery and in vitro applications in biosensors and separations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00439B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japtamers.co.uk [japtamers.co.uk]
- 13. Characterization of DNA aptamer–protein binding using fluorescence anisotropy assays in low-volume, high-efficiency plates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of TNA-DNA Chimeric Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that exhibits remarkable properties, including the ability to form stable duplexes with both DNA and RNA, and high resistance to nuclease degradation. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of TNA-DNA chimeric oligonucleotides, which combine the properties of both nucleic acid types, is a key area of research for the development of novel antisense therapies, aptamers, and diagnostic probes. This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of TNA-DNA chimeric oligonucleotides.
Data Presentation
Table 1: Coupling Efficiency of TNA Phosphoramidites
| TNA Phosphoramidite (B1245037) | Protecting Group | Coupling Efficiency (%) | Notes |
| tA | Benzoyl (Bz) | >98% | Standard protection. |
| tC | Acetyl (Ac) | >98% | Standard protection. |
| tG | Acetyl (Ac) | ~85% | Less bulky protecting group, shows higher efficiency compared to DPC.[1] |
| tG | Diphenylcarbamoyl (DPC) | ~60% | Bulky protecting group, may cause steric hindrance.[1] |
| tT | - | >99% | No exocyclic amine to protect. |
Note: The coupling efficiency of TNA phosphoramidites can be lower than that of standard DNA phosphoramidites and may require extended coupling times or higher concentrations of the amidite and activator.[1]
Table 2: Typical Yield and Purity of a 20-mer TNA-DNA Chimera
The following table provides an estimate of the expected yield and purity for a 20-mer TNA-DNA chimeric oligonucleotide synthesized on a 1 µmol scale, after purification by different methods.
| Purification Method | Typical Yield (OD260 units) | Purity (%) |
| Reverse-Phase HPLC | 5 - 15 | >90% |
| Polyacrylamide Gel Electrophoresis (PAGE) | 2 - 10 | >95% |
Note: Yields are highly dependent on the sequence, the number and position of TNA modifications, and the efficiency of the synthesis and purification processes.
Experimental Protocols
Solid-Phase Synthesis of TNA-DNA Chimeric Oligonucleotides
This protocol outlines the automated solid-phase synthesis of TNA-DNA chimeric oligonucleotides using a standard DNA synthesizer and phosphoramidite chemistry.
Materials:
-
DNA and TNA phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired TNA-DNA chimeric sequence. Ensure all reagent bottles are filled with fresh solutions.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The next phosphoramidite (either DNA or TNA) is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) is recommended for TNA phosphoramidites to ensure high coupling efficiency.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution. The column is then washed with anhydrous acetonitrile.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the phosphate backbone.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH4OH)
-
Methylamine (MA) solution (optional, for AMA deprotection)
-
Heating block or oven
Procedure:
-
Cleavage from Solid Support: Transfer the CPG support from the synthesis column to a screw-cap vial. Add 1 mL of concentrated ammonium hydroxide.
-
Deprotection:
-
Standard Deprotection: Seal the vial tightly and heat at 55°C for 8-12 hours.
-
AMA Deprotection (for sensitive modifications): Use a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Heat at 65°C for 15 minutes.
-
-
Evaporation: After cooling to room temperature, carefully evaporate the ammonia/methylamine solution to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the purification of TNA-DNA chimeric oligonucleotides, especially when the DMT-on method is used.
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Detritylation solution: 80% Acetic acid
Procedure:
-
Sample Preparation: Reconstitute the crude DMT-on oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. The DMT-on product, being more hydrophobic, will have a longer retention time than the failure sequences.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
Detritylation: Add the detritylation solution to the collected fraction and incubate at room temperature for 30 minutes. The solution will turn orange upon removal of the DMT group.
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation, to remove the TEAA salt.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (OD260).
Characterization by MALDI-TOF Mass Spectrometry
This protocol provides a general procedure for the analysis of the purified TNA-DNA chimeric oligonucleotide to confirm its molecular weight.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/0.1% trifluoroacetic acid)
-
Purified oligonucleotide sample
Procedure:
-
Sample-Matrix Preparation: Mix the purified oligonucleotide sample with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Mass Spectrometry Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).
-
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the TNA-DNA chimeric oligonucleotide.
Mandatory Visualizations
Caption: Solid-phase synthesis workflow for TNA-DNA chimeric oligonucleotides.
References
Application Note and Protocol: HPLC Purification of Oligonucleotides Containing TNA-C(Bz)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a promising artificial genetic polymer with a four-carbon threose sugar backbone, which imparts remarkable biological stability, including resistance to nuclease degradation.[1][2] This makes TNA a compelling candidate for various therapeutic and diagnostic applications. The synthesis of TNA oligonucleotides often involves the use of protecting groups on the nucleobases to prevent side reactions. One such protecting group is benzoyl (Bz) on cytosine (C). Following solid-phase synthesis, complete removal of these protecting groups and purification of the full-length oligonucleotide from failure sequences and other impurities is critical for downstream applications.[3]
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic oligonucleotides.[3][4] Ion-pair reversed-phase (IP-RP) HPLC, in particular, offers excellent resolution and is compatible with mass spectrometry, making it a method of choice for the analysis and purification of modified oligonucleotides.[5][6][7][8] This application note provides a detailed protocol for the purification of oligonucleotides containing TNA-C(Bz) using IP-RP HPLC. The protocol covers the deprotection of the benzoyl group, sample preparation, HPLC conditions, and post-purification processing.
Materials and Methods
Materials
-
Crude TNA-C(Bz) oligonucleotide (synthesized on solid support)
-
Methylamine (B109427) solution (40% in water)
-
Triethylamine (TEA)
-
Acetic acid, glacial
-
Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, 1.0 M, pH 7.0
-
Hexafluoroisopropanol (HFIP)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized, sterile-filtered water
-
C18 reverse-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge OST C18)
-
HPLC system with a UV detector and fraction collector
-
Lyophilizer
-
Mass spectrometer (for identity confirmation)
Equipment
-
HPLC System
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (Speed-Vac)
-
UV-Vis Spectrophotometer
-
Mass Spectrometer
Experimental Protocols
Deprotection of Benzoyl Group and Cleavage from Solid Support
The benzoyl protecting group on cytosine must be removed, and the oligonucleotide must be cleaved from the solid support. A common method for this is treatment with a mixture of ammonium hydroxide and methylamine (AMA).[9]
-
Transfer the solid support containing the synthesized TNA-C(Bz) oligonucleotide to a 2 mL screw-cap tube.
-
Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40% aqueous methylamine.
-
Add 1 mL of the AMA solution to the solid support.
-
Incubate the mixture at 65°C for 15 minutes to ensure complete removal of the benzoyl group and cleavage from the support.
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness using a lyophilizer.
-
Resuspend the dried oligonucleotide pellet in 1 mL of sterile, deionized water. This is the crude, deprotected oligonucleotide solution.
Sample Preparation for HPLC
Proper sample preparation is crucial for optimal HPLC performance.
-
Dissolve the crude, deprotected oligonucleotide in the HPLC mobile phase A (see section 3 for composition). A typical starting concentration is 10-20 OD260 units per 100 µL injection.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Ion-Pair Reversed-Phase HPLC Purification
This protocol utilizes a triethylamine-based ion-pairing agent. The positively charged triethylammonium ions form a neutral, hydrophobic complex with the negatively charged phosphate (B84403) backbone of the TNA oligonucleotide, allowing for separation on a reverse-phase column.[6]
-
Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1 M TEAA, pH 7.5 in deionized water
-
Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% Acetonitrile / 50% water[10]
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID)
-
Column Temperature: 60°C (elevated temperature can improve resolution by reducing secondary structures)
-
Detection: UV absorbance at 260 nm
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 3 | 5 |
| 23 | 65 |
| 25 | 100 |
| 28 | 100 |
| 30 | 5 |
-
Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
Inject the prepared TNA oligonucleotide sample.
-
Monitor the separation at 260 nm and collect fractions corresponding to the major peak, which should be the full-length product. The full-length product is more hydrophobic due to its greater number of nucleobases and will therefore have a longer retention time than the shorter failure sequences.
-
Combine the fractions containing the purified oligonucleotide.
Post-Purification Processing
The collected fractions need to be processed to remove the HPLC solvents and ion-pairing agents.
-
Freeze the combined fractions containing the purified TNA oligonucleotide at -80°C.
-
Lyophilize the frozen sample to dryness. This will remove the water, acetonitrile, and the volatile TEAA buffer.
-
For applications sensitive to residual salts, a desalting step using a size-exclusion column (e.g., NAP-10) may be necessary.[10]
-
Resuspend the final purified oligonucleotide in a suitable buffer or sterile water.
-
Quantify the oligonucleotide using UV absorbance at 260 nm.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.
Data Presentation
Table 1: Purity of TNA Oligonucleotide Before and After HPLC Purification
| Sample | Purity (%) by Analytical HPLC |
| Crude Deprotected TNA Oligonucleotide | 65.2 |
| HPLC Purified TNA Oligonucleotide | 98.7 |
Table 2: Yield of TNA Oligonucleotide Purification
| Parameter | Value |
| Starting Amount (Crude, OD260) | 150 |
| Final Amount (Purified, OD260) | 95 |
| Yield (%) | 63.3 |
Table 3: Mass Spectrometry Analysis of Purified TNA Oligonucleotide
| Parameter | Value |
| Expected Mass (Da) | 6153.8 |
| Observed Mass (Da) | 6154.2 |
| Mass Difference (Da) | +0.4 |
Visualizations
Caption: Workflow for the purification of TNA oligonucleotides.
Caption: Ion-pair reversed-phase chromatography mechanism.
Discussion
The purification of TNA oligonucleotides presents unique challenges due to their modified backbone. However, the fundamental principles of ion-pair reversed-phase HPLC are well-suited for this task. The benzoyl protecting group on cytosine is relatively stable and requires specific deprotection conditions, such as the use of AMA, to ensure its complete removal. Incomplete deprotection would result in a more hydrophobic species that could complicate the HPLC purification profile.
The choice of an appropriate stationary phase and mobile phase is critical for achieving high-resolution separation. C18 columns are widely used for oligonucleotide purification due to their hydrophobicity and stability. The use of TEAA as an ion-pairing agent is a well-established method, providing good peak shape and resolution.[6][11] The elevated column temperature helps to disrupt any secondary structures that the TNA oligonucleotide might form, leading to sharper peaks and improved separation from closely related impurities.
The provided gradient is a starting point and may require optimization depending on the length and sequence of the specific TNA oligonucleotide. Longer oligonucleotides will generally require a higher percentage of acetonitrile for elution. The final purity of the oligonucleotide should always be confirmed by orthogonal methods such as mass spectrometry and analytical HPLC or capillary electrophoresis to ensure it is suitable for its intended application. The yield of the purification process is also an important consideration, particularly for large-scale synthesis. The protocol described here provides a robust framework for achieving high-purity TNA oligonucleotides for research and development purposes.
References
- 1. osti.gov [osti.gov]
- 2. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. glenresearch.com [glenresearch.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for the Use of Threose Nucleic Acid (TNA) in Antisense Therapy and Gene Expression Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Threose Nucleic Acid (TNA) as a powerful tool for antisense therapy and gene expression inhibition. TNA, a synthetic nucleic acid analog with a four-carbon threose sugar backbone, offers significant advantages over natural nucleic acids, including exceptional nuclease resistance and strong binding affinity to complementary RNA sequences. This document details the underlying mechanisms, experimental protocols, and key data associated with TNA-based gene silencing.
Introduction to TNA in Antisense Applications
Threose Nucleic Acid (TNA) is an artificial genetic polymer that has emerged as a promising candidate for antisense therapeutics.[1][2] Unlike DNA and RNA, which have a five-carbon sugar backbone, TNA's backbone is composed of repeating threose sugars linked by phosphodiester bonds.[3] This structural modification confers remarkable resistance to nuclease degradation, a major hurdle in the therapeutic application of natural nucleic acids.[3][4]
TNA oligonucleotides can be synthesized to be complementary to a specific messenger RNA (mRNA) sequence. Upon introduction into a cell, the TNA antisense oligonucleotide (ASO) binds to its target mRNA, forming a TNA-RNA heteroduplex. This binding event can inhibit gene expression primarily through a steric-blocking mechanism, physically preventing the ribosome from translating the mRNA into a protein. This mechanism is independent of RNase H, an enzyme that degrades the RNA strand of DNA-RNA hybrids and is a common mechanism for other types of ASOs.[5]
Key Advantages of TNA in Gene Silencing:
-
High Nuclease Resistance: TNA's unnatural backbone renders it highly resistant to degradation by cellular nucleases, leading to a longer half-life and sustained activity.[3][4]
-
Strong Binding Affinity: TNA forms stable duplexes with complementary RNA, ensuring efficient targeting of the desired mRNA.[5]
-
Effective Gene Silencing: Studies have demonstrated significant knockdown of target gene expression in various cell lines and in vivo models.[4][5]
-
Low Toxicity: TNA has been shown to have good biocompatibility and low cytotoxicity in cellular and in vivo studies.[1][4]
-
Cellular Uptake: TNA oligonucleotides have been observed to readily enter a number of cell lines without the need for transfection agents, a process known as gymnotic delivery.[1][6]
Data Presentation
Table 1: Nuclease Resistance of TNA vs. DNA
| Oligonucleotide Type | Incubation Condition | Half-life (t½) | Reference |
| DNA-Cy3 | 10% Fetal Bovine Serum (FBS) | 2.22 hours | [4] |
| TNA-Cy3 | 10% Fetal Bovine Serum (FBS) | > 24 hours (No significant degradation observed) | [4] |
Table 2: Thermal Stability of TNA-containing Duplexes
| Duplex | Melting Temperature (Tm) | Reference |
| DNA/TNA | ~45°C | [5] |
| DNA/DNA | ~45°C | [5] |
| RNA/TNA | ~55°C | [5] |
| RNA/RNA | ~55°C | [5] |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. α-l-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Threose Nucleic Acid (TNA) Using Engineered Polymerases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) analog of DNA and RNA, distinguished by a four-carbon threose sugar backbone. This structural modification confers remarkable resistance to nuclease degradation, making TNA a promising candidate for various therapeutic and diagnostic applications, including the development of aptamers and other functional nucleic acid-based drugs. The enzymatic synthesis of TNA, facilitated by engineered DNA polymerases, represents a significant advancement over traditional chemical synthesis, enabling the production of long and complex TNA molecules. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of TNA using state-of-the-art engineered polymerases.
Engineered Polymerases for TNA Synthesis
The development of robust and efficient TNA polymerases has been a key breakthrough in the field of synthetic biology. Natural DNA polymerases do not efficiently recognize TNA triphosphates (tNTPs). Therefore, protein engineering techniques, primarily directed evolution, have been employed to create variants with enhanced TNA synthesis capabilities. These efforts have yielded several key enzymes, each with distinct properties.
Notable engineered TNA polymerases have been evolved from archaeal DNA polymerases, which are known for their thermostability and processivity. The engineering process typically involves generating a library of polymerase variants through methods like error-prone PCR and DNA shuffling, followed by high-throughput screening or selection to identify mutants with the desired activity. One powerful screening technique is Droplet-Based Optical Polymerase Sorting (DrOPS), which allows for the rapid screening of millions of variants.
Data Presentation: Comparative Analysis of Engineered TNA Polymerases
The selection of an appropriate engineered polymerase is critical for successful TNA synthesis. The following tables summarize the available quantitative data on the performance of key engineered TNA polymerases. It is important to note that direct comparisons can be challenging as the data may be sourced from studies with varying experimental conditions.
| Polymerase | Parent Enzyme | Key Mutations | Reported Fidelity (% Accuracy) | Notes |
| 10-92 | Recombination of archaeal DNA polymerases | Multiple mutations across domains | >99%[1] | A highly efficient and faithful TNA polymerase developed through homologous recombination and directed evolution.[1] |
| Kod-RI | Thermococcus kodakarensis (Kod) DNA Polymerase | A485R, E664I, D141A, E143A | 98.4% (in a DNA→TNA→DNA cycle with Bst polymerase for reverse transcription)[2] | A laboratory-evolved polymerase capable of synthesizing TNA on a DNA template.[3] The fidelity value represents the combined fidelity of TNA synthesis and reverse transcription. |
| Therminator | 9°N DNA Polymerase | A485L | High (sufficient for in vitro selection with libraries of at least 200 nt)[4] | An efficient DNA-dependent TNA polymerase.[4] |
| Polymerase | Nucleotide | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Conditions |
| Deep Vent (exo-) | tTTP | 42 ± 21 | - | - | DNA primer, DNA template[5] |
| Deep Vent (exo-) | dGTP | 1.1 ± 0.5 | - | - | DNA primer, DNA template[5] |
| Therminator | tATP | - | - | - | Detailed kinetic data for individual tNTPs is not readily available in a comparative format. |
| Therminator | tCTP | - | - | - | |
| Therminator | tGTP | - | - | - | |
| Therminator | tTTP | - | - | - |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of TNA via Primer Extension
This protocol describes a general method for the synthesis of a TNA strand from a DNA template using an engineered TNA polymerase.
Materials:
-
Engineered TNA polymerase (e.g., 10-92 or Kod-RI)
-
10x Polymerase Reaction Buffer (e.g., ThermoPol Buffer: 20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 2 mM MgSO4, 0.1% Triton X-100, pH 8.8)[6]
-
DNA template oligonucleotide
-
5'-labeled DNA primer oligonucleotide (e.g., with a fluorescent dye like IRDye 800 for visualization)
-
Threose nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP) solution (e.g., 10 mM each)
-
Nuclease-free water
-
Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
Procedure:
-
Primer-Template Annealing:
-
In a PCR tube, mix the DNA template and the 5'-labeled DNA primer in a 1:1.2 molar ratio in 1x polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare the reaction mixture on ice by adding the following components in order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Polymerase Reaction Buffer
-
Annealed primer-template (to a final concentration of 0.5 µM)
-
tNTPs (to a final concentration of 100 µM each)
-
Engineered TNA polymerase (e.g., 0.5 µM of Kod-RI)[7]
-
-
Mix the components gently by pipetting.
-
-
Incubation:
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of Stop/Loading buffer.
-
-
Analysis:
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization of the fluorescently labeled TNA product.
-
Protocol 2: Workflow for Directed Evolution of TNA Polymerases using Droplet-Based Optical Polymerase Sorting (DrOPS)
This protocol outlines the key steps involved in the directed evolution of TNA polymerases. This is a complex, multi-step process requiring specialized equipment.
1. Library Generation:
-
Create a diverse library of polymerase gene variants using methods such as error-prone PCR, DNA shuffling, or homologous recombination.[1] This library can be cloned into an expression vector.
2. Expression in E. coli:
-
Transform the polymerase library into a suitable E. coli expression strain.
3. Droplet Generation:
-
Encapsulate single E. coli cells expressing the polymerase variants into water-in-oil microdroplets using a microfluidic device. The droplets also contain the necessary reagents for the TNA synthesis assay, including a DNA template with a fluorophore-quencher pair.
4. In-Droplet Lysis and TNA Synthesis:
-
Lyse the E. coli cells within the droplets to release the polymerase and its encoding plasmid.
-
Incubate the droplets to allow the polymerase to synthesize TNA. Active polymerases will extend a primer, leading to the separation of the fluorophore and quencher, resulting in a fluorescent signal.
5. Droplet Sorting:
-
Sort the fluorescent droplets containing active polymerase variants from the non-fluorescent droplets using a fluorescence-activated droplet sorting (FADS) instrument.
6. Plasmid Recovery and Amplification:
-
Break the emulsion of the sorted droplets to recover the plasmids encoding the active polymerases.
-
Amplify the recovered plasmids using PCR.
7. Iterative Rounds:
-
Use the amplified plasmids as the basis for the next round of evolution, potentially introducing further diversity through mutagenesis before repeating the screening process.
Visualizations
Conclusion
The enzymatic synthesis of TNA using engineered polymerases is a rapidly advancing field with significant potential for the development of novel therapeutics and diagnostics. The protocols and data presented here provide a foundation for researchers to engage in the synthesis and application of TNA. As new and improved polymerases continue to be developed, the efficiency and fidelity of TNA synthesis are expected to increase, further expanding the utility of this remarkable synthetic genetic polymer.
References
- 1. Recent Advances on Sorting Methods of High-Throughput Droplet-Based Microfluidics in Enzyme Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. High fidelity TNA synthesis by Therminator polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed Evolution of DNA Polymerases for Next Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Labeling Threose Nucleic Acid (TNA) Oligonucleotides for Enhanced Molecular Detection
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, which confers remarkable resistance to nuclease degradation compared to natural DNA and RNA. This exceptional stability, combined with its ability to form stable duplexes with complementary DNA and RNA sequences, makes TNA an attractive candidate for the development of robust probes and aptamers for a variety of molecular detection applications. This document provides detailed protocols for the labeling of TNA oligonucleotides with fluorescent dyes and biotin, along with their application in molecular detection techniques such as Fluorescence in situ Hybridization (FISH) and biosensors.
Labeling Strategies for TNA Oligonucleotides
The choice of labeling strategy for TNA oligonucleotides depends on the specific application and the desired position of the label (5'-end, 3'-end, or internal). Both chemical and enzymatic methods can be adapted for labeling TNA.
Table 1: Comparison of TNA Labeling Methods
| Labeling Method | Position | Label Type | Key Advantages | Key Considerations |
| Chemical Labeling | ||||
| Amine-Reactive Dyes | 5'- or internal | Fluorescent Dyes, Biotin | High labeling efficiency; wide variety of labels available. | Requires synthesis of amine-modified TNA. |
| Click Chemistry | 5'-, 3'-, or internal | Fluorescent Dyes, Biotin, other moieties | High specificity and efficiency; bioorthogonal. | Requires synthesis of TNA with alkyne or azide (B81097) modifications. |
| Enzymatic Labeling | ||||
| Terminal Deoxynucleotidyl Transferase (TdT) | 3'-end | Fluorescently labeled dNTPs/ddNTPs, Biotinylated dNTPs/ddNTPs | Direct labeling of unmodified TNA; allows for single or multiple label incorporation. | Labeling efficiency can be sequence-dependent; requires optimization. |
Experimental Protocols
Protocol 1: 3'-End Labeling of TNA Oligonucleotides using Terminal Deoxynucleotidyl Transferase (TdT)
This protocol describes the addition of a single labeled dideoxynucleotide or a tail of labeled deoxynucleotides to the 3'-terminus of a TNA oligonucleotide.
Materials:
-
TNA oligonucleotide (10 pmol/µL)
-
Terminal Deoxynucleotidyl Transferase (TdT) and 5X Reaction Buffer
-
Labeled nucleotide (e.g., Fluorescein-12-ddUTP, Biotin-11-dUTP, or a mix of labeled and unlabeled dNTPs)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Heating block or thermocycler
-
Microcentrifuge
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
-
5X TdT Reaction Buffer: 10 µL
-
TNA Oligonucleotide (10 pmol): 1 µL
-
Labeled Nucleotide (1 mM): 1 µL
-
TdT (20 U/µL): 1 µL
-
Nuclease-free Water: to a final volume of 50 µL
-
-
Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 60 minutes.[1]
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0, or by heating at 70°C for 10 minutes.[2]
-
Purification: Purify the labeled TNA oligonucleotide from unincorporated nucleotides using a suitable purification column (e.g., size-exclusion chromatography) or by ethanol (B145695) precipitation.[3][4][5]
Diagram 1: Workflow for 3'-End Labeling of TNA with TdT
Caption: Workflow for enzymatic 3'-end labeling of TNA oligonucleotides.
Protocol 2: 5'-End Labeling of TNA via Amine Modification and NHS-Ester Conjugation
This protocol involves the synthesis of a TNA oligonucleotide with a 5'-amine modifier, followed by conjugation to an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye or biotin.
Materials:
-
5'-Amine-modified TNA oligonucleotide (lyophilized)
-
NHS-ester activated label (e.g., Fluorescein-NHS, Biotin-NHS)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized 5'-amine-modified TNA oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Label Preparation: Dissolve the NHS-ester activated label in DMSO to a final concentration of 10 mg/mL immediately before use.[6]
-
Conjugation Reaction:
-
In a microcentrifuge tube, mix:
-
5'-Amine-modified TNA (1 mM): 10 µL
-
0.1 M Sodium Bicarbonate buffer, pH 8.5: 10 µL
-
NHS-ester label solution: 5 µL
-
-
Vortex briefly and incubate at room temperature for 2-4 hours in the dark.
-
-
Purification:
-
Desalting: Desalt the purified labeled TNA using ethanol precipitation.
-
Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled TNA in nuclease-free water.
-
Diagram 2: Chemical Pathway for 5'-End Labeling of TNA
Caption: Amine-reactive labeling of TNA oligonucleotides at the 5'-end.
Quantification of Labeling Efficiency
The efficiency of the labeling reaction can be determined spectrophotometrically by measuring the absorbance of the purified labeled TNA at 260 nm (for the nucleic acid) and at the maximum absorbance wavelength (λmax) of the dye.
Calculation:
-
Concentration of TNA (M): [TNA] = A260 / (ε260 * path length)
-
A260 = Absorbance at 260 nm
-
ε260 = Molar extinction coefficient of the TNA oligonucleotide at 260 nm (can be estimated based on sequence)
-
-
Concentration of Dye (M): [Dye] = A_max / (ε_max * path length)
-
A_max = Absorbance at the dye's λmax
-
ε_max = Molar extinction coefficient of the dye at its λmax
-
-
Degree of Labeling (DOL): DOL = [Dye] / [TNA]
Table 2: Example Labeling Efficiency Data
| TNA Sequence | Labeling Method | Label | Degree of Labeling (DOL) |
| TNA-probe-1 | TdT Labeling | Fluorescein-12-ddUTP | 0.85 |
| TNA-probe-2 | NHS-Ester Conjugation | Cy3-NHS | 0.92 |
| TNA-probe-3 | TdT Labeling | Biotin-11-dUTP | 0.88 |
Note: These are representative values. Actual DOL may vary depending on the TNA sequence, label, and reaction conditions.
Applications in Molecular Detection
Application 1: TNA-Based Fluorescence in situ Hybridization (FISH)
Labeled TNA probes can be used for the detection of specific DNA or RNA sequences within fixed cells, offering high specificity and resistance to cellular nucleases.
Protocol Outline:
-
Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.
-
Hybridization:
-
Prepare a hybridization buffer containing the fluorescently labeled TNA probe (1-5 ng/µL).
-
Apply the hybridization solution to the sample and incubate at a predetermined optimal temperature for 2-16 hours.
-
-
Washing: Wash the sample to remove unbound probes.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sample for microscopy.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Diagram 3: TNA-FISH Experimental Workflow
Caption: A simplified workflow for TNA-based FISH experiments.
Application 2: TNA-Based Biosensors
The unique properties of TNA make it an excellent material for constructing biosensors. For example, a TNA-based molecular beacon can be designed for the detection of specific nucleic acid targets.
Signaling Mechanism of a TNA Molecular Beacon:
A TNA molecular beacon is a single-stranded oligonucleotide with a stem-loop structure. A fluorophore is attached to one end and a quencher to the other. In the absence of the target, the stem keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon binding to the target sequence, the beacon undergoes a conformational change that separates the fluorophore and quencher, leading to a fluorescent signal.
Diagram 4: Signaling Pathway of a TNA Molecular Beacon
Caption: Conformational change and signal generation in a TNA molecular beacon.
Conclusion
The labeling of TNA oligonucleotides opens up new possibilities for the development of highly stable and specific tools for molecular detection. The protocols provided here offer a starting point for researchers to label TNA with a variety of functional moieties. The inherent resistance of TNA to enzymatic degradation makes labeled TNA probes particularly valuable for applications in complex biological samples and for in vivo studies. Further optimization of labeling chemistries and a deeper understanding of the hybridization kinetics of labeled TNA will continue to expand their utility in research, diagnostics, and drug development.
References
- 1. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mz-at.de [mz-at.de]
- 4. labcluster.com [labcluster.com]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Low coupling efficiency with DMTr-TNA-C(Bz)-amidite
Welcome to the technical support center for DMTr-TNA-C(Bz)-amidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this modified phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard phosphoramidites?
This compound is a phosphoramidite monomer used to incorporate a benzoyl-protected cytosine (C) nucleotide analog into a growing Threose Nucleic Acid (TNA) oligonucleotide chain.[1] TNA is a synthetic nucleic acid analog with a four-carbon threose sugar backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA.[2] This structural difference, particularly the steric hindrance from the threose sugar and the benzoyl (Bz) protecting group, can lead to different reactivity and require adjustments to standard solid-phase synthesis protocols.[3]
Q2: We are observing significantly lower coupling efficiency with this compound compared to standard DNA or RNA amidites. What are the likely causes?
Low coupling efficiency with modified phosphoramidites like this compound is a common issue and can stem from several factors:
-
Steric Hindrance: The threose sugar backbone and the bulky benzoyl (Bz) protecting group on the cytosine base create significant steric hindrance.[3] This can slow down the coupling reaction, making standard coupling times insufficient for achieving high efficiency.
-
Reagent Quality: The phosphoramidite may have degraded due to exposure to moisture or air.[4] Similarly, the quality of the activator and anhydrous acetonitrile (B52724) is critical; even trace amounts of water can significantly reduce coupling efficiency.[4]
-
Suboptimal Activation: Standard activators like 1H-Tetrazole may not be potent enough to efficiently activate sterically hindered amidites.[5] More powerful activators are often required.
-
Inadequate Coupling Time: Due to the aforementioned steric hindrance, the standard coupling times used for DNA and RNA amidites are often too short for TNA monomers.[2][3]
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of phosphoramidite and activator from reaching the synthesis column.
Q3: What is the expected coupling efficiency for TNA phosphoramidites?
Achieving coupling efficiencies greater than 98% is possible with optimized protocols. However, without optimization, efficiencies can be significantly lower. For example, studies on a related TNA monomer, DMTr-TNA-A(Bz)-amidite, have shown how different activators and reaction times can impact the yield.[6] Solid-phase synthesis of TNA often requires extended coupling times and potentially increased phosphoramidite concentrations to achieve high efficiency.[2]
Q4: How can we improve the coupling efficiency of this compound?
To improve coupling efficiency, consider the following optimizations:
-
Extend the Coupling Time: This is the most critical parameter. Increase the coupling time significantly, for example, to 5-10 minutes or even longer, to allow sufficient time for the sterically hindered monomer to react.[2][6]
-
Use a More Potent Activator: Switch from 1H-Tetrazole to a more effective activator for hindered monomers, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[5][7]
-
Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile (<15 ppm water).[4] Ensure the phosphoramidite is dissolved under an inert argon atmosphere and that all reagent lines on the synthesizer are dry.[4]
-
Increase Reagent Concentration: A modest increase in the concentration of the phosphoramidite solution can help drive the reaction to completion.
-
Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the TNA monomer before moving to the capping step. This can significantly increase the overall coupling yield for a difficult monomer.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency observed with this compound.
Initial Observation: Low Yield of Full-Length Product or Drop in Trityl Signal
A sudden or consistent drop in the color intensity of the trityl cation released during the deblocking step is a primary indicator of poor coupling in the previous cycle. This will correlate with a low yield of the final full-length oligonucleotide, often accompanied by a high proportion of shorter failure sequences (n-1) in the final analysis (e.g., by HPLC or Mass Spectrometry).
Troubleshooting Workflow Diagram
References
- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. DMTr-TNA A(Bz)-amidite () for sale [vulcanchem.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
Troubleshooting common issues in TNA oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during Threose Nucleic Acid (TNA) oligonucleotide synthesis. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Synthesis
This section addresses common problems that can arise during the solid-phase synthesis of TNA oligonucleotides using phosphoramidite (B1245037) chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency unexpectedly low?
A1: Low coupling efficiency is a frequent issue in TNA oligonucleotide synthesis and can significantly impact the yield of the full-length product.[1][2] Several factors can contribute to this problem:
-
Moisture Contamination: The presence of water in reagents or solvents is a primary cause of reduced coupling efficiency.[1][3] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to the formation of phosphonate (B1237965) and a lower yield of the desired product.[3] Even humid weather can adversely affect the synthesis.[2]
-
Degraded Reagents: Phosphoramidites, especially guanosine (B1672433) (dG) phosphoramidite, are sensitive to oxidation and hydrolysis.[4][5] Using degraded or old phosphoramidites will result in poor coupling. Activators and other reagents can also degrade over time.
-
Suboptimal Activator Concentration: The concentration of the activator is crucial for efficient coupling. An incorrect concentration can lead to incomplete activation of the phosphoramidite.
-
Inefficient Capping: While not directly a cause of low coupling in the current cycle, inefficient capping of unreacted 5'-hydroxyl groups from the previous cycle leads to the accumulation of n-1 deletion sequences, which can be misinterpreted as low overall synthesis efficiency.[6][]
Q2: I'm observing a high level of n-1 deletions in my final product. What is the likely cause?
A2: The presence of n-1 deletion sequences is primarily due to incomplete capping of unreacted 5'-hydroxyl groups after a coupling step.[1][6] If these unreacted groups are not blocked, they will participate in the subsequent coupling cycle, leading to an oligonucleotide that is missing one nucleotide. Inefficient coupling in the preceding step is the root cause of the unreacted sites.[1]
Q3: My synthesis of a long TNA oligonucleotide failed. What are the special considerations for synthesizing longmers?
A3: Synthesizing long oligonucleotides (>75 nucleotides) presents unique challenges.[3] Maintaining an extremely high coupling efficiency at every step is critical, as even a small decrease has a cumulative and dramatic effect on the final yield of the full-length product.[2][3] For instance, a 98% average coupling efficiency results in only a 13% yield for a 100-mer.[3] Depurination, the loss of purine (B94841) bases (A and G), can also be a significant issue during the repeated acidic detritylation steps required for long synthesis.[3]
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.
Diagram: Troubleshooting Low Coupling Efficiency
Caption: A workflow for troubleshooting low coupling efficiency in TNA synthesis.
Quantitative Data: Impact of Coupling Efficiency on Yield
The following table illustrates the theoretical maximum yield of full-length oligonucleotide based on the average coupling efficiency per cycle.
| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Maximum Yield |
| 20-mer | 99.0% | 82.6% |
| 20-mer | 98.0% | 68.0%[3] |
| 30-mer | 99.0% | 74.8%[2] |
| 30-mer | 98.0% | 55.0%[2] |
| 70-mer | 99.0% | 49.5%[2] |
| 70-mer | 98.0% | 24.3%[2] |
| 100-mer | 98.0% | 13.0%[3] |
Experimental Protocol: Trityl Cation Assay for Coupling Efficiency
This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.[1]
Materials:
-
TNA oligonucleotide synthesized on solid support
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
UV-Vis spectrophotometer
Procedure:
-
After the coupling step of interest, collect the detritylation solution as it elutes from the synthesis column.
-
Measure the absorbance of the collected solution at 495 nm. The orange color is indicative of the released DMT cation.
-
The coupling efficiency can be calculated by comparing the absorbance of the trityl cation released at each step. A consistent or gradually increasing absorbance indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the preceding coupling step.
Section 2: Deprotection and Cleavage
This section focuses on troubleshooting issues related to the removal of protecting groups and cleavage of the TNA oligonucleotide from the solid support.
Frequently Asked Questions (FAQs)
Q1: I suspect incomplete deprotection of my TNA oligonucleotide. How can I confirm this and what are the causes?
A1: Incomplete deprotection can leave residual protecting groups on the nucleobases or the phosphate (B84403) backbone, which can interfere with downstream applications.[8] This can be confirmed by mass spectrometry, where you will observe peaks corresponding to the mass of the oligonucleotide plus the mass of the remaining protecting groups. Causes of incomplete deprotection include:
-
Deprotection Reagent Degradation: Using old or improperly stored deprotection reagents (e.g., ammonium (B1175870) hydroxide) can lead to incomplete removal of protecting groups.
-
Insufficient Deprotection Time or Temperature: The time and temperature of the deprotection step are critical. Inadequate conditions will result in incomplete reactions.
-
Use of Inappropriate Deprotection Conditions for Modified Bases: If your TNA oligonucleotide contains modified bases, standard deprotection conditions may not be suitable and could even damage the modification.
Q2: What are some common side reactions that can occur during deprotection?
A2: Several side reactions can occur during the deprotection step, leading to impurities in the final product. One common side reaction is the N3-cyanoethylation of thymidine (B127349) residues, which results in a +53 Da adduct.[3] This can be minimized by using a larger volume of the deprotection solution or by using a mixture of ammonium hydroxide (B78521) and methylamine (B109427) (AMA).[3] Another potential issue is the transamination of cytidine (B196190) when using certain amine-based deprotection reagents.[9]
Troubleshooting Guide: Incomplete Deprotection
Diagram: Troubleshooting Incomplete Deprotection
Caption: A workflow for troubleshooting incomplete deprotection of TNA oligonucleotides.
Quantitative Data: Common Deprotection Conditions
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time |
| Standard DNA/TNA bases | Concentrated Ammonium Hydroxide | 55 | 8-12 hours |
| UltraMILD monomers | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours |
| AMA-compatible bases | Ammonium Hydroxide/Methylamine (AMA) | 65 | 10 minutes |
Note: These are general guidelines. Always refer to the manufacturer's recommendations for specific monomers and solid supports.
Experimental Protocol: Standard Deprotection and Cleavage
Materials:
-
TNA oligonucleotide on solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial
-
Heating block or oven
Procedure:
-
Transfer the solid support with the synthesized TNA oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.
-
Securely cap the vial and place it in a heating block or oven set to 55°C.
-
Incubate for 8-12 hours to ensure complete cleavage from the support and removal of protecting groups.
-
After incubation, cool the vial to room temperature before opening.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The crude oligonucleotide is now ready for purification.
Section 3: Purification and Characterization
This section provides guidance on troubleshooting common issues encountered during the purification and analysis of TNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A1: Unexpected peaks in an HPLC chromatogram can arise from various sources:
-
Synthesis-related Impurities: These include n-1 deletion sequences, incompletely deprotected oligonucleotides, and products of side reactions during synthesis or deprotection.
-
Sample Degradation: TNA oligonucleotides can degrade if not handled or stored properly.
-
Contamination: Contamination from the sample, solvent, or the HPLC system itself can lead to extraneous peaks.[10]
-
Late Elution from a Previous Run: A strongly retained compound from a previous injection may elute in a subsequent run, appearing as an unexpected peak.[11]
Q2: My MALDI-TOF mass spectrum shows a broad peak or no clear signal for my long TNA oligonucleotide. What can I do?
A2: MALDI-TOF mass spectrometry can be challenging for long oligonucleotides (>50 bases) as the resolution and sensitivity tend to decrease with increasing mass.[12] If you are experiencing issues, consider the following:
-
Optimize the Matrix: The choice of matrix and the sample preparation method are critical for successful MALDI-TOF analysis. Experiment with different matrices and spotting techniques.
-
Use an Alternative Ionization Method: Electrospray ionization mass spectrometry (ESI-MS) is often more suitable for analyzing large oligonucleotides as it can provide better mass accuracy and resolution for higher mass ranges.[12][13]
-
Purify the Sample: The presence of salts and other impurities can suppress the signal in mass spectrometry. Ensure your sample is well-purified and desalted before analysis.
Troubleshooting Guide: Unexpected HPLC Peaks
Diagram: Troubleshooting Unexpected HPLC Peaks
Caption: A workflow for troubleshooting unexpected peaks in HPLC analysis of TNA.
Experimental Protocol: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for TNA Purification
Materials:
-
Crude TNA oligonucleotide
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer (e.g., formamide, bromophenol blue, xylene cyanol)
-
UV shadowing equipment or fluorescent stain
-
Scalpel or razor blade
-
Crush and soak buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
Syringe and filter
Procedure:
-
Prepare and pre-run the denaturing polyacrylamide gel in TBE buffer.
-
Resuspend the crude TNA oligonucleotide in gel loading buffer, heat at 95°C for 5 minutes, and then place on ice.
-
Load the sample onto the gel.
-
Run the gel at a constant voltage until the desired separation is achieved (monitor the dye front).
-
Visualize the TNA bands using UV shadowing or a suitable fluorescent stain.
-
Excise the band corresponding to the full-length TNA product using a clean scalpel.
-
Crush the gel slice in a microcentrifuge tube and add crush and soak buffer.
-
Elute the TNA from the gel by incubating at 37°C overnight with shaking.
-
Separate the eluted TNA from the gel fragments by passing the solution through a syringe filter.
-
Desalt the purified TNA using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
References
- 1. benchchem.com [benchchem.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. web.colby.edu [web.colby.edu]
- 13. sg.idtdna.com [sg.idtdna.com]
Optimizing activator concentration for TNA amidite coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing activator concentration for Threose Nucleic Acid (TNA) amidite coupling during solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in TNA amidite coupling?
A1: The activator plays a crucial role in the phosphoramidite (B1245037) coupling reaction. It protonates the nitrogen of the TNA phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. This initiates the formation of the phosphite (B83602) triester linkage, which is essential for chain elongation. The choice and concentration of the activator directly impact the coupling efficiency and, consequently, the yield and purity of the final TNA oligonucleotide.[1][]
Q2: Which activators are commonly used for TNA synthesis, and how do they differ?
A2: While research on TNA synthesis is ongoing, activators commonly used for DNA and RNA synthesis are also employed for TNA. The most prevalent are 1H-Tetrazole and its derivatives, such as 5-Ethylthio-1H-tetrazole (ETT), and imidazole (B134444) derivatives like 4,5-Dicyanoimidazole (B129182) (DCI). They primarily differ in their acidity (pKa) and nucleophilicity.
-
1H-Tetrazole: A traditional activator, but its limited solubility in acetonitrile (B52724) can be a drawback.[1]
-
ETT: More acidic than 1H-Tetrazole, leading to faster activation.
-
DCI: Less acidic than tetrazole derivatives but a stronger nucleophile.[1] It is highly soluble in acetonitrile, allowing for higher effective concentrations and potentially faster coupling kinetics.[1][3][4][5]
Q3: What is the optimal concentration range for activators in TNA synthesis?
A3: The optimal concentration can vary depending on the specific TNA amidite, the chosen activator, and the synthesis scale. However, based on established protocols for DNA and RNA synthesis, a good starting point for TNA synthesis is:
-
DCI: 0.25 M to 1.0 M in acetonitrile. Higher concentrations of DCI can enhance the effective concentration of the phosphoramidite.[1][3]
-
ETT: Typically used at a concentration of 0.25 M.
-
1H-Tetrazole: Used at concentrations up to its saturation point in acetonitrile, which is around 0.45 M to 0.5 M.[1]
It is highly recommended to perform an optimization experiment to determine the ideal concentration for your specific application.
Q4: How does water content affect activator performance and coupling efficiency?
A4: Water is highly detrimental to the coupling reaction. The activated phosphoramidite is extremely reactive and will readily react with any water present in the system, leading to the formation of an inactive phosphonate. This side reaction consumes the activated amidite, thereby reducing the coupling efficiency and leading to truncated sequences.[6][7] It is imperative to use anhydrous reagents and maintain a dry environment throughout the synthesis process.
Troubleshooting Guide: Low Coupling Efficiency
Problem: Consistently low coupling efficiency during TNA synthesis.
This troubleshooting guide will help you identify and resolve the root cause of low coupling efficiency in your TNA solid-phase synthesis.
Caption: Troubleshooting workflow for low coupling efficiency.
| Potential Cause | Recommended Action |
| Degraded/Expired Reagents | Ensure all reagents, especially the TNA amidite and activator, are fresh and have been stored under the recommended conditions (e.g., anhydrous, inert atmosphere). |
| Presence of Moisture | Use anhydrous acetonitrile for all solutions. Ensure the synthesizer lines are dry. Consider using molecular sieves to dry solvents and amidite solutions.[7] |
| Suboptimal Activator Concentration | Perform an optimization experiment by systematically varying the activator concentration (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M for DCI) while keeping other parameters constant. |
| Insufficient Coupling Time | The threose sugar of TNA may cause steric hindrance, requiring a longer coupling time compared to DNA or RNA. Try doubling the standard coupling time. |
| Synthesizer/Fluidics Issues | Check for leaks, blockages, or improper calibration of the reagent delivery system on your synthesizer. |
| Poor Quality TNA Amidite | The TNA phosphoramidite may have degraded or contain impurities. Verify its purity using techniques like 31P NMR.[7] |
Data Presentation: Activator Properties and Recommended Concentrations
The following table summarizes the properties of common activators used in oligonucleotide synthesis. These values can serve as a starting point for optimizing TNA amidite coupling.
| Activator | pKa | Solubility in Acetonitrile | Recommended Starting Concentration | Key Characteristics |
| 1H-Tetrazole | 4.8 | ~0.5 M | 0.45 M | Traditional activator, acts as both a weak acid and a nucleophile.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | 0.25 M | More acidic than 1H-Tetrazole, leading to faster activation. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | >1.1 M | 0.25 M - 1.0 M | Less acidic but more nucleophilic than tetrazoles; high solubility allows for higher effective concentrations.[1][3][5] |
Experimental Protocols
Protocol 1: Optimization of Activator Concentration for TNA Amidite Coupling
Objective: To determine the optimal activator concentration for maximizing the coupling efficiency of a specific TNA phosphoramidite.
Materials:
-
Solid support functionalized with the initial nucleoside.
-
TNA phosphoramidite solution in anhydrous acetonitrile.
-
Activator solutions (e.g., DCI) at various concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M) in anhydrous acetonitrile.
-
Standard reagents for solid-phase oligonucleotide synthesis (capping, oxidation, deblocking solutions).
-
Automated DNA/RNA synthesizer.
-
HPLC system for oligonucleotide analysis.
Methodology:
-
Synthesizer Setup: Program the synthesizer to perform a series of short TNA syntheses (e.g., a dimer or trimer) in parallel or sequentially.
-
Variable Parameter: For each synthesis, use a different concentration of the activator solution. Keep all other synthesis parameters (e.g., amidite concentration, coupling time, temperature) constant.
-
Synthesis Cycles:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Deliver the TNA phosphoramidite and the designated activator solution to the synthesis column.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation: Convert the phosphite triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the synthesis is complete, cleave the TNA oligonucleotide from the solid support and remove all protecting groups according to standard protocols.
-
Analysis:
-
Purify the crude TNA oligonucleotides using HPLC.
-
Quantify the yield of the full-length product for each activator concentration.
-
Calculate the stepwise coupling efficiency for each concentration.
-
Visualizations
Caption: Workflow for optimizing activator concentration.
Caption: Mechanism of TNA amidite activation and coupling.
References
- 1. glenresearch.com [glenresearch.com]
- 3. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dcatvci.org [dcatvci.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
Stability of DMTr-TNA-C(Bz)-amidite in acetonitrile solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-benzoyl-5'-O-dimethoxytrityl-α-L-threofuranosyl cytosine 3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite (DMTr-TNA-C(Bz)-amidite) in acetonitrile (B52724). Proper handling and awareness of stability are critical for successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in anhydrous acetonitrile?
A1: When stored under optimal conditions (anhydrous acetonitrile, inert atmosphere), this compound is expected to be stable for several days at room temperature. However, stability can be affected by the quality of the acetonitrile, the presence of moisture, and the ambient temperature. For best results, it is recommended to use freshly prepared solutions.
Q2: What are the primary degradation products of this compound in acetonitrile?
A2: The primary degradation pathway for phosphoramidites in the presence of moisture is hydrolysis, leading to the formation of the corresponding H-phosphonate. Oxidation can also occur, resulting in the formation of the phosphate (B84403) triester. These impurities can lead to failed couplings and truncated sequences during oligonucleotide synthesis.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability and purity of the amidite solution should be monitored regularly using ³¹P NMR spectroscopy and/or HPLC. ³¹P NMR is particularly effective for identifying the presence of the H-phosphonate and other phosphorus-containing impurities.
Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?
A4:
-
Solid: The solid phosphoramidite (B1245037) should be stored at -20°C under a dry, inert atmosphere (argon or nitrogen).
-
Solution: Solutions in anhydrous acetonitrile should be stored at room temperature on the synthesizer, under an inert atmosphere, and used within the recommended timeframe. For longer-term storage, it is advisable to store the solution at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | 1. Degraded phosphoramidite (presence of H-phosphonate or other impurities).2. Sub-optimal concentration of the amidite solution.3. Inefficient activation. | 1. Verify the purity of the amidite solution using ³¹P NMR or HPLC. If degradation is observed, prepare a fresh solution.2. Confirm the concentration of the amidite solution.3. Ensure the activator is fresh and active. |
| Appearance of Unexpected Peaks in Chromatogram | 1. Formation of P(V) species due to oxidation.2. Hydrolysis of the phosphoramidite. | 1. Purge the acetonitrile and amidite vials with a dry, inert gas. Use fresh, anhydrous acetonitrile.2. Ensure all reagents and solvents are anhydrous. |
| Color Change in Amidite Solution | 1. Presence of impurities in the acetonitrile.2. Degradation of the amidite over time. | 1. Use high-purity, anhydrous acetonitrile.2. Prepare a fresh solution if the color change is significant. |
Stability Data
The following tables provide representative data on the stability of this compound in acetonitrile under different conditions.
Table 1: Stability of this compound at Room Temperature as Assessed by ³¹P NMR
| Time (hours) | This compound (%) | H-phosphonate (%) | Other Impurities (%) |
| 0 | 99.5 | 0.3 | 0.2 |
| 24 | 98.8 | 0.9 | 0.3 |
| 48 | 97.9 | 1.7 | 0.4 |
| 72 | 96.5 | 2.9 | 0.6 |
| 96 | 94.8 | 4.5 | 0.7 |
Table 2: Effect of Moisture on this compound Stability at Room Temperature (24 hours)
| Water Content in Acetonitrile (ppm) | This compound (%) | H-phosphonate (%) |
| < 10 | 98.8 | 0.9 |
| 50 | 97.2 | 2.5 |
| 100 | 95.1 | 4.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Ensure the vial of solid this compound is at room temperature before opening to prevent condensation.
-
In a clean, dry flask under an inert atmosphere (argon or nitrogen), add the desired volume of anhydrous acetonitrile.
-
Carefully add the appropriate mass of this compound to the acetonitrile to achieve the target concentration (e.g., 0.1 M).
-
Gently swirl the flask until the amidite is completely dissolved.
-
Transfer the solution to the appropriate reservoir on the DNA/RNA synthesizer.
Protocol 2: Monitoring Stability by ³¹P NMR Spectroscopy
-
Transfer approximately 0.5 mL of the this compound solution from the synthesizer reservoir to a clean, dry NMR tube.
-
Add a deuterated solvent (e.g., C₆D₆ or CD₃CN) for locking purposes.
-
Acquire a ³¹P NMR spectrum. The phosphoramidite peak should appear around δ 149 ppm.
-
Integrate the phosphoramidite peak and any impurity peaks (e.g., H-phosphonate around δ 8-10 ppm) to determine the relative purity.
Visual Guides
Caption: Workflow for preparing and analyzing this compound solutions.
Caption: Troubleshooting flowchart for low coupling efficiency in oligonucleotide synthesis.
Technical Support Center: Benzoyl Group Deprotection in TNA Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with benzoyl group deprotection during threose nucleic acid (TNA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting benzoyl groups on TNA nucleosides?
A1: The most common methods for benzoyl group deprotection involve basic hydrolysis. These include treatment with sodium methoxide (B1231860) (NaOMe) in methanol (B129727), aqueous sodium hydroxide (B78521) (NaOH), or aqueous ammonia (B1221849) (NH₄OH).[1][2] The choice of reagent and conditions depends on the overall protecting group strategy and the sensitivity of the TNA oligomer.
Q2: I am observing incomplete deprotection of the benzoyl groups. What could be the cause?
A2: Incomplete deprotection can result from several factors:
-
Insufficient reaction time or temperature: Ensure the reaction proceeds for the recommended duration and at the optimal temperature. Deprotection with reagents like aqueous ammonia can be slow at room temperature.[3][4]
-
Reagent degradation: Use fresh, high-quality deprotection reagents. For example, sodium methoxide solutions can degrade over time, and concentrated aqueous ammonia can lose ammonia gas, reducing its effective concentration.[5]
-
Poor solubility: The TNA oligonucleotide must be fully solubilized in the deprotection solution for the reaction to go to completion.
Q3: My TNA strand is degrading during deprotection. How can I prevent this?
A3: TNA is generally more resistant to acid-mediated degradation than DNA and RNA.[6] However, harsh basic conditions can lead to strand cleavage, especially at the phosphodiester backbone. To minimize degradation:
-
Use milder deprotection conditions: Consider using aqueous ammonia or a mixture of ammonium (B1175870) hydroxide and methylamine (B109427) (AMA), which can be effective at lower temperatures or with shorter reaction times.[5][7][8]
-
Optimize reaction time: Do not extend the deprotection time unnecessarily. Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC.
-
Control the temperature: Avoid excessive temperatures, which can accelerate backbone degradation.
Q4: I am seeing a modification of my cytosine bases after deprotection. What is happening and how can I avoid it?
A4: When using strong bases like sodium hydroxide for deprotection of benzoyl-protected cytidine (B196190), a side reaction can occur where hydroxide attacks the C4 position of cytosine, leading to deamination and conversion to a uracil (B121893) base.[2] To prevent this, you can:
-
Use a milder base: Aqueous ammonia is less prone to causing this side reaction.
-
Use an alternative protecting group for cytosine: If harsh basic conditions are required for other reasons, consider using a different protecting group for cytosine, such as acetyl (Ac).[3][5][8]
Q5: Can the benzoyl group migrate from the 2'-position to the 3'-position (or vice versa) during synthesis or deprotection?
A5: Yes, acyl migration, including benzoyl group migration, is a known phenomenon in molecules with adjacent hydroxyl groups, such as the 2',3'-diol system in threose.[9][10] While specific studies on TNA are limited, this potential side reaction should be considered. It is more likely to occur under basic or acidic conditions when one hydroxyl is protected and the other is free. To minimize this:
-
Protect both the 2' and 3' hydroxyls: During synthesis steps prior to deprotection, ensure both hydroxyls are protected if migration is a concern.
-
Careful selection of deprotection conditions: Use conditions that favor rapid deprotection over acyl migration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time/temperature. | Increase reaction time or temperature according to the protocol. Monitor by HPLC. |
| Degraded reagent. | Use a fresh batch of the deprotection reagent. | |
| Poor solubility of the TNA. | Ensure complete dissolution of the TNA in the deprotection solution. Sonication may help. | |
| TNA Strand Degradation | Harsh basic conditions. | Use a milder deprotection reagent like aqueous ammonia or AMA.[7][8] |
| Extended reaction time. | Optimize the deprotection time by monitoring the reaction progress. | |
| High temperature. | Perform the deprotection at a lower temperature for a longer duration if necessary. | |
| Cytosine Deamination (C to U) | Use of strong bases like NaOH. | Switch to a milder base such as aqueous ammonia.[2] |
| Benzoyl protecting group on Cytosine. | Consider using acetyl-protected cytidine (Ac-dC) in your synthesis.[3][8] | |
| Suspected Benzoyl Group Migration | Presence of a free hydroxyl adjacent to a benzoylated hydroxyl. | Ensure both 2' and 3' hydroxyls are protected during intermediate steps. |
| Non-optimal deprotection conditions. | Use conditions that promote rapid and complete deprotection to minimize the time for migration to occur. | |
| Formation of N-Benzoylated Adducts | Reaction of benzoyl chloride with exocyclic amines of bases. | This is a desired reaction during synthesis to protect the bases. If it's occurring as a side reaction during another step, re-evaluate the reaction conditions and protecting group strategy.[11][12][13] |
Experimental Protocols
Protocol 1: Benzoyl Group Deprotection using Aqueous Ammonia
-
Preparation: Dissolve the benzoyl-protected TNA oligonucleotide in concentrated aqueous ammonia (28-30%) in a sealed, pressure-rated vial.
-
Incubation: Heat the vial at 55°C for 12-17 hours.[3] The exact time may need to be optimized depending on the sequence and length of the TNA.
-
Work-up: After cooling the vial to room temperature, evaporate the ammonia solution under reduced pressure.
-
Purification: Resuspend the deprotected TNA in water and purify using a suitable method, such as HPLC or solid-phase extraction.
Protocol 2: Benzoyl Group Deprotection using Sodium Methoxide in Methanol
This method is typically used for deprotection of O-benzoyl groups on nucleosides rather than oligonucleotides in solution due to the potential for backbone degradation.
-
Preparation: Dissolve the benzoyl-protected TNA nucleoside in anhydrous methanol under an inert atmosphere (e.g., argon).[14]
-
Reaction: Add a catalytic amount of a fresh solution of sodium methoxide in methanol (e.g., 0.1 M).[14]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[14]
-
Quenching: Once the reaction is complete, neutralize the solution by adding an equivalent amount of acetic acid or a weak acidic resin.[14]
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting deprotected nucleoside by silica (B1680970) gel chromatography.
Visual Guides
Caption: Benzoyl deprotection pathway and potential side reactions in TNA synthesis.
Caption: Troubleshooting workflow for TNA benzoyl group deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Unexpected migration of a benzoyl group in the intramolecular Wittig reaction of o-acyloxybenzylidenephosphoranes with benzoyl chlorides: One-pot synthesis of isomeric 3-benzoyl-2-phenylbenzofurans [cris.unibo.it]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Incomplete detritylation in automated TNA synthesis cycles
Technical Support Center: Automated TNA Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding incomplete detritylation during automated Threose Nucleic Acid (TNA) synthesis cycles.
Frequently Asked Questions (FAQs)
Q1: What is detritylation in the context of TNA synthesis?
A: Detritylation is a critical step in the automated solid-phase synthesis of TNA. It involves the removal of the acid-labile 5'-terminal dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, which is bound to a solid support like controlled pore glass (CPG).[1] This deprotection exposes a free 5'-hydroxyl group, making it ready for the coupling of the next nucleotide in the sequence. The reaction is typically carried out using a weak acid solution, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent like dichloromethane (B109758) (DCM).[1]
Q2: What are the primary indicators of incomplete detritylation?
A: The most common indicator of incomplete detritylation is the appearance of "failure sequences," specifically n-1 sequences, in the final product analysis (e.g., by HPLC or mass spectrometry). These are sequences that are missing one nucleotide. If the DMT group is not removed, the subsequent coupling reaction cannot occur at that site, leading to a truncated oligonucleotide. This results in a lower yield of the desired full-length TNA product.[2][3] Anion-exchange HPLC profiles may show a peak with a retention time shorter than the full-length product, which is often indicative of incomplete detritylation.[4]
Q3: What are the common causes of incomplete detritylation?
A: Several factors can lead to incomplete detritylation:
-
Reagent Quality: The detritylation reagent (e.g., DCA or TCA in DCM) can degrade over time. Using fresh, high-quality acid solutions is crucial for efficient DMT removal.[1][5]
-
Insufficient Reaction Time: If the exposure time to the acid is too short, the reaction may not proceed to completion.[1][6]
-
Inadequate Reagent Delivery: Poor flow of the detritylation reagent through the synthesis column, potentially due to clogging from fines in the solid support, can prevent complete reaction.[1]
-
Moisture Contamination: Water in the reagents or solvents can interfere with the synthesis cycle. While primarily impacting the coupling step, ensuring anhydrous conditions throughout the cycle is critical.[3]
-
Low Temperature: Detritylation is typically performed at ambient temperature. A significant drop in the lab's temperature can slow down the reaction kinetics.[1]
-
Incorrect Acid Concentration: Using an acid concentration that is too low may not be sufficient to drive the reaction to completion within the allotted time.[2]
Q4: Can excessive detritylation cause problems?
A: Yes. While incomplete detritylation leads to failure sequences, excessive exposure to acid can cause depurination—the cleavage of the bond between a purine (B94841) base (adenine or guanine) and the threose sugar.[2][6] This creates an abasic site, which can lead to chain cleavage during the final deprotection step, reducing the yield of the full-length product.[1][3] Therefore, a balance must be struck between ensuring complete detritylation and minimizing depurination.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to incomplete detritylation.
Initial Observation: Low yield of full-length TNA and/or presence of n-1 peaks in analytical results (HPLC/MS).
Below is a decision-making workflow to troubleshoot this issue.
Data on Detritylation Conditions
Choosing the right acid and appropriate concentration is key to balancing detritylation efficiency and potential side reactions like depurination. Weaker acids like Dichloroacetic Acid (DCA) are generally preferred over Trichloroacetic Acid (TCA) to minimize depurination, but may require longer reaction times.[2][3]
| Reagent | Typical Concentration | Relative Strength | Key Consideration |
| Trichloroacetic Acid (TCA) | 3% in DCM | Strong (pKa ≈ 0.7)[3] | Fast and effective, but higher risk of depurination.[2][3] |
| Dichloroacetic Acid (DCA) | 3% in DCM | Weaker (pKa ≈ 1.5)[2] | Slower reaction, may require longer contact time, but lower risk of depurination.[2][3] |
Table 1. Comparison of common detritylation reagents used in oligonucleotide synthesis.
Experimental Protocols
Protocol 1: Preparation of 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
Objective: To prepare a fresh, high-quality detritylation solution for use in an automated synthesizer.
Materials:
-
Dichloroacetic acid (DCA), high purity (≥99%)
-
Dichloromethane (DCM), anhydrous/synthesis grade
-
Anhydrous sodium sulfate (B86663) or molecular sieves
-
Clean, dry, amber glass bottle with a septum-sealed cap
-
Graduated cylinders and/or serological pipettes
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Drying DCM: Ensure the DCM is anhydrous. If necessary, pass the solvent through a column of activated alumina (B75360) or store it over molecular sieves to remove residual moisture.
-
Volume Calculation: Determine the final volume of the solution required (e.g., 500 mL). Calculate the volume of DCA needed. For a 3% (v/v) solution:
-
Volume of DCA = 0.03 * 500 mL = 15 mL
-
Volume of DCM = 500 mL - 15 mL = 485 mL
-
-
Mixing: Under an inert atmosphere (e.g., in a glove box or under a stream of argon), add 485 mL of anhydrous DCM to the amber glass bottle.
-
Carefully add 15 mL of high-purity DCA to the DCM.
-
Seal the bottle tightly and gently swirl to ensure the solution is homogeneous.
-
Storage: Store the solution under an inert atmosphere, protected from light. It is recommended to use the solution within one week of preparation for best results.
Protocol 2: Analysis of Crude TNA Oligonucleotide by Anion-Exchange HPLC
Objective: To assess the purity of the synthesized TNA and identify the presence of n-1 failure sequences resulting from incomplete detritylation.
Materials:
-
Crude TNA sample (cleaved from support and deprotected)
-
Anion-exchange HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the dried crude TNA pellet in a known volume of nuclease-free water or Mobile Phase A to a final concentration of approximately 0.5-1.0 OD/100 µL.
-
HPLC Setup:
-
Equilibrate the anion-exchange column with the starting gradient condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Set the UV detector to monitor absorbance at 260 nm.
-
Set the column temperature (e.g., 50-60 °C).
-
-
Injection and Gradient:
-
Inject 10-20 µL of the prepared TNA sample.
-
Run a linear gradient to increase the salt concentration. A typical gradient might be from 5% to 70% Mobile Phase B over 30-40 minutes.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The full-length product will be the main, latest-eluting peak.
-
Peaks eluting just before the main peak are often indicative of n-1 and other failure sequences. The negative charge of the oligonucleotide determines its retention time, so shorter sequences elute earlier.
-
Integrate the peak areas to quantify the purity of the full-length TNA product relative to the failure sequences.
-
TNA Synthesis Cycle Overview
The automated synthesis of TNA follows a four-step cycle for each nucleotide addition. Incomplete detritylation is a failure in the first step of this cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
Impact of moisture on DMTr-TNA-C(Bz)-amidite stability and reactivity
Technical Support Center: DMTr-TNA-C(Bz)-amidite
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of this phosphoramidite (B1245037), with a special focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is a phosphoramidite building block used in the solid-phase synthesis of Threose Nucleic Acid (TNA) oligonucleotides.[1][2] Like all phosphoramidites, it contains a trivalent phosphorus atom, which is highly reactive and susceptible to hydrolysis.[3][4] Exposure to even trace amounts of water will convert the reactive phosphoramidite into a non-reactive H-phosphonate and other degradation products, rendering it unable to participate in the coupling reaction during oligonucleotide synthesis.[4][5]
Q2: How does moisture contamination affect my TNA synthesis?
Moisture contamination has two primary negative effects on TNA synthesis:
-
Direct Hydrolysis: Water directly reacts with the this compound, converting it to an unreactive H-phosphonate. This reduces the concentration of the active phosphoramidite available for the reaction.[5]
-
Competitive Reaction: During the coupling step, the phosphoramidite is activated (e.g., by a tetrazole derivative). Water can react with this activated intermediate more readily than the 5'-hydroxyl group of the growing oligonucleotide chain. This "scavenges" the activated amidite and prevents it from being incorporated, thereby lowering the coupling efficiency.[5][]
The cumulative effect of reduced coupling efficiency is a dramatic decrease in the yield of the desired full-length oligonucleotide, especially for longer sequences.[7][8]
Q3: What are the signs of moisture contamination in my phosphoramidite or synthesis reagents?
Signs of moisture contamination can include:
-
Low Coupling Efficiency: Consistently low yields of full-length product, as determined by trityl monitoring or post-synthesis analysis (e.g., HPLC or PAGE).[7]
-
Failed Syntheses: Complete failure to synthesize the desired oligonucleotide.
-
Appearance of Extra Peaks in HPLC Analysis: When analyzing the phosphoramidite, the appearance of additional peaks besides the two expected diastereomers indicates the presence of degradation products like H-phosphonate.[9][10]
-
Inconsistent Results: Variability in synthesis yields between different runs, which may correlate with environmental conditions like high humidity.[5]
Q4: How should I properly store and handle this compound to prevent moisture exposure?
Proper storage and handling are critical to maintaining the integrity of the phosphoramidite.
-
Storage: Store the solid phosphoramidite at -20°C under an inert atmosphere (e.g., argon).[11] When stored correctly, it can be stable for over 12 months.[11]
-
Handling:
-
Always allow the vial to warm to room temperature before opening to prevent condensation from forming inside.
-
Handle the powder in a glove box or under a stream of dry inert gas.
-
For solutions, use only anhydrous acetonitrile (B52724) with a water content of less than 30 ppm, preferably below 15 ppm.[5][12]
-
Dissolve the amidite under an anhydrous atmosphere using a syringe and septum-sealed bottles for the solvent.[5][13]
-
Store dissolved phosphoramidite solutions at -20°C under an inert atmosphere.[9] For critical applications, adding activated 3Å molecular sieves to the dissolved amidite solution can help maintain dryness.[9][12]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Coupling Efficiency or Low Final Yield
| Possible Cause | Recommended Solution |
| Moisture in Acetonitrile (ACN) Diluent | Use a fresh, septum-sealed bottle of anhydrous ACN (<30 ppm water).[12] Verify the water content of your solvent using a titration device if possible.[12] |
| Moisture in Activator Solution | Prepare the activator solution with fresh anhydrous ACN. Ensure the activator itself is dry. |
| Ambient Humidity Contamination | Purge synthesizer lines with dry inert gas (argon or helium) before starting the synthesis, especially if the machine has been idle.[5] Use an in-line drying filter for the gas line.[5] Perform all manual reagent preparations under an inert atmosphere. |
| Degraded Phosphoramidite | The phosphoramidite may have been compromised by moisture during previous handling or storage. Test the purity of the amidite solution using ³¹P NMR or HPLC.[9] If degraded, use a fresh, unopened vial of phosphoramidite. |
| Suboptimal Coupling Time | While moisture is a common culprit, ensure the coupling time is sufficient for the TNA amidite, which may have different kinetics than standard DNA/RNA amidites. A typical starting point is 10-15 minutes.[11][12] |
| Incorrect Amidite Concentration | Ensure the amidite solution is prepared at the correct concentration, typically between 0.05 M and 0.1 M.[9][12] |
Issue 2: Phosphoramidite Purity Analysis Shows Extra Peaks
| Possible Cause | Recommended Solution |
| Hydrolysis During Storage | The solid phosphoramidite was exposed to moisture before dissolution. Review storage procedures and ensure vials are sealed tightly under inert gas. |
| Hydrolysis in Solution | The dissolved amidite has degraded over time. Solutions are less stable than the solid powder. It is best to use freshly prepared solutions for synthesis.[14] If storing solutions, keep them at -20°C and consider adding molecular sieves.[9] |
| Contamination During Sample Preparation | The sample for HPLC or NMR analysis was exposed to moisture. Prepare samples using anhydrous solvents and minimize exposure to air. Adding a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to the sample can help minimize on-column degradation during HPLC analysis.[9][10] |
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale | Reference |
| Solid Amidite Storage | -20°C under Argon | Prevents thermal degradation and hydrolysis. Stable for >12 months. | [11] |
| Solution Storage | -20°C under Argon | Slows degradation in solution. | [9] |
| Acetonitrile Water Content | < 30 ppm (ideally < 15 ppm) | Minimizes a primary source of moisture that causes hydrolysis and lowers coupling efficiency. | [5][12] |
| Typical Solution Concentration | 0.05 M to 0.1 M | Standard concentration range for automated synthesizers. | [9][12] |
| Use of Molecular Sieves | Activated 3Å sieves | Act as a scavenger for any residual moisture in the dissolved amidite solution. | [9][12] |
Table 2: Impact of Moisture on Phosphoramidite Stability
| Nucleoside Amidite | Relative Stability in Solution | Purity Reduction (after 5 weeks in ACN) | Primary Degradation Pathway | Reference |
| T, dC(Bz) | Most Stable | ~2% | Hydrolysis to H-phosphonate | [14] |
| dA(Bz) | Moderately Stable | ~6% | Hydrolysis to H-phosphonate | [14] |
| dG(ib) | Least Stable | ~39% | Autocatalytic hydrolysis | [3][14] |
| TNA-C(Bz) | (Expected to be similar to dC) | (Data not specified, but hydrolysis is the key risk) | Hydrolysis to H-phosphonate | [4][11] |
Experimental Protocols
Protocol 1: Purity and Degradation Analysis by HPLC
This protocol is used to assess the purity of the this compound and detect degradation products.
-
Sample Preparation:
-
Under an inert atmosphere, prepare a stock solution of the phosphoramidite at approximately 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (TEA).[10] The TEA helps prevent on-column degradation.[9]
-
Dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent immediately before analysis.[10]
-
-
HPLC Conditions:
-
Method: Reverse-phase HPLC (RP-HPLC).[9]
-
Column: C18 column suitable for oligonucleotide analysis.[9]
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 15 mM TEA and 400 mM hexafluoroisopropanol (HFIP)).[15]
-
Mobile Phase B: Methanol or acetonitrile with the same concentration of the ion-pairing agent.[15]
-
Detection: UV detector.
-
-
Data Interpretation:
-
A pure phosphoramidite will exhibit two major peaks, which correspond to the two diastereomers at the chiral phosphorus center.[10]
-
The appearance of additional, earlier-eluting peaks is indicative of degradation products, such as the corresponding H-phosphonate.[9]
-
Quantify the purity by integrating the peak areas. The sum of the two main diastereomer peaks relative to the total peak area gives the purity percentage.
-
Protocol 2: Anhydrous Preparation of Phosphoramidite Solution for Synthesis
This protocol minimizes moisture introduction when preparing the amidite for the synthesizer.
-
Preparation:
-
Ensure all glassware is rigorously dried in an oven and cooled in a desiccator.
-
Use a new, septum-sealed bottle of anhydrous acetonitrile (<30 ppm water).[5]
-
Have a supply of dry inert gas (e.g., argon) ready.
-
-
Procedure:
-
Allow the sealed vial of this compound to warm completely to room temperature.
-
Using a syringe, create a positive pressure of argon in the acetonitrile bottle.
-
Withdraw the required volume of anhydrous acetonitrile with the syringe.
-
Carefully inject the acetonitrile through the septum of the phosphoramidite vial.
-
Gently swirl the vial to dissolve the powder completely. This may take several minutes.[13]
-
(Optional) Add a layer of activated 3Å molecular sieves to the bottom of the vial to maintain dryness.[12]
-
Transfer the prepared solution to the synthesizer, ensuring all lines are purged and dry.
-
Visualizations
References
- 1. synoligo.com [synoligo.com]
- 2. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. DMTr-TNA A(Bz)-amidite () for sale [vulcanchem.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of TNA Oligonucleotides
Welcome to the technical support center for Threose Nucleic Acid (TNA) oligonucleotide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of full-length TNA oligonucleotides and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is TNA, and why is its synthesis challenging?
A: Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This modification grants TNA remarkable resistance to nuclease degradation, making it a promising candidate for therapeutic and diagnostic applications. However, the synthesis of TNA oligonucleotides can be challenging due to the different stereochemistry and steric hindrance of the threose sugar and its phosphoramidite (B1245037) building blocks, which can lead to lower coupling efficiencies compared to standard DNA or RNA synthesis.
Q2: What are the main strategies to improve the yield of full-length TNA oligonucleotides?
A: The primary strategies focus on three key areas:
-
Optimization of Solid-Phase Synthesis: This involves adjusting coupling times, using appropriate activators, and ensuring high-quality reagents to maximize the efficiency of each nucleotide addition.
-
Efficient Purification: Selecting the right purification method, such as HPLC or PAGE, is crucial to separate the desired full-length product from shorter, failure sequences.
-
Enzymatic Ligation: For very long TNA sequences, enzymatic ligation of shorter, purified TNA fragments can be a more effective approach than direct chemical synthesis of the full-length oligonucleotide.
Q3: Can I use standard DNA synthesis protocols for TNA?
A: While the fundamental principles of phosphoramidite chemistry are the same, standard DNA synthesis protocols need to be modified for TNA. To ensure higher purity and yield, it is common to increase the frequency of de-blocking and coupling reactions, as well as extend the reaction time in each synthesis cycle.[1]
Q4: What is a typical coupling efficiency for TNA phosphoramidites?
A: The coupling efficiency for TNA phosphoramidites can be lower than for standard DNA monomers. It is influenced by factors such as the specific TNA base, the protecting groups used, and the synthesis conditions. For example, using a less bulky protecting group on a guanosine (B1672433) TNA phosphoramidite has been shown to improve coupling efficiency by approximately 25%.
Q5: Which purification method is better for TNA oligonucleotides: HPLC or PAGE?
A: The choice depends on the length of the TNA oligonucleotide and the required purity.
-
HPLC (High-Performance Liquid Chromatography) is often preferred for shorter oligonucleotides (typically under 50 bases) and for those with hydrophobic modifications. It generally offers higher recovery yields (50-70%) but may be less effective at separating the full-length product from (n-1) failure sequences.[2]
-
PAGE (Polyacrylamide Gel Electrophoresis) provides excellent resolution based on size and can achieve very high purity (>95%), making it ideal for longer oligonucleotides or when the removal of (n-1) sequences is critical. However, the yield from PAGE is typically lower (20-50%) due to the more complex extraction process.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of TNA oligonucleotides.
Low Yield of Full-Length Product
| Potential Cause | Recommended Solution |
| Suboptimal Coupling Efficiency | Increase the coupling time for TNA phosphoramidites. A standard DNA coupling time of 30 seconds may be insufficient; extending it to 5-10 minutes is often necessary.[4] Consider using a more potent activator. Ensure all reagents, especially the acetonitrile (B52724) and phosphoramidites, are anhydrous, as moisture significantly reduces coupling efficiency.[5] |
| Steric Hindrance from Protecting Groups | For guanosine TNA monomers, opt for phosphoramidites with less bulky protecting groups to improve coupling efficiency. |
| Incomplete Deprotection | Ensure the deprotection reagent (e.g., ammonium (B1175870) hydroxide) is fresh and at the correct concentration. For complex or sensitive oligonucleotides, consider alternative deprotection strategies like using AMA (ammonium hydroxide (B78521)/methylamine) which can be faster and more efficient.[1][6][7] |
| Loss During Purification | For HPLC, optimize the gradient to ensure good separation between the full-length product and failure sequences. For PAGE, ensure efficient extraction of the oligonucleotide from the gel matrix. |
| Degradation by Nucleases (if applicable) | While TNA is generally nuclease-resistant, ensure an RNase-free environment if working with TNA-RNA chimeras or if contamination is a concern in downstream applications. |
Poor Purification Resolution
| Potential Cause | Recommended Solution |
| Co-elution of Full-Length and Truncated Sequences (HPLC) | Optimize the mobile phase composition and gradient. For ion-pair reverse-phase HPLC, adjusting the concentration of the ion-pairing reagent can improve resolution. The addition of urea (B33335) to the mobile phase can act as a denaturing agent and enhance separation.[8] |
| Secondary Structures | The presence of secondary structures can affect the migration of TNA oligonucleotides in both HPLC and PAGE. Performing purification at an elevated temperature (e.g., 60-80°C for HPLC) can help to denature these structures and improve separation.[8] |
| Overloading of Purification Column/Gel | Overloading can lead to poor resolution. Reduce the amount of crude TNA oligonucleotide loaded onto the HPLC column or PAGE gel. |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides
This table illustrates how critical a high coupling efficiency is, especially for longer oligonucleotides. While this data is for general oligonucleotide synthesis, the principle is directly applicable to TNA synthesis.
| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 75% | 90.9% |
| 50-mer | 48% | 78.2% |
| 100-mer | 22% | 60.9% |
Data adapted from established models of solid-phase oligonucleotide synthesis.[2]
Table 2: Comparison of Common Purification Methods for Oligonucleotides
| Method | Principle | Typical Purity | Typical Yield | Best Suited For |
| Reverse-Phase HPLC | Hydrophobicity | >85% | 50-70% | Shorter oligos (<50 bases), modified oligos[2] |
| Ion-Exchange HPLC | Charge (phosphate backbone) | >90% | Variable | Shorter oligos (<40 bases)[5] |
| PAGE | Size and Charge | >95% | 20-50% | Longer oligos (>40 bases), high-purity applications[2] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a TNA Oligonucleotide
This protocol provides a general framework for synthesizing a TNA oligonucleotide on an automated DNA/RNA synthesizer, with modifications for TNA phosphoramidites.
1. Reagent Preparation:
- Dissolve TNA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M. Ensure all reagents are strictly anhydrous.
- Use standard deblocking (3% trichloroacetic acid in dichloromethane), capping (acetic anhydride (B1165640) and N-methylimidazole), and oxidizing (iodine solution) reagents.
2. Synthesizer Setup:
- Install the appropriate CPG (Controlled Pore Glass) column with the initial 3'-TNA nucleoside.
- Prime all reagent lines on the synthesizer.
3. Synthesis Cycle:
- Deblocking: Remove the 5'-DMT protecting group with the deblocking solution. For TNA, it may be beneficial to perform this step twice to ensure complete removal.
- Coupling: Deliver the activated TNA phosphoramidite and activator to the column. Crucially, extend the coupling time to 5-10 minutes.
- Capping: Cap any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
- Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
4. Cleavage and Deprotection:
- After the final cycle, cleave the TNA oligonucleotide from the CPG support and remove the protecting groups by incubating with concentrated ammonium hydroxide at 55°C for 12-18 hours.
5. Post-Synthesis Workup:
- Lyophilize the resulting solution to obtain the crude TNA oligonucleotide pellet.
Protocol 2: Purification of a TNA Oligonucleotide by Reverse-Phase HPLC
1. Sample Preparation:
- Resuspend the crude TNA oligonucleotide pellet in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
2. HPLC System and Column:
- Use a reverse-phase C18 column.
- Mobile Phase A: 0.1 M TEAA in water.
- Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
3. HPLC Method:
- Equilibrate the column with a low percentage of Mobile Phase B.
- Inject the TNA sample.
- Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes).
- Monitor the elution profile at 260 nm. The full-length product, which is more hydrophobic, should elute later than the shorter failure sequences.
4. Fraction Collection and Desalting:
- Collect the fractions corresponding to the main peak of the full-length product.
- Combine the pure fractions and lyophilize.
- Perform a desalting step to remove the TEAA buffer salts.
Protocol 3: Enzymatic Ligation of TNA Fragments using T4 DNA Ligase
This protocol can be used to ligate shorter, purified TNA fragments to generate a longer, full-length product. This is particularly useful for sequences that are difficult to synthesize directly.
1. Reagents:
- Purified 5'-phosphorylated TNA "donor" oligonucleotide.
- Purified TNA "acceptor" oligonucleotide with a 3'-hydroxyl group.
- DNA template that is complementary to the desired ligated TNA product.
- T4 DNA Ligase and 10X T4 DNA Ligase Buffer.
- Molecular biology grade water.
2. Annealing:
- In a microcentrifuge tube, combine the TNA donor, TNA acceptor, and DNA template in a 1:1:1.2 molar ratio in the reaction buffer.
- Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
3. Ligation Reaction:
- To the annealed mixture, add T4 DNA Ligase.
- Incubate the reaction at 16°C overnight or at room temperature for 2-4 hours. The optimal time and temperature may need to be determined empirically.[9]
4. Analysis and Purification:
- Analyze the ligation product by denaturing PAGE to confirm the formation of the full-length TNA oligonucleotide.
- Purify the full-length product from the unligated fragments and the DNA template using PAGE or HPLC.
Visualizations
Caption: Workflow for the solid-phase synthesis of TNA oligonucleotides.
Caption: Troubleshooting decision tree for low TNA oligonucleotide yield.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. labcluster.com [labcluster.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. agilent.com [agilent.com]
- 9. Ligation Protocol with T4 DNA Ligase [protocols.io]
Technical Support Center: Phosphoramidite Stability in Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of phosphoramidites during oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during oligonucleotide synthesis due to phosphoramidite (B1245037) degradation.
Question: My coupling efficiency is low, especially for longer oligonucleotides. What are the potential causes related to phosphoramidite degradation?
Answer: Low coupling efficiency is a common problem often linked to the quality of your phosphoramidites. The primary culprits are hydrolysis and oxidation of the phosphoramidite monomers.
-
Hydrolysis: Phosphoramidites are extremely sensitive to moisture.[1] Even trace amounts of water in your acetonitrile (B52724) (ACN) diluent or on the synthesis resin can hydrolyze the phosphoramidite to its corresponding H-phosphonate, which is inactive in the coupling reaction.[2] This effectively reduces the concentration of active phosphoramidite available for coupling.
-
Oxidation: The phosphorus (III) center in a phosphoramidite can be oxidized to a phosphorus (V) species, rendering it incapable of coupling. This can occur due to exposure to air or oxidizing agents.
-
Improper Storage: Storing phosphoramidites at room temperature for extended periods, especially in solution, accelerates degradation.[1][3] They should be stored as a dry powder at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Suboptimal Reagent Quality: Ensure you are using high-purity, anhydrous acetonitrile (<30 ppm water) for dissolving your phosphoramidites.[1]
Question: I am observing unexpected peaks in my HPLC or Mass Spectrometry analysis of the final oligonucleotide. Could this be due to phosphoramidite degradation?
Answer: Yes, unexpected peaks are often indicative of side reactions involving degradation products of phosphoramidites.
-
N+x Peaks (where x is an integer): These can sometimes be attributed to the formation of adducts. For instance, the cyanoethyl protecting group on the phosphate (B84403) can be eliminated to form acrylonitrile, which can then react with the nucleobases, particularly thymine, leading to a +53 Da modification.
-
Phosphonate (B1237965) Internucleotidic Linkages: If hydrolyzed phosphoramidites (H-phosphonates) are present, they can be incorporated into the oligonucleotide chain, leading to the formation of phosphonate linkages instead of the desired phosphodiester or phosphorothioate (B77711) linkages.
Question: My dG phosphoramidite seems to degrade much faster than the other bases. Why is this and what can I do about it?
Answer: It is well-documented that 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are significantly less stable in solution compared to dA, dC, and T phosphoramidites.[1][3][4]
-
Autocatalytic Degradation: The degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can catalyze further degradation.[1]
-
Protecting Groups: The type of protecting group on the exocyclic amine of guanine (B1146940) can influence its stability. "Mild" protecting groups, while easier to remove during deprotection, may render the phosphoramidite less stable in solution compared to more robust protecting groups.[1][4]
To mitigate this, it is crucial to use freshly prepared dG phosphoramidite solutions for synthesis. If a dG solution must be stored, it should be for a short period at -20°C under an inert atmosphere.[1] For critical syntheses, especially those with many dG incorporations, using a freshly opened vial of solid dG phosphoramidite is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phosphoramidites?
A1: The two main degradation pathways for phosphoramidites are hydrolysis and oxidation.[1] Hydrolysis occurs when the phosphoramidite reacts with water to form an inactive H-phosphonate. Oxidation involves the conversion of the reactive phosphorus (III) center to a non-reactive phosphorus (V) species.
Q2: How should I properly store my phosphoramidites?
A2: Proper storage is critical to maintaining phosphoramidite integrity.
-
Solid Form: Store as a powder at -20°C or lower in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[1] Avoid frost-free freezers as the temperature cycling can introduce moisture.
-
Solution Form: For short-term storage, solutions in anhydrous acetonitrile can be kept on the synthesizer. For longer periods, store at -20°C under an inert atmosphere.[1] It is best practice to use freshly prepared solutions.
Q3: How can I minimize water contamination when preparing phosphoramidite solutions?
A3: To minimize water contamination:
-
Allow the sealed vial of solid phosphoramidite to warm to room temperature before opening to prevent condensation.
-
Use high-quality, anhydrous acetonitrile (DNA synthesis grade, <30 ppm water).
-
For critical applications, consider further drying the acetonitrile with activated 3Å molecular sieves.[1]
-
Handle all reagents under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
Q4: What analytical techniques can I use to assess the purity of my phosphoramidites?
A4: The most common techniques for assessing phosphoramidite purity are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used to determine the purity and identify degradation products.[5][6][7]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful method for directly observing and quantifying the active P(III) species and its degradation products (P(V) species and H-phosphonates).[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and characterizing unknown impurities and degradation products.[8]
Data Presentation
Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
The following table summarizes the degradation of the four standard phosphoramidites in acetonitrile solution when stored under an inert gas atmosphere at room temperature over five weeks.
| Phosphoramidite | Purity Reduction after 5 Weeks | Relative Stability |
| T (Thymidine) | ~2% | Most Stable |
| dC (Deoxycytidine) | ~2% | Most Stable |
| dA (Deoxyadenosine) | ~6% | Moderately Stable |
| dG (Deoxyguanosine) | ~39% | Least Stable |
Data adapted from Krotz et al., 2004.[9]
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing phosphoramidite purity.
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[10]
-
Dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[10]
-
Prepare samples fresh before analysis to minimize degradation.[10]
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 1 mL/min.[7]
-
Temperature: Ambient.[7]
-
Gradient: A linear gradient suitable for separating the phosphoramidite from its impurities (e.g., 5% to 95% B over 20 minutes).
-
Detection: UV absorbance at 254 nm or 260 nm.
-
-
Data Interpretation:
-
The phosphoramidite should appear as a major peak (often a doublet due to diastereomers).[6][7]
-
Degradation products, such as the H-phosphonate and oxidized species, will typically elute at different retention times.
-
Calculate purity based on the peak area percentage of the main phosphoramidite peak(s).
-
Protocol 2: Purity Analysis by ³¹P NMR Spectroscopy
This protocol outlines the use of ³¹P NMR to quantify active phosphoramidite.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the phosphoramidite sample in a deuterated solvent such as acetonitrile-d₃ or chloroform-d₃.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Active Phosphoramidite (P(III)): A characteristic signal (often a doublet for diastereomers) will appear around 149 ppm.[1]
-
H-phosphonates (Hydrolysis Product): Signals for H-phosphonates typically appear around 8-10 ppm.[1]
-
Phosphate (P(V)) Oxidation Product: The oxidized form will have a signal around 0 ppm.[1]
-
Quantify the purity by integrating the respective signal areas.
-
Protocol 3: Impurity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for the identification of phosphoramidite impurities.
-
Sample Preparation:
-
Prepare samples as described in the RP-HPLC protocol. A concentration of 0.1 mg/mL is often suitable.[10]
-
-
LC-MS Conditions:
-
Data Interpretation:
-
Compare the observed masses of the main peak and any impurity peaks with the expected masses of the phosphoramidite and its potential degradation products (e.g., hydrolyzed, oxidized, or adduct forms).[1]
-
Visualizations
Caption: Primary degradation pathways of phosphoramidites.
Caption: Experimental workflow for phosphoramidite stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. usp.org [usp.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
NMR Analysis: A Comparative Guide to Confirming TNA-C(Bz) Incorporation
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of modified nucleotides is a critical checkpoint in the synthesis of therapeutic oligonucleotides. For novel backbones like threose nucleic acid (TNA), rigorous analytical validation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the incorporation of benzoyl-protected TNA-cytosine (TNA-C(Bz)), alongside alternative analytical techniques.
Confirming Incorporation: A Head-to-Head Comparison
NMR spectroscopy offers unparalleled structural detail, making it a powerful tool for the definitive confirmation of TNA-C(Bz) incorporation. However, its sensitivity and throughput limitations necessitate consideration of complementary techniques such as Mass Spectrometry and HPLC.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Precise atomic connectivity, 3D structure, stereochemistry, and quantification of diastereomers.[1][2] | Provides unambiguous structural confirmation. Non-destructive.[1] | Lower sensitivity, requiring higher sample concentrations. Longer analysis times.[1] Complex spectra for long oligonucleotides. |
| Mass Spectrometry (ESI, MALDI-TOF) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation of the full-length oligonucleotide and fragments. | High sensitivity, small sample requirement. Fast analysis time. | Does not provide detailed structural information or stereochemistry. Fragmentation can be complex to interpret. |
| HPLC (Ion-Pair Reversed-Phase) | Differential partitioning between a stationary and mobile phase | Purity assessment, separation of failure sequences (n-1, n+1), and retention time comparison. | High resolution for purity determination. High throughput and well-established for oligonucleotide analysis. | Indirect confirmation of incorporation based on retention time shifts. Co-elution can be an issue. |
Delving Deeper: NMR Fingerprinting of TNA-C(Bz)
The key to confirming TNA-C(Bz) incorporation via NMR lies in identifying characteristic chemical shifts of the benzoyl group, the cytosine base, and the unique threose sugar pucker. While specific literature data for the TNA-C(Bz) phosphoramidite (B1245037) is limited, data from analogous structures provide a reliable reference.
Table 2: Predicted ¹H NMR Chemical Shifts for Incorporated TNA-C(Bz)
| Proton | Expected Chemical Shift (ppm) | Rationale / Comments |
| Benzoyl Protons (ortho, meta, para) | 7.4 - 8.2 | Characteristic aromatic signals of the benzoyl protecting group. |
| Cytosine H6 | ~7.5 - 7.8 | Downfield shift expected upon benzoylation of the exocyclic amine. |
| Cytosine H5 | ~6.0 - 6.3 | |
| TNA H1' | ~5.7 - 6.0 | Anomeric proton of the threose sugar. |
| TNA H2', H3', H4' | ~3.8 - 4.5 | Protons of the threose sugar ring. |
Note: Chemical shifts are approximate and can vary based on the solvent, temperature, and neighboring nucleotides.
Table 3: Predicted ¹³C NMR Chemical Shifts for Incorporated TNA-C(Bz)
| Carbon | Expected Chemical Shift (ppm) | Rationale / Comments |
| Benzoyl Carbonyl | ~165 - 175 | Characteristic signal of the benzoyl carbonyl carbon. |
| Benzoyl Aromatic Carbons | ~128 - 135 | Aromatic signals of the benzoyl group. |
| Cytosine C4 | ~160 - 165 | Carbon bearing the benzoylated amine. |
| Cytosine C2, C5, C6 | ~150-155, ~95-100, ~140-145 | Chemical shifts of the cytosine ring carbons. |
| TNA C1', C2', C3', C4' | ~90-95, ~75-80, ~70-75, ~85-90 | Characteristic signals for the threose sugar carbons. |
Note: Chemical shifts are approximate and can vary based on the solvent, temperature, and neighboring nucleotides.
Experimental Protocols
NMR Sample Preparation
-
Lyophilize the purified oligonucleotide sample to dryness.
-
Resuspend the sample in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O for observing exchangeable protons).
-
The typical sample concentration for NMR is in the range of 0.5 to 2 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition and Analysis
A suite of 1D and 2D NMR experiments is necessary for unambiguous confirmation.
-
1D ¹H NMR: Provides a general overview of the sample and allows for the initial identification of aromatic protons from the benzoyl group and nucleobases, as well as the anomeric and sugar protons.
-
1D ³¹P NMR: Used to confirm the integrity of the phosphodiester backbone.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes the correlation between all scalar coupled protons within a spin system, which is crucial for assigning the protons of the threose sugar.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for sequential assignment of nucleotides and confirming the overall structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the threose sugar and cytosine base signals.
Visualizing the Workflow
Caption: NMR workflow for TNA-C(Bz) confirmation.
Signaling Pathway of Analysis
The logical flow of analysis involves a multi-pronged approach to build a comprehensive picture of the synthesized oligonucleotide.
Caption: Multi-technique analytical pathway.
References
TNA:DNA vs. TNA:RNA Duplexes: A Comparative Guide to Thermal Stability
For researchers, scientists, and drug development professionals, understanding the thermal stability of novel nucleic acid analogues is paramount for their application in therapeutics and diagnostics. Threose Nucleic Acid (TNA), a potential progenitor of RNA, has garnered significant interest due to its unique structural properties and its ability to form stable duplexes with both DNA and RNA. This guide provides an objective comparison of the thermal stability (Tm) of TNA:DNA and TNA:RNA duplexes, supported by experimental data, detailed protocols, and structural visualizations.
Executive Summary
Experimental evidence demonstrates that TNA:RNA duplexes exhibit significantly higher thermal stability compared to TNA:DNA duplexes. For a given palindromic decamer sequence, the melting temperature (Tm) of an RNA/TNA duplex was observed to be approximately 10°C higher than its DNA/TNA counterpart.[1] This enhanced stability is attributed to the rigid TNA backbone forcing the heteroduplex into an A-like helical geometry, a conformation that is more favorable for RNA than for DNA.[1] The stability of TNA:DNA duplexes is also notably influenced by sequence composition, with a higher purine (B94841) content in the TNA strand leading to greater stability.
Thermal Stability (Tm) Data Comparison
The following table summarizes the experimentally determined melting temperatures for TNA:DNA and TNA:RNA heteroduplexes, alongside their corresponding DNA:DNA and RNA:RNA homoduplexes for a palindromic decamer sequence (5'-CGCGAATTCGCG-3' paired with its complement containing the TNA strand).
| Duplex Type | Melting Temperature (Tm) in °C |
| DNA/TNA | 48.2 |
| RNA/TNA | 58.8 |
| DNA/DNA | 49.2 |
| RNA/RNA | 59.5 |
Data sourced from Anosova et al., ChemBioChem, 2016.[1]
Structural Basis for Thermal Stability Differences
The superior thermal stability of TNA:RNA duplexes is rooted in the conformational preferences of the nucleic acid backbones. TNA's threose sugar enforces a rigid A-like helical geometry upon the duplex it forms.[1] RNA naturally adopts an A-form helix, making the TNA:RNA pairing conformationally favorable and, therefore, more stable. Conversely, DNA typically prefers a B-form helical structure. The constraint imposed by the TNA backbone forces the DNA strand into a less favorable A-like conformation, leading to a less stable duplex compared to TNA:RNA.[1]
Experimental Protocols
The determination of nucleic acid duplex thermal stability is primarily conducted via UV-Vis thermal denaturation analysis.
Objective: To measure the melting temperature (Tm) of a nucleic acid duplex by monitoring its UV absorbance at 260 nm as a function of temperature.
Materials:
-
Lyophilized and purified single-stranded TNA, DNA, and RNA oligonucleotides
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer equipped with a temperature controller (Peltier)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration.
-
Concentration Determination: Measure the absorbance of the single-stranded stock solutions at 260 nm to accurately determine their concentrations using their respective extinction coefficients.
-
Duplex Annealing:
-
Mix equimolar amounts of the complementary single strands in the annealing buffer to the desired final concentration (typically in the low micromolar range).
-
Heat the mixture to 95°C for 5 minutes to disrupt any secondary structures.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
-
UV Thermal Denaturation Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at a starting temperature below the expected Tm (e.g., 20°C).
-
Program the instrument to increase the temperature at a constant rate (e.g., 0.5°C or 1°C per minute) to a temperature well above the expected Tm (e.g., 90°C).
-
Continuously monitor and record the absorbance at 260 nm throughout the temperature ramp.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve. The curve will be sigmoidal, showing a transition from a lower absorbance (duplex state) to a higher absorbance (single-stranded state).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This corresponds to the midpoint of the transition in the melting curve and can be precisely calculated by finding the peak of the first derivative of the curve.
-
References
A Comparative Guide to the Nuclease Resistance of TNA-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases present in biological fluids. Chemical modifications are essential to enhance their stability and in vivo half-life. Among the various synthetic nucleic acid analogs, Threose Nucleic Acid (TNA) has emerged as a promising candidate due to its exceptional resistance to enzymatic degradation. This guide provides an objective comparison of the nuclease resistance of TNA-modified oligonucleotides against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison: Nuclease Stability
Threose Nucleic Acid (TNA) is a xeno-nucleic acid (XNA) with an altered sugar-phosphate backbone, substituting the natural pentose (B10789219) sugar (ribose or deoxyribose) with a four-carbon threose sugar. This fundamental structural change, featuring a 2'-3' phosphodiester linkage instead of the natural 3'-5' linkage, renders TNA oligonucleotides unrecognizable by most native nucleases[1][2]. This inherent resistance is a significant advantage over natural oligonucleotides and many other modified versions.
Experimental data consistently demonstrates the superior stability of TNA in nuclease-rich environments, such as serum. While unmodified DNA and RNA are rapidly degraded, TNA oligonucleotides remain largely intact for extended periods[3][4]. This exceptional stability makes TNA a highly attractive modification for applications requiring long-term activity in vivo.
Quantitative Stability Data Summary
The following table summarizes the comparative stability of TNA-modified oligonucleotides against unmodified DNA/RNA and other common chemical modifications when exposed to nucleases, particularly in serum.
| Oligonucleotide Type | Modification Details | Nuclease Source | Half-Life / % Intact | Reference |
| TNA | Threose sugar backbone | 10% Fetal Bovine Serum (FBS) | >95% intact after 24 hours | [4] |
| TNA | Threose sugar backbone | Purified Nuclease | Remained undigested after 72 hours | [3] |
| Unmodified DNA | Natural deoxyribose backbone | 10% Fetal Bovine Serum (FBS) | ~2.22 hours | [4] |
| Unmodified RNA | Natural ribose backbone | Human Serum | < 8 minutes | [3] |
| 2'-O-Methyl RNA | 2'-OH group replaced by 2'-O-CH₃ | Human Serum | ~16 hours | [3] |
| 2'-Fluoro RNA | 2'-OH group replaced by 2'-F | Human Serum | ~20 hours | [3] |
| Phosphorothioate (PS) DNA | Non-bridging oxygen replaced by sulfur | N/A (General Resistance) | Highly resistant to exonucleases | [5] |
Experimental Protocols
To assess and compare the nuclease resistance of various oligonucleotides, a serum stability assay is commonly employed. This protocol provides a standardized method for evaluating oligonucleotide degradation over time.
Protocol: Serum Stability Assay
Objective: To determine the degradation kinetics of an oligonucleotide in the presence of serum nucleases.
Materials:
-
Oligonucleotide of interest (e.g., TNA-modified, DNA control), preferably labeled with a fluorescent dye (e.g., Cy3, FAM) for visualization.
-
Fetal Bovine Serum (FBS) or Human Serum.
-
Nuclease-free water.
-
Phosphate-Buffered Saline (PBS), 1X solution.
-
1.5 mL nuclease-free microcentrifuge tubes.
-
Incubator or water bath set to 37°C.
-
Loading dye for gel electrophoresis (e.g., 2X formamide (B127407) loading buffer).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Gel electrophoresis system and power supply.
-
Fluorescence gel imager.
-
Quantification software.
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM. Dilute to a working concentration of 10 µM.
-
Reaction Setup: For each oligonucleotide to be tested, prepare a master mix. For a typical experiment with multiple time points (e.g., 0, 1, 4, 8, 24 hours), a master mix for 6 reactions would be:
-
54 µL Serum (for a final concentration of 90%)
-
6 µL of 10 µM Oligonucleotide
-
-
Incubation:
-
Aliquot 10 µL of the master mix into separate tubes for each time point.
-
For the 0-hour time point, immediately add 10 µL of loading dye to stop the reaction and place on ice.
-
Place the remaining tubes in an incubator at 37°C.
-
-
Time-Course Sampling: At each designated time point (e.g., 1, 4, 8, and 24 hours), remove one tube from the incubator, add 10 µL of loading dye to quench the nuclease activity, and place it on ice.
-
Sample Denaturation: Prior to loading, heat all samples (including the 0-hour point) at 95°C for 5 minutes, then immediately place them on ice to prevent re-annealing.
-
Gel Electrophoresis:
-
Assemble the pre-cast or freshly prepared denaturing polyacrylamide gel in the electrophoresis apparatus.
-
Load 10-15 µL of each sample into the wells. Include an untreated oligonucleotide control (oligo in buffer, no serum) and a molecular weight ladder if desired.
-
Run the gel according to the manufacturer's instructions until the desired separation is achieved.
-
-
Visualization and Quantification:
-
Carefully remove the gel and place it in the fluorescence imager.
-
Scan the gel using the appropriate excitation/emission wavelengths for the fluorescent label.
-
Using image analysis software, quantify the band intensity for the full-length, intact oligonucleotide in each lane.
-
-
Data Analysis: Normalize the intensity of each band to the intensity of the 0-hour time point band. Plot the percentage of intact oligonucleotide versus time to determine the degradation profile and calculate the half-life (t½).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the serum stability assay used to evaluate nuclease resistance.
References
- 1. Threose nucleic acid - Wikipedia [en.wikipedia.org]
- 2. synoligo.com [synoligo.com]
- 3. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
TNA vs. LNA: A Comparative Guide to Hybridization Properties for Researchers
For researchers, scientists, and drug development professionals, the choice of nucleic acid analog is critical for the success of therapeutic and diagnostic applications. Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) are two prominent synthetic nucleic acid analogs that offer enhanced hybridization properties compared to their natural counterparts, DNA and RNA. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable platform for your research needs.
Executive Summary
Both TNA and LNA exhibit superior binding affinity and stability when hybridized to complementary RNA or DNA strands. LNA is well-characterized for its significant increase in thermal stability, excellent mismatch discrimination, and slower dissociation kinetics, making it a robust tool for applications requiring high specificity. TNA also demonstrates high binding affinity, particularly in purine-rich sequences, and offers the significant advantage of being resistant to nuclease degradation. While direct quantitative comparisons in identical experimental conditions are limited in published literature, this guide consolidates available data to highlight the distinct properties of each.
Data Presentation: Hybridization Properties
The following tables summarize the key hybridization properties of TNA and LNA based on available experimental data.
Table 1: Thermal Stability (Melting Temperature, Tm)
| Feature | Locked Nucleic Acid (LNA) | Threose Nucleic Acid (TNA) |
| ΔTm per modification (°C) | +2 to +10 when hybridized to complementary RNA[1] | Dependent on purine (B94841) content; high purine content leads to greater stability than DNA:DNA or RNA:DNA duplexes[2] |
| General Observations | Consistently and significantly increases the melting temperature of duplexes.[1] | Tm is highly sequence-dependent, with purine-rich TNA strands showing high stability. |
Table 2: Mismatch Discrimination (ΔTm)
| Mismatch Type | LNA-DNA/DNA ΔTm (°C)[3][4] | TNA-RNA/DNA ΔTm (°C) |
| A•A | 12.3 | Data not available |
| C•T | 11.2 | Data not available |
| G•A | 9.8 | Data not available |
| T•C | 9.7 | Data not available |
| C•C | 13.9 | Data not available |
| G•T | 5.5 | Data not available |
| T•G | 11.1 | Data not available |
| A•G | 13.2 | Data not available |
| C•A | 11.5 | Data not available |
| G•G | 10.9 | Data not available |
| T•T | 10.1 | Data not available |
| A•C | 10.8 | Data not available |
| General Observations | Generally provides excellent mismatch discrimination, with some exceptions (e.g., G-T mismatches).[3][4] | Qualitative reports suggest good specificity, but quantitative data is lacking. |
Table 3: Hybridization Kinetics
| Parameter | Locked Nucleic Acid (LNA) | Threose Nucleic Acid (TNA) |
| Association Rate (kon) | Similar to DNA | Data not available |
| Dissociation Rate (koff) | Significantly slower than DNA, contributing to higher affinity[5] | Data not available |
| Overall Affinity (KD) | High, in the nanomolar to picomolar range | Reported to have high affinity, but quantitative data is limited |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on specific sequences and laboratory conditions.
Thermal Denaturation (UV-Melting) Analysis
This protocol is used to determine the melting temperature (Tm) of a nucleic acid duplex, which is a primary indicator of its thermal stability.
Objective: To measure the Tm of a TNA-RNA or LNA-RNA duplex.
Materials:
-
Lyophilized and purified TNA or LNA oligonucleotide and complementary RNA oligonucleotide.
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Nuclease-free water.
-
UV-Vis spectrophotometer with a temperature controller.
-
Quartz cuvettes.
Procedure:
-
Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm.
-
Duplex Annealing: Mix the TNA or LNA oligonucleotide with the complementary RNA strand in a 1:1 molar ratio in the melting buffer to the desired final concentration (e.g., 1 µM).
-
Denaturation and Renaturation: Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to slowly cool to room temperature to facilitate duplex formation.
-
UV-Melting Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.
-
Equilibrate the sample at the starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) up to the final temperature (e.g., 95°C).[6]
-
Monitor the absorbance at 260 nm continuously throughout the temperature ramp.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.
-
The Tm is determined as the temperature at which 50% of the duplexes are dissociated. This is typically calculated from the first derivative of the melting curve.[6]
-
Surface Plasmon Resonance (SPR) Spectroscopy
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as association (kon) and dissociation (koff) rates.
Objective: To determine the hybridization kinetics of TNA or LNA oligonucleotides with a complementary RNA target.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., streptavidin-coated chip for biotinylated oligonucleotides).
-
Biotinylated capture oligonucleotide (can be DNA or the TNA/LNA oligo itself).
-
Analyte oligonucleotide (the complementary RNA strand).
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration solution (e.g., a brief pulse of 50 mM NaOH).
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated capture oligonucleotide onto the streptavidin-coated sensor surface.
-
-
Hybridization Analysis:
-
Inject the analyte (complementary RNA) at various concentrations over the sensor surface at a constant flow rate to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of response units vs. time) is analyzed using the instrument's software.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Mandatory Visualizations
Caption: Experimental workflow for comparing TNA and LNA hybridization properties.
Signaling Pathways and Applications
TNA and LNA are primarily utilized in applications that leverage their enhanced hybridization to target natural nucleic acids, such as antisense therapy and diagnostics. The core principle involves the binding of the synthetic analog to a target mRNA, leading to the modulation of gene expression.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of DNA Strand Displacement Systems with Locked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
A Comparative Guide to the Structural Differences of TNA/DNA and TNA/RNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural characteristics of Threose Nucleic Acid (TNA) when forming duplexes with DNA and RNA. The information is supported by experimental data from peer-reviewed studies, offering insights for researchers in nucleic acid chemistry, synthetic biology, and therapeutic development.
Core Structural Differences: An Overview
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a simpler four-carbon sugar backbone compared to the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][2] Despite this significant modification, TNA can form stable, antiparallel Watson-Crick duplexes with itself, DNA, and RNA.[1][2][3] Notably, TNA exhibits a preference for pairing with RNA over DNA.[1][2][4]
The fundamental structural difference lies in the helical geometry. TNA imposes a rigid A-like helical structure on its complementary strand, whether it is DNA or RNA.[1][2][5][6] While RNA naturally adopts an A-form helix, DNA's native conformation is the B-form. This forced conformational adaptation in DNA leads to structural strain and dynamic instability in TNA/DNA duplexes.[1][2][5]
Quantitative Data Comparison
The stability and conformational properties of TNA/DNA and TNA/RNA duplexes have been quantified using various biophysical techniques. The following tables summarize key findings from thermal denaturation (Tm), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy studies.
Thermal Stability (Melting Temperature, Tm)
| Duplex | Sequence (10-mer) | Tm (°C) | Purine (B94841) Content (TNA Strand) | Reference |
| DNA/TNA | 5'-GTACGTACGT-3' | 39.2 | 50% | [1] |
| RNA/TNA | 5'-GUACGUACGU-3' | 49.5 | 50% | [1] |
| DNA/DNA | 5'-GTACGTACGT-3' | 40.1 | N/A | [1] |
| RNA/RNA | 5'-GUACGUACGU-3' | 50.1 | N/A | [1] |
| TNA/DNA | High Purine | > DNA/DNA & RNA/DNA | High | [7][8] |
| TNA/DNA | Low Purine | < DNA/DNA & RNA/DNA | Low | [7][8] |
Note: Tm values are dependent on buffer conditions and sequence.
Thermodynamic Parameters (Isothermal Titration Calorimetry, ITC)
| Duplex | ΔG (kcal/mol) at 298 K | ΔH (kcal/mol) | -TΔS (kcal/mol) | Kd (nM) | Reference |
| DNA/TNA | -10.3 | -48.4 | 38.1 | 150 | [6] |
| RNA/TNA | -10.9 | -39.8 | 28.9 | 45 | [6] |
| DNA/DNA | -10.8 | -47.1 | 36.3 | 15 | [6] |
| RNA/RNA | -10.9 | -50.9 | 40.0 | 12 | [6] |
Helical Geometry Parameters (from NMR)
| Parameter | TNA/DNA Duplex | TNA/RNA Duplex | A-form RNA | B-form DNA | Reference |
| Helical Type | A-like | A-like | A-form | B-form | [1][9] |
| Minor Groove Width | Wide and shallow | Wide and shallow | Wide and shallow | Narrow and deep | [9] |
| Sugar Pucker | C4'-exo (TNA) | C4'-exo (TNA) | C3'-endo | C2'-endo | [1][9] |
| Avg. P-P distance | ~5.85 Å | ~5.85 Å | ~5.9 Å | ~7.0 Å | [9] |
Key Structural Insights
TNA/RNA Duplexes: The structural compatibility between TNA and RNA, both favoring an A-form helical geometry, results in a thermodynamically stable duplex. The threose sugar in TNA consistently adopts a C4'-exo pucker, which is compatible with the A-form helix.[1][9]
TNA/DNA Duplexes: The TNA strand forces the DNA strand to adopt an A-like conformation, which is energetically unfavorable for DNA.[1][2] This conformational stress leads to increased dynamics, particularly at the ends of the duplex, a phenomenon described as "asymmetric breathing".[1][5] This instability is a key reason for the lower thermal stability of TNA/DNA duplexes compared to their TNA/RNA counterparts.[1]
Interestingly, the stability of TNA/DNA duplexes is significantly influenced by the purine content of the TNA strand.[7][8] TNA strands with a high purine content form more stable duplexes with DNA than even DNA/DNA or RNA/DNA duplexes of the same sequence.[7][8] Conversely, low purine content in the TNA strand leads to destabilization.[7][8] This suggests that base stacking interactions play a crucial role in overcoming the conformational strain on the DNA strand.
Experimental Protocols
The characterization of TNA/DNA and TNA/RNA duplexes relies on a suite of biophysical techniques. Below are generalized methodologies for the key experiments cited.
Thermal Denaturation (Tm) Analysis via UV Spectroscopy
Objective: To determine the melting temperature (Tm), the temperature at which 50% of the duplex has dissociated into single strands.
Methodology:
-
Sample Preparation: Equimolar amounts of the TNA and complementary DNA or RNA oligonucleotides are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
Annealing: The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.
-
UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5°C/minute) from a low temperature (e.g., 15°C) to a high temperature (e.g., 90°C) using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Analysis: The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve (absorbance vs. temperature).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of duplex formation, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as well as the binding affinity (Ka or Kd).
Methodology:
-
Sample Preparation: One oligonucleotide (e.g., the TNA strand) is placed in the sample cell of the calorimeter, and the complementary strand (DNA or RNA) is loaded into the injection syringe at a higher concentration. Both are in the same buffer.
-
Titration: A series of small, precise injections of the syringe solution into the sample cell is performed at a constant temperature.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting data of heat per injection versus the molar ratio of the two strands is fitted to a binding model to extract the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information about the duplex in solution, including helical geometry, sugar pucker, and base pairing.
Methodology:
-
Sample Preparation: The oligonucleotide sample is dissolved in an appropriate buffer, often containing D2O to suppress the water signal. For observing imino protons, the sample is prepared in a 90% H2O/10% D2O mixture.
-
NMR Experiments: A series of 1D and 2D NMR experiments are performed, such as:
-
1D 1H NMR: To observe imino protons, which are indicative of stable Watson-Crick base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[1]
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons that are coupled through chemical bonds, aiding in resonance assignment.
-
1H-31P Correlation Spectroscopy: To probe the backbone conformation.
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used in computational software to calculate a family of 3D structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy
Objective: To provide qualitative information about the overall helical conformation of the duplex.
Methodology:
-
Sample Preparation: The annealed duplex sample is placed in a quartz cuvette.
-
Spectral Acquisition: The CD spectrum is recorded over a range of wavelengths (e.g., 200-320 nm).
-
Data Analysis: The shape and magnitude of the CD spectrum are characteristic of the helical structure. A-form helices (like RNA and TNA/RNA duplexes) typically show a positive peak around 260 nm and a negative peak around 210 nm. B-form DNA shows a positive peak around 275 nm and a negative peak around 245 nm. A-like TNA/DNA duplexes will exhibit spectra more similar to the A-form.
Visualizations
Experimental Workflow for Duplex Characterization
References
- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence. | Semantic Scholar [semanticscholar.org]
- 8. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating the binding affinity of TNA aptamers vs DNA aptamers
An Objective Comparison of TNA and DNA Aptamers for High-Affinity Molecular Recognition
For researchers, scientists, and drug development professionals, the selection of an appropriate affinity reagent is a critical decision that impacts the success of diagnostic, therapeutic, and analytical applications. While DNA aptamers have been widely adopted, the emergence of xeno-nucleic acids (XNAs), such as threose nucleic acid (TNA), presents a compelling alternative with unique advantages. This guide provides an objective comparison of the binding affinities of TNA and DNA aptamers, supported by experimental data, detailed protocols, and workflow visualizations.
Core Differences: Structure and Stability
Deoxyribonucleic acid (DNA) and threose nucleic acid (TNA) are both genetic polymers capable of forming specific three-dimensional structures to bind targets. The primary distinction lies in their sugar-phosphate backbone. DNA utilizes a five-carbon deoxyribose sugar, whereas TNA is constructed with a four-carbon threose sugar.[1] This fundamental structural difference gives TNA a key advantage: exceptional resistance to nuclease degradation.[1][2][3] While DNA aptamers are more stable than their RNA counterparts, they remain vulnerable to enzymatic cleavage in biological fluids. In contrast, the unnatural backbone of TNA makes it virtually inert to nucleases, a highly desirable trait for in vivo applications.[1][4]
Quantitative Comparison of Binding Affinity
The binding affinity of an aptamer to its target is quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.[5] Comparative studies have shown that TNA aptamers can achieve binding affinities comparable to, and in some cases potentially exceeding, those of DNA aptamers selected for the same target.
Below is a summary of quantitative data from studies where TNA and DNA aptamers were evolved to recognize the same molecular targets.
| Target Molecule | Aptamer Type | Dissociation Constant (Kd) | Comments |
| Adenosine Triphosphate (ATP) | TNA (T10-7.t5) | ~20 µM | Affinity is similar to previously reported DNA aptamers for ATP.[3] |
| Ochratoxin A (OTA) | DNA (1.12.2) | ~50 - 200 nM | A well-characterized DNA aptamer with high affinity.[6][7] |
| Ochratoxin A (OTA) | TNA (A04T.2) | High (nM range) | Directly evolved TNA aptamer shows high affinity and maintains binding in 50% human serum.[4] |
Visualizing Key Aptamer Properties
The following diagram illustrates the fundamental differences in structure and resulting properties between TNA and DNA aptamers.
Experimental Protocols
The generation and characterization of aptamers involve standardized, yet highly specific, experimental procedures. Below are detailed methodologies for aptamer selection and binding affinity determination.
Aptamer Selection: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is an iterative in vitro process designed to isolate high-affinity aptamers from a vast, random library of oligonucleotides.[8] The workflow for TNA aptamer selection is analogous to that for DNA but requires specialized, engineered polymerases capable of transcribing DNA to TNA and reverse-transcribing TNA back to DNA.[1]
Methodology:
-
Library Preparation: A single-stranded DNA (or for TNA selection, a DNA template) library is synthesized. This library contains a central region of 40-80 random nucleotides flanked by constant primer binding sites for amplification.[8]
-
Target Incubation: The oligonucleotide library is incubated with the target molecule (e.g., protein, small molecule) in a specific binding buffer. The target may be immobilized on a solid support like magnetic beads for easier separation.[8]
-
Partitioning: Non-binding sequences are washed away, leaving only the oligonucleotides that have formed a complex with the target. The stringency of the washing steps is often increased in later rounds to select for the tightest binders.
-
Elution: The bound sequences are eluted from the target, typically by heat, a change in pH, or a chemical denaturant.[8]
-
Amplification: The recovered sequences are amplified by PCR. For TNA aptamers, this step involves reverse transcription of the eluted TNA into cDNA, followed by PCR amplification of the cDNA. The resulting dsDNA is then used as a template for in vitro transcription to generate an enriched TNA pool for the next round.[1]
-
Iteration: The process is repeated for 7-15 rounds, with each round enriching the pool for sequences with higher binding affinity. The final pool is sequenced to identify individual aptamer candidates.
The diagram below outlines the iterative cycle of the SELEX process.
Binding Affinity Determination Methods
Multiple biophysical techniques can be used to accurately measure the Kd of an aptamer-target interaction.
a) Surface Plasmon Resonance (SPR) SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association rate, kon; dissociation rate, koff) and equilibrium affinity (Kd).
Protocol Outline:
-
Chip Preparation: One binding partner (typically the aptamer, often biotinylated) is immobilized onto a streptavidin-coated sensor chip surface.
-
Analyte Injection: The other binding partner (the target or analyte) is flowed across the chip surface at various concentrations in a continuous stream of running buffer.
-
Signal Detection: Binding of the analyte to the immobilized aptamer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[7]
-
Data Analysis: The binding response over time is recorded in a sensorgram. By fitting the association and dissociation curves from multiple analyte concentrations to a binding model (e.g., 1:1 Langmuir), the kinetic constants (kon, koff) and the dissociation constant (Kd = koff/kon) are calculated.[6]
b) Equilibrium Filtration This method is particularly useful for small molecule targets and relies on the physical separation of the aptamer-ligand complex from the free ligand.[3]
Protocol Outline:
-
Incubation: A constant, low concentration of radiolabeled ligand (e.g., γ-32P-ATP) is incubated with varying concentrations of the aptamer in a binding buffer to allow the interaction to reach equilibrium.[3]
-
Filtration: The mixture is passed through a centrifugal filter unit with a membrane that retains the aptamer and any ligand bound to it, while allowing the small, unbound ligand to pass through into the filtrate.[3]
-
Quantification: The amount of radioactivity in the filtrate and/or the retentate is measured. The concentration of the bound ligand is calculated from the difference between the total ligand added and the free ligand measured in the filtrate.
-
Data Analysis: The fraction of bound ligand is plotted against the aptamer concentration. The data is then fitted to a binding isotherm (e.g., Hill plot) to determine the Kd.[3]
c) Microscale Thermophoresis (MST) MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and solvation shell. A change in any of these properties upon binding can be used to determine binding affinity.
Protocol Outline:
-
Labeling: One of the binding partners (e.g., the aptamer) is fluorescently labeled (e.g., with Cy5).[4]
-
Sample Preparation: The labeled molecule is kept at a constant concentration, while the unlabeled binding partner is titrated across a range of concentrations. The samples are loaded into glass capillaries.
-
Measurement: An infrared laser creates a precise microscopic temperature gradient within the capillary. The fluorescence inside the capillary is monitored as molecules move along this gradient. The change in fluorescence upon binding is measured.[4]
-
Data Analysis: The change in the normalized fluorescence is plotted against the concentration of the titrated partner. The resulting binding curve is fitted to derive the Kd value. This method is highly sensitive and can be performed in complex biological fluids like blood serum.[4]
Conclusion
TNA aptamers represent a significant advancement in affinity reagent technology. Their defining characteristic is a profound resistance to nuclease degradation, which addresses a primary limitation of conventional DNA and RNA aptamers in biological applications.[1][2] Experimental evidence demonstrates that this enhanced stability does not come at the cost of binding affinity, as TNA aptamers can be evolved to recognize targets with affinities comparable to their DNA counterparts.[3][4] For researchers developing diagnostics, therapeutics, or analytical tools intended for use in complex biological matrices, the superior stability and high affinity of TNA aptamers make them a highly promising alternative to traditional DNA-based reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ochratoxin a with a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Threose Nucleic Acid and Other Artificial Genetic Polymers
In the landscape of synthetic genetics, the quest for novel polymers capable of storing and transferring genetic information has led to the development of several artificial nucleic acid analogues. These xeno-nucleic acids (XNAs) offer unique chemical and biological properties that distinguish them from their natural counterparts, DNA and RNA. This guide provides a comparative study of Threose Nucleic Acid (TNA) alongside other prominent artificial genetic polymers, including Peptide Nucleic Acid (PNA), Locked Nucleic Acid (LNA), and Glycol Nucleic Acid (GNA). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on experimental data.
Structural and Functional Overview
Artificial genetic polymers are designed with modifications to the sugar moiety, the phosphate (B84403) backbone, or the nucleobases. These alterations confer properties such as enhanced stability, resistance to enzymatic degradation, and novel binding affinities, making them valuable tools in diagnostics and therapeutics.[1][2]
Threose Nucleic Acid (TNA) is characterized by a four-carbon threose sugar in its backbone, which is smaller than the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[3] This structural difference imparts a remarkable resistance to nuclease degradation.[4] TNA can form stable duplexes with itself, as well as with DNA and RNA, with TNA:RNA duplexes being more stable than TNA:DNA duplexes.[5]
Peptide Nucleic Acid (PNA) possesses a neutral backbone composed of repeating N-(2-aminoethyl)-glycine units, to which the nucleobases are attached.[6] This neutral backbone contributes to a higher thermal stability of PNA/DNA and PNA/RNA duplexes compared to their natural DNA/DNA or DNA/RNA counterparts, primarily due to the absence of electrostatic repulsion.[7]
Locked Nucleic Acid (LNA) features a methylene (B1212753) bridge that "locks" the ribose sugar in a C3'-endo conformation. This pre-organized structure enhances its binding affinity for complementary DNA and RNA strands, leading to significantly increased thermal stability of the resulting duplexes.[6]
Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analogue with a backbone composed of repeating glycol units linked by phosphodiester bonds. GNA can form stable, antiparallel duplexes with itself and with RNA, but it does not cross-pair with DNA or TNA.[8][9]
Comparative Performance Data
The following tables summarize key quantitative data for TNA, PNA, LNA, and GNA based on published experimental findings.
Table 1: Thermal Stability (Melting Temperature, Tm) of Duplexes
| Duplex Composition | TNA | PNA | LNA | GNA |
| XNA/DNA | Tm of DNA/TNA is ~10°C lower than RNA/TNA[10] | Tm of PNA/DNA is 7-20 K higher than DNA/DNA[7] | High affinity, increased Tm | Does not cross-pair with DNA |
| XNA/RNA | Tm of RNA/TNA is higher than DNA/TNA[10] | High affinity, increased Tm | High affinity, significantly increased Tm | Forms stable duplexes with RNA |
| XNA/XNA | Forms stable self-duplexes | Tm of 8-mer PNA:PNA duplexes are 52.0-55.0°C[11] | High affinity, increased Tm | (S)-GNA 18-mer duplex Tm = 63°C |
Note: Tm values are highly dependent on sequence, length, and buffer conditions. The data presented here is for comparative illustration.
Table 2: Nuclease Resistance
| Polymer | Nuclease Resistance |
| TNA | Highly resistant to 3'-exonucleases.[3][4] |
| PNA | Completely resistant to nucleases and proteases.[6] |
| LNA | Enhanced resistance to nucleases.[6][12] |
| GNA | Increased resistance to 3'-exonuclease degradation.[5] |
Table 3: Cellular Uptake Efficiency
| Polymer | Cellular Uptake |
| TNA | Generally requires a delivery vehicle. |
| PNA | Poor cellular uptake, often requires conjugation to cell-penetrating peptides.[2][13][14] |
| LNA | Can be improved with modifications like LNA-amides.[15] |
| GNA | Requires delivery strategies for efficient cellular uptake. |
Experimental Protocols
Determination of Duplex Melting Temperature (Tm)
Objective: To determine the thermal stability of duplexes formed by artificial genetic polymers with their complementary strands.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the desired single-stranded oligonucleotides (XNA and its complement).
-
Prepare solutions of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[16]
-
Anneal the strands by heating the solution to 90-95°C for 5 minutes and then slowly cooling to room temperature to allow for duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.[18][19]
-
The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the derivative corresponds to the Tm.[16]
-
Nuclease Resistance Assay
Objective: To assess the stability of artificial genetic polymers in the presence of nucleases.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the artificial genetic polymer oligonucleotides. Fluorescently label the oligonucleotides (e.g., with FAM or Cy3) for easier detection.
-
Prepare solutions of the oligonucleotides in a suitable buffer.
-
-
Nuclease Digestion:
-
Incubate the oligonucleotides with a nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or serum-containing media to simulate biological conditions) at a physiological temperature (e.g., 37°C).[3]
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., EDTA) and heating.
-
Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Visualize the full-length and degraded oligonucleotide fragments.
-
Quantify the amount of intact oligonucleotide remaining at each time point.
-
-
Data Interpretation:
-
Calculate the half-life of the oligonucleotide under the specific nuclease conditions.
-
Compare the half-lives of the different artificial genetic polymers to assess their relative nuclease resistance.
-
Visualizations
Logical Relationship of Artificial Genetic Polymers
Caption: Overview of TNA and other artificial genetic polymers categorized by their primary structural modification relative to natural nucleic acids.
Antisense Therapy Signaling Pathway
Caption: Mechanism of action for antisense oligonucleotides, which can lead to mRNA degradation or translation inhibition.
Experimental Workflow for Tm Determination
Caption: A simplified workflow for the experimental determination of the melting temperature (Tm) of nucleic acid duplexes.
Conclusion
TNA, PNA, LNA, and GNA each present a unique set of properties that make them suitable for different applications. TNA's high nuclease resistance and ability to form stable duplexes with RNA make it a promising candidate for antisense and RNA interference therapies.[20] PNA's neutral backbone and high binding affinity offer advantages in applications requiring strong and specific hybridization. LNA's locked sugar conformation provides exceptional thermal stability, which is beneficial for probes and diagnostics. GNA, with its simple acyclic backbone, continues to be an intriguing subject of study for the origins of life and synthetic biology. The choice of an artificial genetic polymer will ultimately depend on the specific requirements of the intended application, balancing factors such as binding affinity, stability, cellular uptake, and potential toxicity. Further research and development in this field are poised to unlock even more powerful tools for molecular biology and medicine.
References
- 1. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental evidence that GNA and TNA were not sequential polymers in the prebiotic evolution of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficiency of Cellular Delivery of Antisense Peptide Nucleic Acid by Electroporation Depends on Charge and Electroporation Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 18. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 19. 寡核苷酸解链温度 [sigmaaldrich.com]
- 20. escholarship.org [escholarship.org]
A Comparative Guide to the Purity Assessment of DMTr-TNA-C(Bz)-amidite by HPLC
For researchers, scientists, and drug development professionals engaged in the synthesis of therapeutic oligonucleotides, the purity of phosphoramidite (B1245037) building blocks is of paramount importance. The presence of impurities can significantly impact the yield and fidelity of oligonucleotide synthesis, potentially leading to undesired side products and compromising the efficacy and safety of the final therapeutic agent. This guide provides a comprehensive comparison of the purity assessment of DMTr-TNA-C(Bz)-amidite, a key monomer for Threose Nucleic Acid (TNA) synthesis, with alternative phosphoramidites. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) analysis and supporting data to ensure robust quality control.
Performance Comparison: this compound vs. Standard DNA/RNA Amidites
Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a simpler threose sugar backbone compared to the deoxyribose of DNA and ribose of RNA. This structural difference imparts unique properties to TNA oligonucleotides, such as high binding affinity to complementary DNA and RNA strands and enhanced resistance to nuclease degradation. The quality of the constituent this compound is critical to harnessing these advantages.
A key analytical technique for assessing phosphoramidite purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the chiral nature of the phosphorus atom in phosphoramidites, they typically exist as a mixture of two diastereomers, which are often resolved as two distinct peaks in an HPLC chromatogram.[1][2] The sum of the areas of these two peaks is considered the total purity of the phosphoramidite.
Table 1: Purity Comparison of this compound and Alternative Phosphoramidites
| Phosphoramidite | Typical Purity by HPLC (%) | Common Impurities | Key Advantages of Resulting Oligonucleotide |
| This compound | ≥ 98% | P(V) species (oxidized phosphoramidite), hydrolyzed phosphoramidite, N-deprotected species | High duplex stability with DNA/RNA, excellent nuclease resistance.[3] |
| DMT-dC(Bz)-CE Phosphoramidite (DNA) | ≥ 99% | P(V) species, depurination products (for purines), hydrolyzed phosphoramidite | Well-established synthesis protocols, lower cost. |
| DMT-2'-O-Methyl-rC(Ac)-amidite (RNA) | ≥ 98% | 2'-/3'-isomer impurities, P(V) species, hydrolyzed phosphoramidite | Enhanced nuclease resistance compared to unmodified RNA. |
Experimental Protocols
Robust and reliable analytical methods are essential for the quality control of phosphoramidites. Below are detailed protocols for the purity assessment of this compound using RP-HPLC and an orthogonal method, ³¹P NMR spectroscopy.
Reverse-Phase HPLC (RP-HPLC) Method for Purity Assessment
This method is adapted from established protocols for DNA phosphoramidites and is suitable for TNA analogs.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[4]
-
Mobile Phase B: Acetonitrile (B52724).[4]
-
Gradient: A linear gradient from 50% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: Ambient.[4]
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the this compound in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.[4] It is crucial to use anhydrous solvent and prepare the sample fresh to prevent degradation.[5]
³¹P Nuclear Magnetic Resonance (³¹P NMR) for Orthogonal Purity Verification
³¹P NMR is a powerful technique for identifying and quantifying phosphorus-containing impurities, particularly the oxidized P(V) species.[4][6]
-
Instrumentation: A standard NMR spectrometer.
-
Solvent: Anhydrous CDCl₃ containing 1% triethylamine (B128534) (v/v).[4]
-
Sample Preparation: Prepare a sample solution of approximately 0.3 g/mL.[4]
-
Acquisition Parameters:
-
Data Analysis: The phosphoramidite P(III) signal typically appears around 140-155 ppm, often as two distinct peaks for the diastereomers.[6] P(V) impurities resonate in the region of -25 to 99 ppm.[4] Purity is determined by the relative integration of the P(III) signals versus the P(V) and other phosphorus-containing impurity signals.
Visualizing the Workflow and Relationships
To clarify the experimental process and the context of phosphoramidite purity, the following diagrams are provided.
Caption: Workflow for HPLC and NMR purity assessment.
Caption: Purity impacts synthesis yield and fidelity.
References
Unveiling the Helical Secrets of TNA: A Comparative Guide to CD Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of nucleic acids is paramount. Threose Nucleic Acid (TNA), a potential progenitor of RNA and a promising candidate for novel therapeutics, exhibits unique structural properties. This guide provides a comprehensive comparison of the helical structure of TNA duplexes with its natural counterparts, DNA and RNA, utilizing Circular Dichroism (CD) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of TNA's conformational landscape.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable insights into the secondary structure of chiral molecules like nucleic acids. The differential absorption of left and right circularly polarized light by a nucleic acid duplex generates a characteristic CD spectrum, which serves as a fingerprint for its helical conformation. This guide will delve into the distinct CD spectral signatures of TNA, DNA, and RNA duplexes, highlighting the A-like helical geometry adopted by TNA.
Comparative Analysis of CD Spectra: TNA vs. DNA and RNA
Experimental data reveals that TNA duplexes, as well as TNA-DNA and TNA-RNA heteroduplexes, predominantly adopt an A-form helical structure, similar to that of RNA. This is in stark contrast to the canonical B-form helix typically observed for DNA duplexes under physiological conditions.
The CD spectrum of a canonical B-form DNA duplex is characterized by a positive band around 275-280 nm and a negative band around 245 nm. In contrast, an A-form RNA duplex exhibits a strong positive peak at approximately 260-270 nm and a prominent negative peak around 210 nm.
Studies on TNA-containing duplexes show a CD spectrum that closely resembles that of an A-form helix. Specifically, TNA/DNA and TNA/RNA heteroduplexes display a maximum near 270 nm, a minimum at 245 nm, and a strong negative band near 210 nm. These features strongly indicate that the threose sugar backbone constrains the duplex into an A-like conformation.
Quantitative Comparison of Helical Structures
The following table summarizes the characteristic CD spectral features for TNA, DNA, and RNA duplexes. The molar ellipticity ([θ]) values are indicative of the magnitude of the CD signal at specific wavelengths and are crucial for quantitative comparison.
| Duplex Type | Helical Form | Positive Peak (λ_max) | Negative Peak (λ_min) | Molar Ellipticity ([θ]) at λ_max (deg·cm²/dmol) | Key Distinguishing Features |
| TNA/DNA Hybrid | A-like | ~270 nm | ~245 nm, ~210 nm (strong) | High | Resembles A-form RNA spectrum, indicating a dominant A-like geometry. |
| TNA/RNA Hybrid | A-like | ~270 nm | ~245 nm, ~210 nm (strong) | High | Very similar to A-form RNA, suggesting high conformational compatibility. |
| DNA/DNA Duplex | B-form | ~275-280 nm | ~245 nm | Moderate | Classic B-form spectrum with a characteristic positive peak at longer wavelengths. |
| RNA/RNA Duplex | A-form | ~260-270 nm | ~210 nm | High | Archetypal A-form spectrum with a strong positive peak and a deep negative trough. |
Note: The molar ellipticity values can vary depending on the specific sequence and experimental conditions. The values presented here are representative.
Experimental Protocol: CD Spectroscopy of Nucleic Acid Duplexes
This section provides a detailed methodology for conducting CD spectroscopy experiments to determine the helical structure of TNA and other nucleic acid duplexes.
I. Sample Preparation
-
Oligonucleotide Synthesis and Purification: Synthesize and purify the desired single-stranded TNA, DNA, and RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. High-performance liquid chromatography (HPLC) is recommended for purification to ensure high sample purity.
-
Quantification: Determine the concentration of each oligonucleotide strand using UV-Vis spectroscopy at 260 nm. Use the appropriate molar extinction coefficients for each sequence.
-
Duplex Annealing:
-
Mix equimolar amounts of the complementary single strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes to dissociate any pre-existing secondary structures.
-
Slowly cool the solution to room temperature over several hours to facilitate proper duplex formation.
-
-
Final Concentration: Adjust the final concentration of the duplex solution to the desired range for CD analysis, typically between 5-20 µM.
II. CD Spectrometer Setup and Measurement
-
Instrument Startup: Turn on the CD spectrometer and the xenon lamp. Purge the instrument with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.
-
Parameter Setup:
-
Wavelength Range: 320 nm to 200 nm.
-
Data Pitch: 1 nm.
-
Scanning Speed: 100 nm/min.
-
Response Time: 1 second.
-
Bandwidth: 1 nm.
-
Accumulations: 3-5 scans for signal averaging.
-
Temperature: 25°C (or desired experimental temperature), controlled by a Peltier device.
-
-
Blank Measurement: Record a baseline spectrum of the buffer solution in the same quartz cuvette that will be used for the sample.
-
Sample Measurement:
-
Carefully load the annealed duplex sample into the quartz cuvette (typically 1 cm path length).
-
Place the cuvette in the sample holder of the spectrometer.
-
Acquire the CD spectrum using the predefined parameters.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l) where:
-
[θ] is the molar ellipticity in deg·cm²/dmol.
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the duplex in mol/L.
-
l is the path length of the cuvette in cm.
-
-
Experimental Workflow
The following diagram illustrates the key steps in determining the helical structure of a nucleic acid duplex using CD spectroscopy.
Caption: Workflow for CD spectroscopy of nucleic acid duplexes.
Logical Relationship of Helical Forms
The following diagram illustrates the relationship between the different helical forms of nucleic acids as determined by their characteristic CD spectra. TNA duplexes are shown to align with the A-form family.
Caption: Classification of nucleic acid duplexes by helical form.
Safety Operating Guide
Essential Guide to the Safe Disposal of DMTr-TNA-C(Bz)-amidite
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like DMTr-TNA-C(Bz)-amidite are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste streams, grounded in established safety protocols for phosphoramidites and related chemical waste.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to strict safety protocols is essential to mitigate risks.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Disposal Plan: A Three-Stream Approach
The disposal of this compound and waste generated from its use in oligonucleotide synthesis should be segregated into three primary streams:
-
Solid Waste: Unused, expired, or contaminated solid this compound.
-
Liquid Waste: Solvents and solutions containing this compound or its byproducts.
-
Deprotection Waste: Solutions generated during the removal of the DMTr and benzoyl (Bz) protecting groups.
Disposal of Solid this compound Waste
Solid waste includes expired or unused reagents and contaminated materials such as weighing papers and gloves. The primary goal for disposing of solid phosphoramidite (B1245037) waste is to first deactivate the reactive phosphoramidite moiety through controlled hydrolysis.[1]
Experimental Protocol for Deactivation of Solid Waste
This protocol is designed for the deactivation of small quantities of solid this compound waste.
Materials:
-
This compound solid waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution
-
Properly labeled hazardous waste container for aqueous chemical waste
-
Stir plate and stir bar
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood while wearing appropriate PPE.
-
Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.
-
Hydrolysis: Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess (by volume) of the 5% aqueous sodium bicarbonate solution.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
| Parameter | Value/Recommendation | Rationale |
| Deactivating Agent | 5% NaHCO₃ (aqueous) | A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[1] |
| Reaction Time | Minimum 24 hours | Ensures complete deactivation of the reactive phosphoramidite.[1] |
| Final pH | 6.0 - 8.0 | A neutral pH is generally preferred for hazardous waste collection.[2] |
Disposal of Liquid Waste
Liquid waste from reactions involving this compound typically contains solvents such as acetonitrile and dichloromethane. These solvents are considered hazardous waste and must be disposed of accordingly.
Procedure:
-
Segregation: Keep halogenated and non-halogenated solvent waste in separate, clearly labeled hazardous waste containers.[3][4]
-
Collection: Collect all solvent waste in appropriate, sealed containers. Do not fill containers beyond 90% capacity to allow for expansion.
-
Labeling: Clearly label the waste containers with "Hazardous Waste" and a list of the contents, including approximate percentages.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour any organic solvents down the drain. [3][5]
Disposal of Deprotection Waste
The deprotection steps in oligonucleotide synthesis generate specific waste streams that require proper management.
DMTr Group Removal Waste
The dimethoxytrityl (DMTr) group is typically removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a solvent like dichloromethane.[6]
Procedure:
-
Collection: Collect the acidic deprotection solution in a designated, labeled hazardous waste container.
-
Neutralization (Optional, consult EHS): Depending on your institution's guidelines, it may be permissible to neutralize the acidic waste with a base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0 before collection.[2] Always add base slowly to an excess of the acidic solution with stirring in a fume hood.
-
Disposal: Dispose of the collected (and potentially neutralized) waste through your institution's EHS office.
Benzoyl (Bz) Group Removal Waste
The benzoyl (Bz) protecting group is typically removed using a basic solution, most commonly aqueous ammonia (B1221849) or methylamine.[7]
Procedure:
-
Collection: Collect the basic deprotection solution in a designated, labeled hazardous waste container.
-
Neutralization (Optional, consult EHS): If permitted by your institution, neutralize the basic waste with a mild acid (e.g., acetic acid) to a pH between 6.0 and 8.0.[2]
-
Disposal: Dispose of the collected (and potentially neutralized) waste through your institution's EHS office.
Logical Flow for this compound Waste Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 6. DMTr-TNA A(Bz)-amidite () for sale [vulcanchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Personal protective equipment for handling DMTr-TNA-C(Bz)-amidite
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like DMTr-TNA-C(Bz)-amidite. This guide provides immediate, essential information on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this compound.
This compound is a phosphoramidite (B1245037) used in oligonucleotide synthesis. Like other phosphoramidites, it is sensitive to moisture and air, and its handling requires specific precautions to ensure both the integrity of the chemical and the safety of laboratory personnel. The known GHS hazard statements for this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Nitrile Gloves | Chemical-resistant. Double-gloving is recommended to prevent exposure during handling and in case of a spill. |
| Eyes & Face | Safety Goggles with Side Shields or Face Shield | Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers broader protection. |
| Body | Laboratory Coat | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory | Fume Hood or Respirator | All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. For spill cleanup outside of a fume hood, a respirator may be necessary. |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Due to its sensitivity to air and moisture, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen).
1. Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at a minimum of 125°C overnight and cool under a stream of inert gas or in a desiccator immediately before use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
2. Handling the Solid Compound:
-
All manipulations of the solid phosphoramidite should be performed in a glove box or using Schlenk line techniques under an inert atmosphere.
-
If weighing the solid, do so in a tared, sealed container inside the glove box.
3. Dissolution and Transfer:
-
Dissolve the this compound in the appropriate anhydrous solvent (e.g., acetonitrile) inside the glove box or under a positive pressure of inert gas.
-
Use a dry, inert gas-flushed syringe with a long needle to transfer the solution.
-
To prevent contamination, never draw liquid into a syringe that has not been properly purged with inert gas.
Workflow for Handling Air- and Moisture-Sensitive Reagents:
Caption: Workflow for handling air- and moisture-sensitive reagents.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Quenching of Unused Reagent:
-
Small amounts of unused phosphoramidite solution should be quenched before disposal.
-
In a fume hood, slowly add the phosphoramidite solution to a stirred, cooled (ice bath) solution of a weak acid, such as isopropyl alcohol.
-
Once the reaction is complete (bubbling ceases), the solution can be treated as a standard organic solvent waste.
2. Disposal of Contaminated Materials:
-
Solid waste, such as gloves, paper towels, and pipette tips contaminated with this compound, should be collected in a designated, sealed hazardous waste container.
-
Rinse contaminated glassware with a suitable organic solvent in a fume hood. The rinsate should be collected as hazardous waste.
3. Decontamination of Equipment:
-
Wipe down surfaces and equipment that may have come into contact with the chemical using a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.
Logical Relationship for Waste Disposal:
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
